Product packaging for Sulcardine sulfate(Cat. No.:CAS No. 343935-61-5)

Sulcardine sulfate

Cat. No.: B1681182
CAS No.: 343935-61-5
M. Wt: 557.7 g/mol
InChI Key: BQCSIJGCWZAHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SULCARDINE SULFATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
antiarrhythmic agent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35N3O8S2 B1681182 Sulcardine sulfate CAS No. 343935-61-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

343935-61-5

Molecular Formula

C24H35N3O8S2

Molecular Weight

557.7 g/mol

IUPAC Name

N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide;sulfuric acid

InChI

InChI=1S/C24H33N3O4S.H2O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27;1-5(2,3)4/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3;(H2,1,2,3,4)

InChI Key

BQCSIJGCWZAHPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

B-87823;  HBI-3000;  B87823;  HBI3000;  B 87823;  HBI 3000

Origin of Product

United States

Foundational & Exploratory

Sulcardine Sulfate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcardine sulfate (formerly HBI-3000) is a novel anti-arrhythmic agent that has garnered significant interest for its potential in treating various cardiovascular disorders, particularly atrial and ventricular arrhythmias.[1][2] Developed as a sulfamide analogue of changrolin, this compound exhibits a multi-ion channel blocking mechanism, contributing to its therapeutic effects and a potentially favorable safety profile.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and experimental evaluation of this compound, intended for professionals in the field of drug development and cardiovascular research.

Discovery and Development

This compound was identified through the investigation of sulfamide analogues of changrolin, a known anti-arrhythmic agent.[3] The development and research of this small molecule drug have been advanced by several institutions, including the Shanghai Institute of Materia Medica and HUYA Bioscience International. Preclinical studies in animal models demonstrated its efficacy as an anti-arrhythmic and anti-fibrillatory agent. Subsequent clinical trials have been conducted to evaluate its safety, tolerability, and efficacy in humans for conditions such as atrial fibrillation and premature ventricular contractions. As of late 2025, this compound has progressed to advanced stages of clinical trials.

Chemical Synthesis

The synthesis of sulcardine and its subsequent conversion to this compound is a multi-step process. The following is a general overview of the synthetic route.

Synthesis of Sulcardine Free Base

A key intermediate, N-(4-hydroxybenzyl)-4-methoxybenzenesulfamide, is first synthesized. This is followed by a Mannich reaction to introduce the two pyrrolidinylmethyl groups onto the phenolic ring, yielding the sulcardine free base, N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide.

Formation of this compound

The synthesized sulcardine free base is then treated with sulfuric acid. The resulting this compound is crystallized, filtered, and can be recrystallized, for instance from 80% ethanol, to yield the final product, which may exist as a trihydrate.

The synthesis process can be visualized in the following workflow:

G cluster_synthesis This compound Synthesis start Starting Materials: 4-aminophenol, 1-naphthalenesulfonyl chloride, etc. intermediate N-(4-hydroxybenzyl)-4- methoxybenzenesulfamide start->intermediate Initial Synthesis Steps sulcardine_base Sulcardine Free Base intermediate->sulcardine_base Mannich Reaction mannich_reagents Pyrrolidine, Formaldehyde (Mannich Reaction) mannich_reagents->sulcardine_base sulcardine_sulfate This compound sulcardine_base->sulcardine_sulfate Salt Formation sulfuric_acid Sulfuric Acid (H₂SO₄) sulfuric_acid->sulcardine_sulfate crystallization Crystallization & Recrystallization sulcardine_sulfate->crystallization final_product Purified this compound Trihydrate crystallization->final_product

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action: A Multi-Ion Channel Blocker

This compound exerts its anti-arrhythmic effects by modulating the function of several key cardiac ion channels. This multi-channel inhibition is a distinguishing feature of its pharmacological profile.

Cardiac Action Potential and Ion Channels

The cardiac action potential is a complex interplay of ion currents that governs the heart's electrical activity and contraction. Key phases of the action potential are driven by the opening and closing of specific ion channels. This compound has been shown to inhibit the following currents:

  • Peak and Late Sodium Current (INa): Responsible for the rapid depolarization phase of the action potential.

  • L-type Calcium Current (ICa,L): Contributes to the plateau phase and is crucial for excitation-contraction coupling.

  • Rapidly Activating Delayed Rectifier Potassium Current (IKr): Plays a significant role in the repolarization phase.

By blocking these channels, this compound prolongs the action potential duration and the effective refractory period, which helps to suppress arrhythmias.

The following diagram illustrates the cardiac ventricular action potential and the ion channels targeted by this compound.

G cluster_ap Cardiac Ventricular Action Potential & this compound Targets cluster_targets This compound Inhibition Phase 4 Phase 4 Phase 0 Phase 0 Phase 4->Phase 0 Depolarization (INa ↑) Phase 1 Phase 1 Phase 0->Phase 1 Initial Repolarization Phase 2 Phase 2 Phase 1->Phase 2 Plateau (ICa,L ↑) Phase 3 Phase 3 Phase 2->Phase 3 Repolarization (IKr ↑) Phase 3->Phase 4 Resting Potential INa INa INa->Phase 0 ICa,L ICa,L ICa,L->Phase 2 IKr IKr IKr->Phase 3

Caption: Cardiac action potential phases and ion channels inhibited by this compound.

Quantitative Data

In Vitro Ion Channel Inhibition

The inhibitory potency of this compound on various cardiac ion channels has been quantified.

Ion CurrentIC50 (μmol/L)Cell TypeReference
INa26.9Guinea-pig ventricular myocytes
ICa,L69.2Guinea-pig ventricular myocytes
INa-F48.3 ± 3.8Human ventricular myocytes
INa-L16.5 ± 1.4Human ventricular myocytes
ICa-L32.2 ± 2.9Human ventricular myocytes
IKr22.7 ± 2.5Human ventricular myocytes
Pharmacokinetic Parameters in Healthy Subjects

A single-dose, randomized study in healthy Chinese subjects provided the following pharmacokinetic data.

Dose (mg)Cmax (ng/mL)AUC0-t (ng·h/mL)t1/2 (h)
200283.4 ± 101.44134.8 ± 1296.216.85 ± 4.28
400541.6 ± 174.18911.1 ± 2727.817.66 ± 5.61
8001042.8 ± 395.715876.8 ± 5144.111.87 ± 5.43

Experimental Protocols

The anti-arrhythmic properties of this compound have been evaluated using established preclinical models.

Aconitine-Induced Arrhythmia in Rats

This model is used to assess the efficacy of a compound in preventing or terminating ventricular arrhythmias.

Objective: To determine the anti-arrhythmic effect of this compound against aconitine-induced arrhythmias.

Methodology:

  • Male Wistar rats are anesthetized.

  • The jugular vein is cannulated for drug administration.

  • A baseline electrocardiogram (ECG) is recorded.

  • A continuous infusion of aconitine is initiated to induce ventricular arrhythmias.

  • This compound or a vehicle control is administered intravenously prior to or after the onset of arrhythmia.

  • ECG is continuously monitored to assess the time to onset of arrhythmias, the duration of arrhythmias, and the restoration of normal sinus rhythm.

Ouabain-Induced Arrhythmia in Guinea Pigs

This model is employed to evaluate the protective effect of a drug against digitalis-induced arrhythmias.

Objective: To assess the ability of this compound to prevent ouabain-induced ventricular arrhythmias.

Methodology:

  • Guinea pigs are anesthetized, and the jugular vein is cannulated.

  • ECG and blood pressure are monitored.

  • This compound or a vehicle control is administered at various doses.

  • After a set period, a continuous infusion of ouabain is started.

  • The dose of ouabain required to induce ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is determined.

  • An increase in the required dose of ouabain in the presence of this compound indicates a protective effect.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on specific ion currents in isolated cardiac myocytes.

Objective: To quantify the inhibitory effect of this compound on INa, ICa,L, and IKr.

Methodology:

  • Single ventricular myocytes are isolated from guinea pig or human hearts.

  • A glass micropipette filled with an internal solution is sealed onto the cell membrane.

  • The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current.

  • Specific voltage protocols are applied to elicit the ion currents of interest (e.g., INa, ICa,L, IKr).

  • This compound is applied at various concentrations to the extracellular solution.

  • The reduction in the amplitude of the specific ion currents is measured to determine the concentration-response relationship and calculate the IC50.

The general workflow for these key experiments is depicted below:

G cluster_workflow Experimental Evaluation Workflow cluster_preclinical Preclinical Models cluster_cellular Cellular & Mechanistic Studies cluster_clinical Clinical Evaluation aconitine Aconitine-Induced Arrhythmia (Rat) phase1 Phase I Trials (Safety, PK/PD) aconitine->phase1 Efficacy Data ouabain Ouabain-Induced Arrhythmia (Guinea Pig) ouabain->phase1 Efficacy Data patch_clamp Whole-Cell Patch Clamp (Isolated Myocytes) patch_clamp->aconitine Informs patch_clamp->ouabain Informs phase2 Phase II/III Trials (Efficacy & Safety) phase1->phase2 Safety & Dosing drug_candidate This compound drug_candidate->aconitine drug_candidate->ouabain drug_candidate->patch_clamp

References

Sulcardine Sulfate: A Comprehensive Technical Guide to its Mechanism of Action on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate (also known as HBI-3000) is a novel antiarrhythmic agent under investigation for the treatment of cardiac arrhythmias, particularly atrial fibrillation.[1][2] Its therapeutic potential stems from its action as a multi-ion channel blocker, modulating the delicate balance of electrical currents that govern the cardiac action potential.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on key cardiac ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to elucidate them.

Core Mechanism of Action: Multi-Ion Channel Modulation

This compound exerts its antiarrhythmic effects by targeting several critical cardiac ion channels, leading to a modulation of the action potential duration (APD) and a reduction in the likelihood of arrhythmogenic events.[1] Unlike highly selective ion channel blockers, this compound's multi-channel activity on sodium, potassium, and calcium channels contributes to its unique electrophysiological profile, which is associated with a low proarrhythmic risk.

Effects on Cardiac Sodium Channels (INa)

This compound demonstrates a significant inhibitory effect on both the fast (peak) and late components of the cardiac sodium current (INa).

  • Fast Sodium Current (INa-F): Inhibition of the fast sodium current, responsible for the rapid upstroke (Phase 0) of the cardiac action potential, leads to a decrease in conduction velocity.

  • Late Sodium Current (INa-L): The late sodium current is a sustained component of the sodium current that can be pathologically enhanced in conditions such as heart failure and long QT syndrome, contributing to arrhythmias. This compound's potent inhibition of INa-L is a key aspect of its mechanism, helping to shorten the action potential duration and prevent early afterdepolarizations (EADs), which are known triggers for arrhythmias.

Effects on Cardiac Potassium Channels (IKr/hERG)

This compound also modulates the rapidly activating delayed rectifier potassium current (IKr), which is carried by the hERG (human Ether-a-go-go-Related Gene) channel. This current is crucial for the repolarization (Phase 3) of the cardiac action potential. Inhibition of IKr by this compound contributes to a prolongation of the APD. However, this effect is balanced by its actions on other channels, which mitigates the risk of excessive QT prolongation and torsades de pointes, a risk often associated with potent hERG blockers.

Effects on L-type Calcium Channels (ICa-L)

The influx of calcium through L-type calcium channels during the plateau phase (Phase 2) of the action potential is essential for excitation-contraction coupling. This compound inhibits the L-type calcium current (ICa-L), which contributes to the shortening of the action potential duration and counteracts the prolonging effect of IKr blockade.

Quantitative Data on Ion Channel Inhibition

The inhibitory potency of this compound on various cardiac ion channels has been quantified through electrophysiological studies. The half-maximal inhibitory concentrations (IC50) from key in-vitro experiments are summarized in the table below.

Ion Channel CurrentCell TypeIC50 (μM)Reference
Fast Sodium Current (INa-F)Human Ventricular Myocytes48.3 ± 3.8
Late Sodium Current (INa-L)Human Ventricular Myocytes16.5 ± 1.4
L-type Calcium Current (ICa-L)Human Ventricular Myocytes32.2 ± 2.9
Rapidly Activating Delayed Rectifier K+ Current (IKr)Human Ventricular Myocytes22.7 ± 2.5
hERG (IKr)HEK293 Cells94.3
hNav1.5 (Peak INa)HEK293 Cells15.0
INaGuinea-pig Ventricular Myocytes26.9
ICa,LGuinea-pig Ventricular Myocytes69.2

Experimental Protocols

The data presented above were primarily obtained using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.

General Whole-Cell Patch-Clamp Methodology
  • Cell Preparation: Single cardiac myocytes (e.g., human ventricular myocytes) are enzymatically isolated, or cell lines heterologously expressing a specific ion channel (e.g., HEK293 cells stably expressing hERG or Nav1.5) are cultured.

  • Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipette is filled with an internal solution mimicking the intracellular ionic composition.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage or Current Clamp: The membrane potential is clamped at a specific holding potential (voltage-clamp) to record ionic currents, or the injected current is controlled (current-clamp) to record action potentials.

  • Data Acquisition and Analysis: Ionic currents or action potentials are recorded and amplified. Specific voltage protocols are applied to isolate and characterize the activity of different ion channels.

Specific Voltage-Clamp Protocols (Illustrative Examples)
  • hERG (IKr) Current:

    • Holding Potential: -80 mV.

    • Depolarization Step: A depolarizing pulse to +20 mV for 1-2 seconds is applied to activate the channels.

    • Repolarization Step: The potential is then stepped down to -40 mV or -50 mV to record the characteristic tail current, which is used to quantify hERG channel activity.

  • Peak and Late Nav1.5 (INa) Current:

    • Holding Potential: -120 mV or -100 mV to ensure channels are in a resting state.

    • Depolarization Step: A brief (e.g., 20-50 ms) depolarizing pulse to potentials ranging from -80 mV to +40 mV is applied to elicit the peak sodium current.

    • Late Current Measurement: A longer depolarizing pulse (e.g., 200-500 ms) is used to measure the sustained late sodium current.

  • L-type Calcium (ICa-L) Current:

    • Holding Potential: -40 mV or -50 mV to inactivate sodium channels.

    • Depolarization Step: Depolarizing pulses to various test potentials (e.g., -40 mV to +60 mV) are applied to activate L-type calcium channels.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound's Action

Sulcardine_Action cluster_membrane Cardiomyocyte Membrane Na_channel Nav1.5 Channel (Peak & Late INa) AP_Phase0 Action Potential Phase 0 Na_channel->AP_Phase0 ↓ Phase 0 Upstroke APD Action Potential Duration (APD) Na_channel->APD Shortens (via Late INa block) K_channel hERG Channel (IKr) K_channel->APD Prolongs Ca_channel L-type Ca2+ Channel (ICa-L) Ca_channel->APD Shortens Sulcardine Sulcardine Sulfate Sulcardine->Na_channel Inhibits Sulcardine->K_channel Inhibits Sulcardine->Ca_channel Inhibits Result Modulated APD Reduced Arrhythmogenesis APD->Result

Caption: Molecular targets of this compound on cardiac ion channels.

Experimental Workflow for Ion Channel Analysis

Patch_Clamp_Workflow start Cell Preparation (e.g., HEK293 or Cardiomyocytes) pipette Micropipette Fabrication & Filling with Internal Solution start->pipette seal Gigaohm Seal Formation pipette->seal whole_cell Whole-Cell Configuration seal->whole_cell clamp Voltage Clamp (Apply Specific Protocol) whole_cell->clamp record_base Record Baseline Ion Current clamp->record_base apply_drug Apply this compound record_base->apply_drug record_drug Record Ion Current in Presence of Drug apply_drug->record_drug washout Washout record_drug->washout record_wash Record Ion Current After Washout washout->record_wash analysis Data Analysis (e.g., IC50 Calculation) record_wash->analysis end Conclusion on Channel Modulation analysis->end

Caption: Standard workflow for whole-cell patch-clamp experiments.

Logical Relationship of Sulcardine's Antiarrhythmic Effect

Logical_Relationship cluster_drug_action Drug Action cluster_cellular_effect Cellular Electrophysiological Effect cluster_outcome Net Outcome Ina_block Inhibition of Late INa APD_shorten Tendency to Shorten APD Ina_block->APD_shorten Reduced_EAD Suppression of EADs Ina_block->Reduced_EAD Ikr_block Inhibition of IKr APD_prolong Tendency to Prolong APD Ikr_block->APD_prolong Ica_block Inhibition of ICa-L Ica_block->APD_shorten Balanced_APD Balanced APD Prolongation APD_shorten->Balanced_APD APD_prolong->Balanced_APD Final_Effect Reduced Proarrhythmic Risk & Antiarrhythmic Efficacy Balanced_APD->Final_Effect Reduced_EAD->Final_Effect

Caption: The integrated effect of this compound on cardiac action potential.

Conclusion

This compound is a promising antiarrhythmic agent with a well-defined mechanism of action centered on the modulation of multiple cardiac ion channels. Its balanced inhibition of sodium, potassium, and calcium currents results in a favorable electrophysiological profile, offering the potential for effective arrhythmia suppression with a reduced risk of proarrhythmic events. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound as a valuable therapeutic option for patients with cardiac arrhythmias.

References

Sulcardine Sulfate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of sulcardine sulfate, a novel multi-ion channel blocker with significant potential in the treatment of cardiac arrhythmias.

Chemical Structure and Identity

This compound is the sulfate salt of sulcardine. The chemical structure and key identifiers are presented below.

  • IUPAC Name: N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide;sulfuric acid

  • Synonyms: HBI-3000, B-87823

  • CAS Number: 343935-61-5

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for formulation development, pharmacokinetic profiling, and understanding the drug's behavior in biological systems.

PropertyValueReference/Method
Molecular Formula C24H35N3O8S2
Molecular Weight 557.7 g/mol
Appearance Solid powder
Melting Point 125-140 °C (trihydrate)
Solubility Soluble in DMSO. The trihydrate form is soluble in a biphasic solution of ethyl acetate and saturated sodium bicarbonate.
pKa (predicted) 8.5 ± 0.3 (most basic), 10.2 ± 0.4 (most acidic)Predicted using computational software.
LogP (predicted) 3.2 ± 0.6Predicted using computational software.
IC50 (Inhibitory Concentration 50%)
INa-F (Fast Sodium Current)48.3 ± 3.8 µM
INa-L (Late Sodium Current)16.5 ± 1.4 µM
ICa-L (L-type Calcium Current)32.2 ± 2.9 µM
IKr (Rapidly Activating Delayed Rectifier Potassium Current)22.7 ± 2.5 µM

Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects by modulating the function of multiple cardiac ion channels. This multi-channel blockade leads to a prolongation of the action potential duration (APD) and a stabilization of the cardiac rhythm. The primary mechanism involves the inhibition of fast and late sodium currents (INa-F and INa-L), the L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr). The predominant effect is on the late sodium current.

The following diagram illustrates the signaling pathway of this compound's action on a cardiac myocyte.

Sulcardine_Sulfate_Mechanism INa Na+ Channel (INa-F, INa-L) AP Action Potential Duration INa->AP Modulates ICa Ca2+ Channel (ICa-L) ICa->AP Modulates IKr K+ Channel (IKr) IKr->AP Modulates Sulcardine This compound Sulcardine->INa Inhibits Sulcardine->ICa Inhibits Sulcardine->IKr Inhibits Arrhythmia Arrhythmia AP->Arrhythmia Suppresses

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and electrophysiological parameters are outlined below.

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place a known volume of the this compound solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a multiprotic substance, multiple inflection points may be observed, corresponding to different pKa values.

Determination of LogP

The partition coefficient (LogP) can be determined using the shake-flask method with an n-octanol/water system.

Protocol:

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: Add a known volume of the this compound aqueous solution to an equal volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for complete partitioning of the analyte between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of this compound in both the aqueous and n-octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP value using the following formula: LogP = log ([this compound]octanol / [this compound]aqueous)

Ion Channel Inhibition Assay (Whole-Cell Patch-Clamp)

The inhibitory effects of this compound on cardiac ion channels can be assessed using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines stably expressing the ion channel of interest.

Protocol:

  • Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., rabbit, guinea pig) or use a cell line (e.g., HEK293) stably expressing the human ether-à-go-go-related gene (hERG) for IKr, SCN5A for INa, or CACNA1C for ICa-L.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate internal solution.

    • Perfuse the cell with an external solution containing the necessary ions and physiological buffers.

    • Apply specific voltage-clamp protocols to elicit the desired ionic current (INa-F, INa-L, ICa-L, or IKr).

  • Drug Application: After obtaining a stable baseline recording of the ionic current, perfuse the cell with the external solution containing various concentrations of this compound.

  • Data Acquisition: Record the current amplitude in the presence of the drug.

  • Data Analysis:

    • Measure the peak current amplitude at each drug concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

The following diagram illustrates the general workflow for an ion channel inhibition assay.

Ion_Channel_Assay_Workflow A Cell Preparation (e.g., Isolated Cardiomyocytes) B Whole-Cell Patch-Clamp Configuration A->B C Baseline Current Recording B->C D Application of This compound C->D E Recording of Inhibited Current D->E F Data Analysis (IC50 Determination) E->F

Caption: General workflow for an ion channel inhibition assay.

Conclusion

This compound is a promising antiarrhythmic agent with a well-defined multi-ion channel blocking mechanism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the preclinical and clinical development of this compound. A thorough understanding of its chemical and physicochemical properties is essential for successful formulation, and the detailed mechanism of action provides a clear rationale for its therapeutic potential in treating cardiac arrhythmias.

Unveiling the Core Mechanism: A Technical Guide to the Primary Molecular Targets of Sulcardine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate, also known by its investigational name HBI-3000, is an antiarrhythmic agent under development for the treatment of cardiac arrhythmias, particularly atrial fibrillation.[1][2][3][4][5] Its therapeutic potential lies in its ability to modulate the heart's electrical activity by interacting with multiple cardiac ion channels. This technical guide provides an in-depth exploration of the primary molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Molecular Targets

This compound is a multi-ion channel blocker, meaning it does not have a single target but rather a profile of activity against several key cardiac ion channels. This multi-channel action contributes to its overall effect on the cardiac action potential, leading to the suppression of arrhythmias. The primary molecular targets identified are voltage-gated ion channels responsible for the initiation and propagation of the electrical signal in cardiomyocytes.

The principal targets of this compound include:

  • Sodium Channels (Nav1.5): It inhibits both the fast inward sodium current (INa-F) and the late sodium current (INa-L).

  • L-type Calcium Channels (Cav1.2): The drug blocks the L-type calcium current (ICa-L).

  • Potassium Channels (hERG): this compound inhibits the rapidly activating delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.

Quantitative Analysis of Target Inhibition

The inhibitory potency of this compound on its primary molecular targets has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in blocking these channels. The following table summarizes the reported IC50 values from studies on single human ventricular myocytes.

Molecular TargetIon CurrentIC50 (µM)
Fast Sodium Channel (Nav1.5)INa-F48.3 ± 3.8
Late Sodium Channel (Nav1.5)INa-L16.5 ± 1.4
L-type Calcium Channel (Cav1.2)ICa-L32.2 ± 2.9
hERG Potassium ChannelIKr22.7 ± 2.5
hERG Potassium ChannelIhERG94.3
hNav1.5 Sodium ChannelIhNav1.515.0

Experimental Protocols

The determination of this compound's molecular targets and their corresponding inhibitory concentrations primarily relies on the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents through specific channel types in isolated cardiomyocytes or heterologous expression systems.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on specific ion currents (INa-F, INa-L, ICa-L, and IKr) in isolated human ventricular myocytes or cell lines heterologously expressing the channel of interest.

Methodology:

  • Cell Preparation:

    • Human Ventricular Myocytes: Single ventricular myocytes are enzymatically isolated from human heart tissue.

    • Heterologous Expression System: Human embryonic kidney 293 (HEK293) cells are stably transfected to express the specific human ion channel of interest (e.g., hNav1.5 or hERG).

  • Electrode and Solution Preparation:

    • Pipette Solution (Internal): The micropipette is filled with a solution mimicking the intracellular ionic composition. The specific composition varies depending on the ion current being measured.

    • Bath Solution (External): The cells are bathed in a solution that resembles the extracellular environment. This solution can be modified to isolate the current of interest by blocking other channels with specific pharmacological agents.

  • Gigaohm Seal Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (a "gigaohm seal") between the pipette and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition:

    • The membrane potential of the cell is controlled ("clamped") at a specific voltage by the patch-clamp amplifier.

    • A series of voltage steps (a "voltage protocol") is applied to the cell to elicit the opening and closing of the target ion channels.

    • The resulting flow of ions across the membrane (the ion current) is measured by the amplifier.

  • Drug Application:

    • A baseline recording of the ion current is obtained.

    • This compound at various concentrations is then introduced into the bath solution.

    • The effect of the drug on the ion current is recorded.

  • Data Analysis:

    • The peak current amplitude is measured before and after drug application.

    • The percentage of current inhibition is calculated for each drug concentration.

    • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action, the following diagrams illustrate the cardiac action potential signaling pathway and the experimental workflow for its characterization.

Cardiac_Action_Potential cluster_Phase Cardiac Action Potential Phases cluster_Currents Governing Ion Currents cluster_Drug This compound Action Phase0 Phase 0 Depolarization Phase1 Phase 1 Early Repolarization Phase0->Phase1 Phase2 Phase 2 Plateau Phase1->Phase2 Phase3 Phase 3 Repolarization Phase2->Phase3 Phase4 Phase 4 Resting Potential Phase3->Phase4 Phase4->Phase0 INa INa (fast) (Nav1.5) INa->Phase0 Influx ICaL ICa-L (Cav1.2) ICaL->Phase2 Influx IKr IKr (hERG) IKr->Phase3 Efflux INaL INa (late) (Nav1.5) INaL->Phase2 Influx Sulcardine Sulcardine Sulfate Sulcardine->INa Sulcardine->ICaL Sulcardine->IKr Sulcardine->INaL

Caption: Signaling pathway of the cardiac action potential and the inhibitory effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Isolation/ Culture patch Whole-Cell Patch Clamp cell_prep->patch solution_prep Solution Preparation (Internal & External) solution_prep->patch voltage Apply Voltage Protocol patch->voltage record_base Record Baseline Current voltage->record_base apply_drug Apply Sulcardine Sulfate record_base->apply_drug record_drug Record Current with Drug apply_drug->record_drug measure Measure Current Inhibition record_drug->measure fit Fit Concentration- Response Curve measure->fit ic50 Determine IC50 Value fit->ic50

Caption: Experimental workflow for determining the IC50 of this compound on cardiac ion channels.

Conclusion

This compound exerts its antiarrhythmic effects through the modulation of multiple cardiac ion channels. Its inhibitory action on fast and late sodium currents, L-type calcium currents, and the rapidly activating delayed rectifier potassium current collectively alters the cardiac action potential in a manner that is believed to suppress arrhythmias with a potentially low proarrhythmic risk. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding of the molecular pharmacology of this compound, which is essential for ongoing research and development in the field of cardiac electrophysiology.

References

Initial In Vitro Findings on the Antiarrhythmic Effects of Sulcardine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro findings regarding the antiarrhythmic properties of Sulcardine sulfate (also known as HBI-3000). The document focuses on its mechanism of action, detailing its effects on key cardiac ion channels, and provides the necessary experimental protocols for replicating and expanding upon these foundational studies.

Core Findings: Multi-Ion Channel Inhibition

Initial in vitro studies on isolated human ventricular myocytes have revealed that this compound exerts its antiarrhythmic effects primarily through the inhibition of multiple cardiac ion channels. This multi-channel blockade contributes to the modulation of the cardiac action potential, suggesting a potential for broad-spectrum antiarrhythmic efficacy with a theoretical low proarrhythmic risk.

Quantitative Data Summary

The inhibitory potency of this compound on four critical cardiac ion channels was determined using whole-cell patch-clamp techniques on single human ventricular myocytes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Ion ChannelCurrentIC50 (μM)
Fast Sodium ChannelINa-F48.3 ± 3.8
Late Sodium ChannelINa-L16.5 ± 1.4
L-type Calcium ChannelICa-L32.2 ± 2.9
Rapid Delayed Rectifier Potassium ChannelIKr22.7 ± 2.5

Data obtained from studies on single human ventricular myocytes.

Signaling Pathway of this compound

This compound's mechanism of action involves the direct blockade of several key voltage-gated ion channels in cardiomyocytes. This simultaneous inhibition of inward sodium and calcium currents, along with the outward potassium current, leads to a complex modulation of the cardiac action potential, including a modest prolongation of the action potential duration (APD).

Sulcardine_Sulfate_Signaling_Pathway cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Sulcardine This compound INa_F Fast Na+ Channel (INa-F) Sulcardine->INa_F Inhibits INa_L Late Na+ Channel (INa-L) Sulcardine->INa_L Inhibits ICa_L L-type Ca2+ Channel (ICa-L) Sulcardine->ICa_L Inhibits IKr Rapid K+ Channel (IKr) Sulcardine->IKr Inhibits AP_Modulation Action Potential Modulation INa_F->AP_Modulation INa_L->AP_Modulation ICa_L->AP_Modulation IKr->AP_Modulation EAD_Suppression Suppression of EADs AP_Modulation->EAD_Suppression APD_Prolongation Modest APD Prolongation AP_Modulation->APD_Prolongation

Mechanism of this compound on Cardiac Ion Channels.

Experimental Protocols

The following section details the methodologies for the isolation of human ventricular myocytes and the subsequent electrophysiological assessment of key cardiac ion currents using the whole-cell patch-clamp technique.

Isolation of Human Ventricular Myocytes

This protocol is adapted from standard enzymatic digestion methods to yield viable, calcium-tolerant cardiomyocytes suitable for electrophysiological recordings.

Solutions:

  • Cutting Solution: (in mM): 130 NaCl, 5.4 KCl, 1.4 MgCl2, 0.4 NaH2PO4, 25 HEPES, 10 glucose, 20 taurine, 10 creatine; pH adjusted to 7.3 with NaOH.

  • Enzyme Solution 1 (Protease): Cutting solution supplemented with 1 mg/mL protease type XXIV.

  • Enzyme Solution 2 (Collagenase): Cutting solution supplemented with 1 mg/mL collagenase type II and 0.1 mM CaCl2.

  • Kraftbrühe (KB) Solution: (in mM): 70 KOH, 50 L-glutamic acid, 40 KCl, 20 taurine, 20 KH2PO4, 10 HEPES, 10 glucose, 1 MgCl2, 0.5 EGTA; pH adjusted to 7.3 with KOH.

Procedure:

  • Obtain human ventricular tissue samples and immediately place them in ice-cold Cutting Solution.

  • Mince the tissue into small pieces (approximately 1-2 mm³).

  • Incubate the tissue fragments in Enzyme Solution 1 for 15 minutes at 37°C with gentle agitation.

  • Wash the tissue twice with Cutting Solution to remove the protease.

  • Incubate the tissue in Enzyme Solution 2 for 20-30 minutes at 37°C with gentle agitation until cells begin to dissociate.

  • Gently triturate the digested tissue with a wide-bore pipette to release individual myocytes.

  • Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

  • Centrifuge the cell suspension at low speed (500 rpm) for 3 minutes.

  • Resuspend the cell pellet in KB Solution and allow the cells to rest for 30 minutes.

  • Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM before initiating electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

General Setup:

  • External (Bath) Solution (Tyrode's): (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, 10 EGTA; pH adjusted to 7.2 with KOH.

  • Electrodes: Borosilicate glass capillaries pulled to a resistance of 2-4 MΩ when filled with internal solution.

  • Recording Equipment: Standard patch-clamp amplifier and data acquisition system.

Voltage-Clamp Protocols:

  • Fast Sodium Current (INa-F):

    • Holding Potential: -120 mV.

    • Test Pulse: Depolarize to various potentials from -80 mV to +40 mV in 10 mV increments for 50 ms.

    • To minimize voltage-clamp errors, the external Na+ concentration can be reduced.

  • Late Sodium Current (INa-L):

    • Holding Potential: -100 mV.

    • Test Pulse: Depolarize to -20 mV for 300 ms.

    • The late component of the current is measured during the last 100 ms of the depolarizing pulse.

  • L-type Calcium Current (ICa-L):

    • Holding Potential: -40 mV (to inactivate sodium channels).

    • Test Pulse: Depolarize to various potentials from -30 mV to +60 mV in 10 mV increments for 200 ms.

    • Potassium currents are blocked by replacing K+ in the internal solution with Cs+.

  • Rapid Delayed Rectifier Potassium Current (IKr):

    • Holding Potential: -80 mV.

    • Test Pulse: Depolarize to +20 mV for 1 second.

    • Repolarization Step: Repolarize to -40 mV to record the tail current.

    • IKr can be isolated by its sensitivity to specific blockers like E-4031.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro assessment of this compound's antiarrhythmic effects.

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Tissue Human Ventricular Tissue Isolation Enzymatic Isolation of Myocytes Tissue->Isolation Culture Short-term Culture/Storage Isolation->Culture PatchClamp Whole-Cell Patch Clamp Culture->PatchClamp Protocols Voltage-Clamp Protocols (INa-F, INa-L, ICa-L, IKr) PatchClamp->Protocols DrugApp Application of this compound Protocols->DrugApp Recording Current Recording DrugApp->Recording Analysis IC50 Curve Fitting Recording->Analysis Conclusion Determination of Inhibitory Potency Analysis->Conclusion

Workflow for In Vitro Electrophysiological Studies.

Sulcardine Sulfate: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sulcardine sulfate, also known as HBI-3000, is an investigational antiarrhythmic agent under development for the treatment of both atrial and ventricular arrhythmias.[1][2] As a small molecule, this compound exhibits a multi-ion channel blocking mechanism, distinguishing it from many existing antiarrhythmic drugs and suggesting a potentially favorable safety profile, particularly concerning proarrhythmic risk.[1][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, compiling available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Pharmacology

Mechanism of Action

This compound exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels.[3] In ventricular myocytes, it has been shown to inhibit the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr). Notably, its inhibitory action is most pronounced on the late sodium channel (INa-L). This multi-channel blockade is comparable to the electrophysiological profiles of ranolazine and amiodarone.

The inhibition of these channels leads to a prolongation of the action potential duration (APD), which is a key mechanism for suppressing arrhythmias. However, unlike pure IKr blockers, the APD prolongation by this compound is self-limited due to the concurrent blockade of INa-L and ICa-L, which is believed to contribute to its low proarrhythmic potential.

A unique characteristic of this compound is its ability to reduce the J to T peak (JTp) interval on the electrocardiogram. This effect is thought to provide a protective mechanism against excessive QT interval prolongation, a common side effect of many antiarrhythmic drugs that can lead to life-threatening arrhythmias.

Signaling Pathway of this compound in Ventricular Myocytes

cluster_cell Ventricular Myocyte cluster_channels Ion Channels Sulcardine This compound INaF INa-F Sulcardine->INaF Inhibits INaL INa-L Sulcardine->INaL Inhibits ICaL ICa-L Sulcardine->ICaL Inhibits IKr IKr Sulcardine->IKr Inhibits AP Action Potential INaF->AP Modulates INaL->AP Modulates ICaL->AP Modulates IKr->AP Modulates EAD Early Afterdepolarizations (EADs) AP->EAD Suppresses Proarrhythmia Proarrhythmic Risk EAD->Proarrhythmia Reduces

Caption: Mechanism of action of this compound on cardiac ion channels.

Pharmacodynamics

Electrophysiological studies in single human ventricular myocytes have demonstrated that this compound leads to a concentration-dependent suppression of dofetilide-induced early afterdepolarizations (EADs). The prolongation of the action potential duration (APD) by this compound follows a bell-shaped curve, with the maximum effect observed at approximately 10 μM.

ParameterValueSpecies/Cell LineReference
IC50 INa-F 48.3 ± 3.8 μMHuman Ventricular Myocytes
IC50 INa-L 16.5 ± 1.4 μMHuman Ventricular Myocytes
IC50 ICa-L 32.2 ± 2.9 μMHuman Ventricular Myocytes
IC50 IKr 22.7 ± 2.5 μMHuman Ventricular Myocytes

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans. In Sprague-Dawley rats and beagle dogs, this compound was found to be extensively absorbed after oral administration.

A Phase I, open-label, single-dose, randomized study in healthy Chinese subjects evaluated the pharmacokinetics of oral this compound at doses of 200 mg, 400 mg, and 800 mg. The results showed that Cmax and AUC(0-t) increased with dose. A subsequent multiple-dose study in healthy Chinese male subjects (200 mg, 400 mg, and 800 mg for 5 days) confirmed non-linear pharmacokinetics and modest accumulation upon repeated dosing.

DoseCmax (ng/mL)AUC(0-t) (ng·h/mL)t1/2 (h)
200 mg (Single Dose) 235.5 ± 85.14085.8 ± 1238.416.85 ± 3.48
400 mg (Single Dose) 948.7 ± 290.816482.3 ± 4568.117.66 ± 3.21
800 mg (Single Dose) 2118.2 ± 603.524698.4 ± 6843.211.87 ± 2.54
200 mg (Multiple Dose, Day 5) 328.2 ± 103.54068.7 ± 1108.6-
400 mg (Multiple Dose, Day 5) 1608.7 ± 532.827815.4 ± 8934.2-
800 mg (Multiple Dose, Day 5) 4512.3 ± 1432.152145.6 ± 15678.3-

Table 2: Human Pharmacokinetic Parameters of this compound (Mean ± SD)

Note: Data from two separate studies are presented. The multiple-dose study did not report t1/2 on day 5.

Toxicology

A 26-week repeated-dose oral toxicity study of this compound was conducted in Sprague-Dawley rats.

Dose GroupKey Findings
175 mg/kg/day No observed adverse effects (NOAEL).
350 mg/kg/day (Mid-dose) Significant increase in AST and ALT in male rats; significant increase in ALP in female rats. Brownish-red pigment deposition in hepatocytes and Kupffer cells; foam cell deposition in alveolar cavities.
700/525 mg/kg/day (High-dose) Similar to mid-dose with increased severity. Body weight loss. One female rat died after 8 weeks at 700 mg/kg, leading to a dose reduction to 525 mg/kg.

Table 3: Summary of Findings from a 26-Week Oral Toxicity Study in Rats

The liver and lungs were identified as the potential target organs for toxicity.

Information regarding the genotoxicity, carcinogenicity, and reproductive and developmental toxicology of this compound is not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for the key studies cited are not fully available in the published literature. The following sections provide generalized methodologies based on standard practices in the field.

In Vitro Electrophysiology (Patch-Clamp)

Generalized Workflow for Patch-Clamp Electrophysiology

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellIsolation Isolation of Human Ventricular Myocytes CellCulture Short-term Culture CellIsolation->CellCulture Patching Whole-cell Patch Clamp Configuration CellCulture->Patching VoltageClamp Voltage Clamp Protocols (for specific ion channels) Patching->VoltageClamp CurrentClamp Current Clamp Protocols (for action potentials) Patching->CurrentClamp DataAcquisition Data Acquisition & Amplification VoltageClamp->DataAcquisition CurrentClamp->DataAcquisition Analysis Analysis of Current-Voltage Relationships and AP Parameters DataAcquisition->Analysis IC50 IC50 Curve Fitting Analysis->IC50

References

Sulcardine Sulfate: An In-depth Technical Guide on its Effects on Cardiac Action Potential Duration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcardine sulfate (HBI-3000) is an investigational antiarrhythmic agent that exhibits a unique electrophysiological profile by modulating multiple cardiac ion channels. This technical guide provides a comprehensive overview of the effects of this compound on cardiac action potential duration (APD). It delves into the compound's mechanism of action, presents quantitative data on its ion channel inhibition, and outlines detailed experimental protocols for assessing its electrophysiological effects. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of cardiac electrophysiology and antiarrhythmic therapy.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, are a significant cause of morbidity and mortality worldwide.[1] The underlying cause of many arrhythmias is a disruption in the normal sequence of cardiac action potentials.[2] Antiarrhythmic drugs are a cornerstone of arrhythmia management and are often classified based on their primary mechanism of action on cardiac ion channels.[2]

This compound is a novel multi-ion channel blocker being developed for the treatment of both atrial and ventricular arrhythmias.[3] Its mechanism of action involves the inhibition of several key cardiac ion channels, leading to a modulation of the cardiac action potential.[4] A distinguishing feature of this compound is its potential for a low proarrhythmic risk, a significant concern with many existing antiarrhythmic therapies. This is attributed to its balanced effect on multiple ion currents, which results in a modest and self-limited prolongation of the action potential duration.

Mechanism of Action: A Multi-Ion Channel Blocker

This compound exerts its effects by inhibiting several critical ion channels involved in the cardiac action potential. In human ventricular myocytes, it has been shown to block the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr). This multi-channel blockade is central to its antiarrhythmic properties and its unique effect on the action potential duration. The inhibition of IKr contributes to a prolongation of the APD, a common mechanism for antiarrhythmic drugs. However, the simultaneous inhibition of the inward depolarizing currents, INa-L and ICa-L, counteracts an excessive prolongation of the APD, making the effect "self-limited". This balanced approach is believed to contribute to its favorable safety profile by mitigating the risk of proarrhythmia.

Signaling Pathway Diagram

Sulcardine_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Sulcardine This compound INaF INa-F (Fast Sodium Current) Sulcardine->INaF Inhibits INaL INa-L (Late Sodium Current) Sulcardine->INaL Inhibits ICaL ICa-L (L-type Calcium Current) Sulcardine->ICaL Inhibits IKr IKr (Rapid Delayed Rectifier K+ Current) Sulcardine->IKr Inhibits AP_Prolongation Modest Prolongation of Action Potential Duration (APD) INaL->AP_Prolongation Limits excessive prolongation ICaL->AP_Prolongation Limits excessive prolongation IKr->AP_Prolongation Contributes to Proarrhythmia_Risk Reduced Proarrhythmic Risk AP_Prolongation->Proarrhythmia_Risk Leads to

Mechanism of action of this compound.

Quantitative Data: Ion Channel Inhibition

The inhibitory effects of this compound on various cardiac ion channels have been quantified in studies using human ventricular myocytes. The half-maximal inhibitory concentrations (IC50) provide a measure of the drug's potency for each channel.

Ion ChannelIC50 (μM)Cell TypeReference
Fast Sodium Current (INa-F)48.3 ± 3.8Human Ventricular Myocytes
Late Sodium Current (INa-L)16.5 ± 1.4Human Ventricular Myocytes
L-type Calcium Current (ICa-L)32.2 ± 2.9Human Ventricular Myocytes
Rapid Delayed Rectifier K+ Current (IKr)22.7 ± 2.5Human Ventricular Myocytes

Table 1: Half-maximal inhibitory concentrations (IC50) of this compound on key cardiac ion channels.

Experimental Protocols

The investigation of this compound's effects on cardiac action potential duration relies on established electrophysiological techniques. The following sections provide detailed methodologies for key experiments.

Isolation of Human Ventricular Myocytes

The study of ion channel function and action potentials at the cellular level requires the isolation of viable cardiomyocytes.

Protocol:

  • Tissue Acquisition: Obtain human ventricular tissue from donor hearts deemed unsuitable for transplantation or from surgical biopsies, in accordance with appropriate ethical guidelines and institutional review board approval.

  • Cannulation and Perfusion: Cannulate a major coronary artery of the tissue wedge and perfuse with a calcium-free Tyrode's solution to wash out remaining blood.

  • Enzymatic Digestion: Switch the perfusion to a solution containing a cocktail of digestive enzymes, typically collagenase and protease, to break down the extracellular matrix. The duration and concentration of the enzyme treatment are critical and need to be optimized.

  • Tissue Dissociation: After enzymatic digestion, the tissue becomes soft. Mince the tissue into small pieces in a high-potassium storage solution.

  • Cell Dispersion and Filtration: Gently triturate the minced tissue to release individual myocytes. Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox and ensure cell viability.

  • Cell Harvesting and Storage: Allow the myocytes to settle, then aspirate the supernatant. Resuspend the cells in a storage solution and maintain at room temperature for use within several hours.

Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for measuring ion channel currents and action potentials from single cardiac cells.

Protocol:

  • Cell Plating: Plate the isolated ventricular myocytes onto glass coverslips in a recording chamber mounted on an inverted microscope.

  • Micropipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Internal and External Solutions: Fill the micropipette with an internal solution mimicking the intracellular ionic composition. The recording chamber is perfused with an external solution that mimics the extracellular environment.

  • Gigaohm Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane of a single myocyte. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition:

    • Voltage-Clamp Mode: To measure specific ion currents (e.g., INa, ICa,L, IKr), hold the membrane potential at a set level and apply voltage steps to elicit channel opening. Record the resulting currents.

    • Current-Clamp Mode: To record action potentials, inject a small current to elicit an action potential and record the resulting changes in membrane voltage.

  • Drug Application: Perfuse the recording chamber with external solutions containing varying concentrations of this compound to determine its effect on ion currents and action potential parameters (e.g., APD30, APD50, APD90, resting membrane potential).

Langendorff-Perfused Heart (Monophasic Action Potential Recording)

The Langendorff preparation allows for the study of the electrophysiological effects of a drug on the whole heart, preserving its three-dimensional structure and cellular coupling.

Protocol:

  • Heart Excision: Anesthetize the animal (e.g., rabbit, guinea pig) and rapidly excise the heart, placing it in ice-cold cardioplegic solution.

  • Aortic Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Retrograde Perfusion: Begin retrograde perfusion of the coronary arteries via the aorta with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Monophasic Action Potential (MAP) Electrode Placement: Place a MAP catheter, a specialized electrode that records the sum of action potentials from a small area of tissue, in gentle contact with the epicardial or endocardial surface of the ventricle.

  • Stabilization: Allow the heart to stabilize for a period to ensure regular and consistent electrical and mechanical activity.

  • Data Recording: Record baseline MAPs to determine parameters such as APD at 90% repolarization (APD90).

  • Drug Infusion: Infuse this compound at various concentrations into the perfusate and record the resulting changes in the MAPs.

  • Data Analysis: Analyze the recorded MAPs to determine the concentration-dependent effects of this compound on APD and other electrophysiological parameters.

Experimental and Logical Workflows

The assessment of a compound's effect on cardiac action potential duration follows a structured workflow, from initial cellular-level investigation to more integrated whole-heart models. The logical relationship between the multi-channel blockade and the resulting electrophysiological outcome is central to understanding the drug's profile.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Outcome Cell_Isolation Cardiac Myocyte Isolation Patch_Clamp Single-Cell Patch Clamp (Voltage & Current Clamp) Cell_Isolation->Patch_Clamp MEA Microelectrode Array (MEA) (Field Potential Duration) Cell_Isolation->MEA Heart_Excision Whole Heart Excision Langendorff Langendorff Perfused Heart (Monophasic Action Potential) Heart_Excision->Langendorff Data_Acquisition Data Acquisition (Currents, APs, Field Potentials) Patch_Clamp->Data_Acquisition MEA->Data_Acquisition Langendorff->Data_Acquisition Parameter_Extraction Parameter Extraction (IC50, APD30/50/90, etc.) Data_Acquisition->Parameter_Extraction APD_Effect Characterization of APD Effect (Prolongation, Rate-Dependence) Parameter_Extraction->APD_Effect

A typical experimental workflow for assessing cardiac effects.
Logical Relationship Diagram

Logical_Relationship cluster_channels Primary Molecular Interaction cluster_cellular Cellular Electrophysiological Consequence cluster_organ Organ-Level Effect cluster_clinical Therapeutic Outcome Sulcardine This compound Administration Multi_Channel_Block Blockade of Multiple Ion Channels (INa, ICa,L, IKr) Sulcardine->Multi_Channel_Block APD_Prolongation Modest, Self-Limited APD Prolongation Multi_Channel_Block->APD_Prolongation QT_Prolongation QT Interval Prolongation with JTp Shortening APD_Prolongation->QT_Prolongation Antiarrhythmic_Effect Antiarrhythmic Effect QT_Prolongation->Antiarrhythmic_Effect Low_Proarrhythmic_Risk Low Proarrhythmic Risk QT_Prolongation->Low_Proarrhythmic_Risk

References

The Developmental Journey of Sulcardine Sulfate: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate (also known as HBI-3000) has emerged as a promising novel antiarrhythmic agent, currently in advanced stages of clinical development for the treatment of cardiac arrhythmias, with a primary focus on atrial fibrillation.[1][2] This small molecule drug, a sulfamide analogue of changrolin, is being co-developed by HUYA Bioscience International, the Shanghai Institute of Materia Medica, and Jiangsu Furui Pharmaceuticals.[1][3] this compound's unique mechanism of action as a multi-ion channel blocker distinguishes it from many existing antiarrhythmic therapies, offering the potential for improved efficacy and a favorable safety profile.[2] This technical guide provides an in-depth review of the developmental history of this compound, from its preclinical characterization to its progression through clinical trials.

Mechanism of Action: A Multi-Ion Channel Approach

This compound exerts its antiarrhythmic effects by modulating the function of several critical cardiac ion channels. This multi-pronged approach is central to its therapeutic potential and its differentiation from more selective ion channel blockers. The primary targets of this compound include:

  • Fast Sodium Current (INa-F): Inhibition of the fast sodium current contributes to a reduction in the excitability of cardiac tissue.

  • Late Sodium Current (INa-L): By blocking the late sodium current, this compound helps to prevent early afterdepolarizations, a known trigger for arrhythmias.

  • L-type Calcium Current (ICa-L): Modulation of the L-type calcium current plays a role in regulating the plateau phase of the cardiac action potential.

  • Rapidly Activating Delayed Rectifier Potassium Current (IKr): Inhibition of IKr leads to a prolongation of the action potential duration and the refractory period, which is a key mechanism for suppressing arrhythmias.

This combined action on multiple ion channels is believed to contribute to this compound's efficacy while potentially mitigating the proarrhythmic risk associated with agents that exclusively target a single channel.

Preclinical Development

The preclinical evaluation of this compound established its antiarrhythmic potential and characterized its electrophysiological effects. These studies were foundational for its progression into human clinical trials.

In Vitro Electrophysiology

Patch-clamp studies on isolated human ventricular myocytes were instrumental in elucidating the multi-ion channel blocking properties of this compound.

Table 1: In Vitro Inhibitory Concentrations of this compound

Ion ChannelIC50 (µmol/L)
INa26.9
ICa,L69.2

Data from whole-cell patch-clamp studies on isolated guinea-pig ventricular myocytes.

In Vivo Animal Models

The efficacy of this compound was demonstrated in well-established animal models of cardiac arrhythmia.

Aconitine-Induced Arrhythmia in Rats: In this model, aconitine is administered to induce ventricular arrhythmias. The efficacy of this compound was assessed by its ability to prevent or terminate these arrhythmias. The ED50 value for this compound in this model was determined to be 196 mg/kg.

Ouabain-Induced Arrhythmia in Guinea Pigs: Ouabain, a cardiac glycoside, is used to induce ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. This compound demonstrated a dose-dependent increase in the dose of ouabain required to induce these arrhythmias at doses of 25, 50, and 100 mg/kg.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in Sprague-Dawley rats and Beagle dogs provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 2: Oral Bioavailability of this compound in Animal Models

SpeciesOral Bioavailability (%)
Sprague-Dawley Rat34-35
Beagle Dog62.7

Clinical Development

This compound is currently in Phase II clinical trials for the treatment of atrial fibrillation. The clinical development program has focused on evaluating its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with cardiac arrhythmias.

Phase I Clinical Trials

Phase I studies were conducted in healthy subjects to assess the safety, tolerability, and pharmacokinetic profile of this compound. An open-label, single-dose, randomized study in healthy Chinese subjects demonstrated that the drug was safe and well-tolerated.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Chinese Subjects (Single Dose)

Dose (mg)Cmax (ng/mL)AUC(0-t) (ng·h/mL)t1/2 (h)
200185.3 ± 64.92489.1 ± 1114.216.85 ± 9.03
400386.5 ± 141.25576.8 ± 2049.617.66 ± 11.01
800724.8 ± 284.111874.2 ± 5046.311.87 ± 5.43

Data are presented as mean ± standard deviation.

Phase II Clinical Trials

This compound is currently being evaluated in Phase II clinical trials for its efficacy and safety in patients with atrial fibrillation. Earlier clinical investigations also explored its potential for treating premature ventricular contractions. Efficacy and adverse event data from a Phase II trial in atrial fibrillation were reported to have been released in April 2025.

Experimental Protocols

Aconitine-Induced Arrhythmia Model (Rat)

This protocol describes a general method for inducing ventricular arrhythmias in rats using aconitine to evaluate the efficacy of antiarrhythmic compounds like this compound.

Objective: To assess the ability of a test compound to prevent or terminate aconitine-induced ventricular arrhythmias.

Animals: Male Wistar rats.

Procedure:

  • Animals are anesthetized.

  • The jugular vein is cannulated for drug administration.

  • A continuous infusion of aconitine is initiated to induce ventricular tachycardia.

  • The test compound (e.g., this compound) is administered prior to or after the onset of arrhythmia.

  • Electrocardiogram (ECG) is continuously monitored to record heart rate and rhythm.

  • The primary endpoint is the cessation of the ventricular dysrhythmia and restoration of sinus rhythm.

Ouabain-Induced Arrhythmia Model (Guinea Pig)

This protocol outlines a general procedure for inducing cardiac arrhythmias in guinea pigs using ouabain to test the efficacy of antiarrhythmic agents.

Objective: To determine the effect of a test compound on the dose of ouabain required to induce ventricular arrhythmias.

Animals: Albino guinea pigs.

Procedure:

  • Animals are anesthetized, and artificial respiration is maintained.

  • The right jugular vein is cannulated for infusion of ouabain and injection of the test drug.

  • Limb lead II ECG is recorded continuously.

  • A solution of ouabain is infused at a constant rate.

  • The amount of ouabain required to induce ventricular premature beats (VPB), ventricular fibrillation (VF), and cardiac arrest (CA) is determined in control and drug-treated groups.

  • The test compound (e.g., this compound) is administered at various doses before the ouabain infusion.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general overview of the whole-cell patch-clamp technique used to measure ionic currents in isolated cardiomyocytes.

Objective: To characterize the effects of a test compound on specific cardiac ion channels.

Cell Preparation: Single ventricular myocytes are enzymatically isolated from cardiac tissue (e.g., human, guinea pig).

Recording Procedure:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular environment and is brought into contact with the cell membrane.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch within the pipette tip is ruptured by applying gentle suction, establishing a low-resistance electrical access to the cell's interior (whole-cell configuration).

  • The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., INa, ICa,L, IKr).

  • The test compound is applied to the external solution bathing the cell, and changes in the ion currents are recorded and analyzed to determine inhibitory effects and calculate parameters like IC50.

Visualizations

Sulcardine_Sulfate_Mechanism_of_Action INa_F INa-F (Fast Na+ Current) Reduced_Excitability Reduced Excitability INa_F->Reduced_Excitability INa_L INa-L (Late Na+ Current) Suppressed_EADs Suppressed Early Afterdepolarizations INa_L->Suppressed_EADs ICa_L ICa-L (L-type Ca2+ Current) IKr IKr (Rapid K+ Current) APD_Prolongation Action Potential Duration Prolongation IKr->APD_Prolongation Sulcardine Sulcardine Sulfate Sulcardine->INa_F Sulcardine->INa_L Sulcardine->ICa_L Sulcardine->IKr Refractory_Period Increased Refractory Period APD_Prolongation->Refractory_Period

Caption: Mechanism of Action of this compound on Cardiac Ion Channels.

Sulcardine_Development_Workflow cluster_preclinical Preclinical Studies cluster_phaseI Phase I Details cluster_phaseII Phase II Focus Discovery Discovery (Changrolin Analogue) Preclinical Preclinical Development Discovery->Preclinical PhaseI Phase I Clinical Trials Preclinical->PhaseI InVitro In Vitro (Patch Clamp) InVivo In Vivo (Animal Models) PhaseII Phase II Clinical Trials PhaseI->PhaseII Safety Safety & Tolerability PK Pharmacokinetics Future Phase III & Approval PhaseII->Future Efficacy_AF Efficacy in Atrial Fibrillation Dose_Finding Dose-Finding

Caption: Developmental Workflow of this compound.

Conclusion

This compound represents a significant development in the search for novel antiarrhythmic therapies. Its multi-ion channel blocking mechanism holds the promise of effective rhythm control with a potentially improved safety profile compared to existing agents. The progression of this compound through preclinical and clinical development has been systematic, building a strong foundation of evidence for its potential therapeutic utility. As data from ongoing and future clinical trials become available, the role of this compound in the management of atrial fibrillation and other cardiac arrhythmias will be more clearly defined. The developmental history of this compound serves as a valuable case study for researchers and professionals in the field of cardiovascular drug development.

References

Understanding the Multi-Ion Channel Blocking Properties of HBI-3000: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBI-3000 (sulcardine sulfate) is an investigational antiarrhythmic agent characterized by its ability to block multiple cardiac ion channels. This property underpins its potential for the treatment of both atrial and ventricular arrhythmias with a projected low risk of proarrhythmia.[1][2] This technical guide provides an in-depth overview of the multi-ion channel blocking properties of HBI-3000, including quantitative data, experimental methodologies, and an illustration of its mechanism of action.

Core Mechanism of Action

HBI-3000 exerts its antiarrhythmic effects by inhibiting several key cardiac ion channels. These include the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr).[1][3][4] The concurrent blockade of these channels contributes to a unique electrophysiological profile, similar to that of ranolazine and chronic amiodarone. This multi-channel inhibition allows HBI-3000 to suppress early afterdepolarizations (EADs), a known trigger for cardiac arrhythmias.

Quantitative Analysis of Ion Channel Blockade

The inhibitory effects of HBI-3000 on various cardiac ion channels have been quantified in electrophysiological studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from studies on single human ventricular myocytes.

Ion ChannelCurrentIC50 (µM)Experimental System
Sodium Channel (Fast)INa-F48.3 ± 3.8Single Human Ventricular Myocytes
Sodium Channel (Late)INa-L16.5 ± 1.4Single Human Ventricular Myocytes
L-type Calcium ChannelICa-L32.2 ± 2.9Single Human Ventricular Myocytes
Potassium ChannelIKr22.7 ± 2.5Single Human Ventricular Myocytes

Electrophysiological Effects

The multi-ion channel blockade by HBI-3000 results in a distinct effect on the cardiac action potential. It leads to a concentration-dependent, bell-shaped prolongation of the action potential duration (APD), with the maximum response observed around 10 μM. Notably, at a concentration of 10 μM, HBI-3000 modestly prolongs the APD at various cycle lengths and exhibits minimal use-dependent prolongation of the APD in human ventricular myocytes.

Experimental Protocols

The quantitative data on HBI-3000's ion channel blocking properties were primarily determined using standard electrophysiological techniques.

Isolation of Human Ventricular Myocytes: Human ventricular myocytes were enzymatically isolated from non-diseased donor hearts.

Patch-Clamp Technique: Standard whole-cell patch-clamp techniques were employed to record the ionic currents in the isolated single human ventricular myocytes. Specific voltage protocols were used to elicit and isolate each target current (INa-F, INa-L, ICa-L, and IKr). The effects of various concentrations of HBI-3000 on these currents were then measured to determine the concentration-response relationship and calculate the IC50 values.

Action Potential Duration Measurement: Standard microelectrode techniques were used to record action potentials from single human ventricular myocytes. The action potential duration at different percentages of repolarization (e.g., APD90) was measured at various basic cycle lengths in the absence and presence of different concentrations of HBI-3000.

Visualizing the Mechanism and Workflow

To better understand the complex interactions and experimental procedures, the following diagrams have been generated.

HBI3000_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects INaF INa-F ProlongedAPD Prolonged APD INaL INa-L ICaL ICa-L IKr IKr HBI3000 HBI-3000 HBI3000->INaF Inhibits HBI3000->INaL Inhibits HBI3000->ICaL Inhibits HBI3000->IKr Inhibits SuppressedEAD Suppressed EADs ProlongedAPD->SuppressedEAD

Caption: Mechanism of HBI-3000's multi-ion channel blockade.

Electrophysiology_Workflow start Start: Isolate Human Ventricular Myocytes patch_clamp Whole-Cell Patch-Clamp start->patch_clamp current_recording Record Ionic Currents (INa-F, INa-L, ICa-L, IKr) patch_clamp->current_recording apply_hbi3000 Apply HBI-3000 (Varying Concentrations) current_recording->apply_hbi3000 concentration_response Determine Concentration-Response Curve apply_hbi3000->concentration_response calculate_ic50 Calculate IC50 Values concentration_response->calculate_ic50 end End: Quantitative Data on Channel Blockade calculate_ic50->end

Caption: Experimental workflow for determining IC50 values.

Clinical Significance and Future Directions

The multi-ion channel blocking properties of HBI-3000 position it as a promising candidate for the management of complex cardiac arrhythmias. Its ability to prolong the action potential duration while exhibiting a low risk of proarrhythmia is a key advantage. HBI-3000 is currently in Phase II clinical trials to evaluate its safety and efficacy in treating atrial fibrillation. Further research will continue to elucidate the full therapeutic potential and clinical applications of this novel antiarrhythmic agent.

References

Methodological & Application

Application Notes and Protocols for Sulcardine Sulfate Patch Clamp Analysis in Ventricular Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate (formerly HBI-3000) is a novel multi-ion channel blocker with antiarrhythmic properties.[1] It exerts its effects by modulating several key cardiac ion channels, making it a promising candidate for the treatment of cardiac arrhythmias such as atrial fibrillation.[2] Understanding the precise electrophysiological effects of this compound on individual ion channels and the overall action potential morphology in ventricular myocytes is crucial for its continued development and for elucidating its mechanism of action.

These application notes provide detailed protocols for investigating the effects of this compound on ventricular myocytes using the whole-cell patch clamp technique. The protocols cover the measurement of key ion currents affected by this compound—fast and late sodium currents (INa-F, INa-L), L-type calcium current (ICa,L), and the rapid component of the delayed rectifier potassium current (IKr)—as well as the assessment of its impact on the ventricular action potential.

Data Presentation

This compound Inhibitory Effects on Ventricular Myocyte Ion Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on various ion channels in human ventricular myocytes. This data is critical for designing dose-response studies and for understanding the compound's therapeutic and potential proarrhythmic windows.

Ion CurrentIC50 (μM)Reference
Fast Sodium Current (INa-F)48.3 ± 3.8[1]
Late Sodium Current (INa-L)16.5 ± 1.4[1]
L-type Calcium Current (ICa,L)32.2 ± 2.9[1]
Rapid Delayed Rectifier K+ Current (IKr)22.7 ± 2.5
Effects of this compound on Ventricular Action Potential Duration (APD)

This compound prolongs the action potential duration in a concentration-dependent manner, exhibiting a characteristic bell-shaped response. The maximal effect is observed at approximately 10 μM.

Concentration (μM)APD ProlongationKey ObservationsReference
1 - 30Concentration-dependent increaseModest prolongation at clinically relevant concentrations.
10Peak ProlongationMaximum prolongation of APD observed.
> 30Attenuated ProlongationThe prolonging effect diminishes at higher concentrations.

Experimental Protocols

Ventricular Myocyte Isolation

Ventricular myocytes should be isolated from a suitable animal model (e.g., guinea pig, rabbit, or rat) or from human donor hearts using established enzymatic digestion protocols. Briefly, this involves retrograde perfusion of the heart with a collagenase- and protease-containing solution to dissociate individual cardiomyocytes. The isolated myocytes should be quiescent, rod-shaped, and exhibit clear cross-striations.

Whole-Cell Patch Clamp Recordings: General Setup
  • Amplifier: A suitable patch clamp amplifier capable of both voltage-clamp and current-clamp recordings.

  • Data Acquisition: A digitizer and software for data acquisition and analysis.

  • Microelectrodes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Temperature Control: Maintain the experimental chamber at a physiological temperature of 35-37°C.

Solutions
  • Tyrode's Solution (for Action Potential Recording): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Solution for INa-F and INa-L Recording: To isolate sodium currents, other currents should be blocked. A typical solution contains (in mM): 140 NaCl, 5 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 Nifedipine (to block ICa,L); pH adjusted to 7.4 with NaOH.

  • Solution for ICa,L Recording: To isolate L-type calcium currents, sodium and potassium currents should be blocked. A typical solution contains (in mM): 135 TEA-Cl, 10 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH.

  • Solution for IKr Recording: To isolate the rapid delayed rectifier potassium current, other currents should be blocked. A typical solution contains (in mM): 140 N-methyl-D-glucamine (NMDG), 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, 0.001 Nifedipine, 0.1 Lidocaine; pH adjusted to 7.4 with HCl.

  • For Action Potential and IK Recording: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 EGTA; pH adjusted to 7.2 with KOH.

  • For INa and ICa,L Recording: (in mM) 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 MgATP, 10 EGTA; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocols for Specific Ion Currents
  • Holding Potential: -120 mV to ensure complete removal of inactivation.

  • Depolarization Step: Apply a 50 ms depolarizing pulse to potentials ranging from -90 mV to +60 mV in 10 mV increments.

  • Measurement: The peak inward current during the depolarization step represents INa-F.

  • Holding Potential: -100 mV.

  • Depolarization Step: Apply a 500 ms depolarizing pulse to -20 mV.

  • Measurement: The sustained inward current measured during the last 100 ms of the depolarizing pulse represents INa-L.

  • Holding Potential: -40 mV to inactivate sodium channels.

  • Depolarization Step: Apply a 300 ms depolarizing pulse to potentials ranging from -30 mV to +60 mV in 10 mV increments.

  • Measurement: The peak inward current during the depolarization step represents ICa,L.

  • Holding Potential: -80 mV.

  • Depolarization Step: Apply a 2000 ms depolarizing pulse to +20 mV to activate and then inactivate IKr channels.

  • Repolarization Step: Repolarize the membrane to -40 mV for 3000 ms.

  • Measurement: The decaying outward "tail" current observed upon repolarization is characteristic of IKr. The peak amplitude of this tail current is measured.

Current-Clamp Protocol for Action Potential Recording
  • Mode: Switch the amplifier to current-clamp mode (I=0).

  • Resting Membrane Potential: Allow the cell to stabilize and record the resting membrane potential.

  • Stimulation: Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).

  • Recording: Record multiple action potentials to ensure a stable waveform before and after the application of this compound.

  • Analysis: Measure key action potential parameters including:

    • Action Potential Duration at 30%, 50%, and 90% repolarization (APD30, APD50, APD90).

    • Peak overshoot potential.

    • Resting membrane potential (RMP).

    • Maximum upstroke velocity (dV/dtmax).

This compound Application

After obtaining stable baseline recordings for a specific ion current or action potential, perfuse the cell with the extracellular solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state before repeating the respective voltage-clamp or current-clamp protocol. A cumulative concentration-response curve can be generated by applying increasing concentrations of the drug.

Mandatory Visualizations

Sulcardine_Signaling_Pathway cluster_membrane Ventricular Myocyte Membrane Na_channel Na+ Channel (Nav1.5) INaF Fast Na+ Current (INa-F) INaL Late Na+ Current (INa-L) Ca_channel L-type Ca2+ Channel (Cav1.2) ICaL L-type Ca2+ Current (ICa-L) K_channel K+ Channel (hERG) IKr Rapid Delayed Rectifier K+ Current (IKr) Sulcardine This compound Sulcardine->Na_channel Inhibits Sulcardine->Ca_channel Inhibits Sulcardine->K_channel Inhibits AP Action Potential INaF->AP Shapes INaL->AP Shapes ICaL->AP Shapes IKr->AP Shapes APD APD Prolongation AP->APD

Caption: Signaling pathway of this compound in ventricular myocytes.

Voltage_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application & Analysis Isolate Isolate Ventricular Myocytes Prepare Prepare Solutions (Internal & External) Isolate->Prepare Pull Pull & Fire-polish Pipette Prepare->Pull Seal Form Gigaohm Seal Pull->Seal Rupture Rupture Membrane (Whole-cell) Seal->Rupture Apply_Protocol Apply Voltage-Clamp Protocol (e.g., for IKr) Rupture->Apply_Protocol Record_Baseline Record Baseline Current Apply_Protocol->Record_Baseline Perfuse Perfuse with this compound Record_Baseline->Perfuse Record_Drug Record Current in Presence of Drug Perfuse->Record_Drug Analyze Analyze Data (e.g., IC50) Record_Drug->Analyze

Caption: Experimental workflow for voltage-clamp recordings.

Current_Clamp_Workflow cluster_prep_cc Preparation cluster_recording_cc Recording cluster_drug_app_cc Drug Application & Analysis Isolate_cc Isolate Ventricular Myocytes Prepare_cc Prepare Solutions (Tyrode's & K-Aspartate) Isolate_cc->Prepare_cc Pull_cc Pull & Fire-polish Pipette Prepare_cc->Pull_cc Seal_cc Form Gigaohm Seal Pull_cc->Seal_cc Rupture_cc Rupture Membrane (Whole-cell) Seal_cc->Rupture_cc Set_Mode Set to Current-Clamp Mode Rupture_cc->Set_Mode Stimulate Stimulate to Elicit Action Potentials Set_Mode->Stimulate Record_Baseline_AP Record Baseline Action Potentials Stimulate->Record_Baseline_AP Perfuse_cc Perfuse with this compound Record_Baseline_AP->Perfuse_cc Record_Drug_AP Record APs in Presence of Drug Perfuse_cc->Record_Drug_AP Analyze_AP Analyze AP Parameters (APD30, APD50, APD90) Record_Drug_AP->Analyze_AP

Caption: Experimental workflow for current-clamp recordings.

References

Application Notes and Protocols for Studying the Electrophysiological Effects of Sulcardine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate (also known as HBI-3000) is a novel antiarrhythmic agent currently under investigation for the treatment of both atrial and ventricular arrhythmias.[1][2] Its mechanism of action involves the modulation of multiple cardiac ion channels, which are critical for regulating the heart's electrical activity.[3] By targeting these channels, this compound helps to stabilize cardiac cell membranes and prevent the abnormal ion flows that can lead to arrhythmias.[3] These application notes provide detailed protocols for utilizing key electrophysiology techniques to study the effects of this compound on cardiac myocytes.

Mechanism of Action

This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels.[1] This multi-channel blockade leads to a prolongation of the action potential duration (APD) and the effective refractory period, which contributes to the suppression of arrhythmias. The primary ion channels targeted by this compound are:

  • Fast Sodium Current (INa-F): Responsible for the rapid depolarization phase of the cardiac action potential.

  • Late Sodium Current (INa-L): A sustained component of the sodium current that can contribute to arrhythmias when enhanced.

  • L-type Calcium Current (ICa-L): Plays a crucial role in the plateau phase of the action potential and in excitation-contraction coupling.

  • Rapidly Activating Delayed Rectifier Potassium Current (IKr): Essential for the repolarization of the cardiac action potential.

The simultaneous modulation of these channels is believed to contribute to this compound's efficacy and potentially low proarrhythmic risk.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels and its effects on cardiac action potential duration.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

Ion ChannelHalf-Maximal Inhibitory Concentration (IC50) (μM)
Fast Sodium Current (INa-F)48.3 ± 3.8
Late Sodium Current (INa-L)16.5 ± 1.4
L-type Calcium Current (ICa-L)32.2 ± 2.9
Rapidly Activating Delayed Rectifier K+ Current (IKr)22.7 ± 2.5

Data obtained from studies on single human ventricular myocytes.

Table 2: Effects of this compound on Action Potential Duration (APD) in Human Ventricular Myocytes

Concentration (μM)Effect on APD
1 - 10Concentration-dependent prolongation
~10Maximum prolongation (bell-shaped response)
>10Less pronounced prolongation

This compound modestly prolongs APD at various basic cycle lengths, with a minimal use-dependent effect.

Mandatory Visualizations

Sulcardine_Sulfate_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane INaF INa-F Channel AP Action Potential INaF->AP Phase 0 Depolarization INaL INa-L Channel INaL->AP Modulates Plateau ICaL ICa-L Channel ICaL->AP Phase 2 Plateau IKr IKr Channel IKr->AP Phase 3 Repolarization Sulcardine This compound Sulcardine->INaF Inhibits Sulcardine->INaL Inhibits Sulcardine->ICaL Inhibits Sulcardine->IKr Inhibits Arrhythmia Arrhythmia Sulcardine->Arrhythmia Suppresses AP->Arrhythmia Altered AP leads to

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_protocols Experimental Protocols cluster_analysis Data Analysis cell_isolation Isolate Human Ventricular Myocytes patch_clamp Whole-Cell Patch-Clamp cell_isolation->patch_clamp microelectrode Conventional Microelectrode cell_isolation->microelectrode voltage_clamp Voltage-Clamp (Isolate specific ion currents) patch_clamp->voltage_clamp current_clamp Current-Clamp (Record action potentials) microelectrode->current_clamp drug_application Apply this compound (various concentrations) voltage_clamp->drug_application current_clamp->drug_application ic50 Determine IC50 values results Characterize Electrophysiological Profile ic50->results apd Measure APD changes apd->results drug_application->ic50 drug_application->apd

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Technique for Studying Ion Channel Inhibition

This protocol is designed to measure the effect of this compound on specific ion channels (INa-F, INa-L, ICa-L, and IKr) in isolated human ventricular myocytes.

1. Cell Preparation:

  • Isolate single ventricular myocytes from human cardiac tissue using established enzymatic digestion protocols.

  • Maintain cells in a sterile, oxygenated external solution.

2. Solutions:

  • Pipette (Internal) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 KCl. Adjust pH to 7.2 with KOH.

  • External Solution (Tyrode's Solution) (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

4. Voltage-Clamp Protocols:

  • To Isolate INa-F:

    • Holding potential: -120 mV.

    • Apply a series of depolarizing voltage steps from -100 mV to +60 mV in 10 mV increments for 50 ms.

  • To Isolate INa-L:

    • Holding potential: -120 mV.

    • Apply a 2-second depolarizing step to -20 mV.

    • INa-L is measured as the tetrodotoxin (TTX)-sensitive current during the last 100 ms of the depolarizing pulse.

  • To Isolate ICa-L:

    • Holding potential: -40 mV (to inactivate sodium channels).

    • Apply depolarizing steps from -30 mV to +60 mV in 10 mV increments for 300 ms.

  • To Isolate IKr:

    • Holding potential: -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and then inactivate the channels.

    • Repolarize to various test potentials (e.g., -40 mV) to record the tail current, which reflects IKr.

5. Data Analysis:

  • Measure the peak current amplitude for each ion channel at each voltage step before and after the application of this compound.

  • Construct current-voltage (I-V) relationships.

  • Calculate the percentage of inhibition at each drug concentration and determine the IC50 value by fitting the data to a Hill equation.

Protocol 2: Conventional Microelectrode Technique for Action Potential Duration Measurement

This protocol is used to assess the effects of this compound on the action potential duration (APD) of cardiac tissue.

1. Tissue Preparation:

  • Obtain ventricular trabeculae or papillary muscles from a suitable animal model (e.g., rabbit, guinea pig) or human hearts.

  • Mount the tissue in a temperature-controlled organ bath continuously perfused with oxygenated Tyrode's solution.

2. Recording Setup:

  • Use sharp glass microelectrodes filled with 3 M KCl (tip resistance 10-20 MΩ) to impale a single cell within the tissue.

  • Use a high-input impedance amplifier to record the transmembrane potential.

  • Stimulate the tissue at a constant cycle length (e.g., 1 Hz) using external platinum electrodes.

3. Experimental Procedure:

  • Allow the preparation to equilibrate and record stable baseline action potentials for at least 30 minutes.

  • Introduce this compound into the perfusate at various concentrations.

  • Record action potentials at each concentration after a steady-state effect is achieved (typically 15-20 minutes).

4. Data Analysis:

  • Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).

  • Analyze other action potential parameters such as resting membrane potential, amplitude, and maximum upstroke velocity (Vmax).

  • Compare the APD values before and after drug application to determine the concentration-dependent effects of this compound.

Conclusion

The electrophysiological techniques outlined in these application notes provide a robust framework for characterizing the effects of this compound on cardiac ion channels and action potentials. A thorough understanding of its multi-channel blocking properties is essential for its continued development as a safe and effective antiarrhythmic therapy. The provided protocols offer a standardized approach for researchers and drug development professionals to investigate the intricate electrophysiological profile of this promising compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of HBI-3000

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBI-3000 (sulcardine sulfate) is an investigational antiarrhythmic agent with a novel mechanism of action as a multi-ion channel blocker.[1][2][3][4] It is currently in Phase II clinical trials for the treatment of both atrial and ventricular arrhythmias.[1] HBI-3000 exerts its therapeutic effects by inhibiting several key cardiac ion channels, including the fast sodium current (INa-F), late sodium current (INa-L), L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr). This balanced ion channel blockade is suggested to contribute to its antiarrhythmic efficacy with a potentially low risk of proarrhythmia.

These application notes provide detailed protocols for establishing robust in vitro models to assess the efficacy of HBI-3000. The described assays are designed to quantify the inhibitory activity of HBI-3000 on its target ion channels and to evaluate its electrophysiological effects in human-relevant cardiomyocyte models.

Mechanism of Action and Signaling Pathway

HBI-3000's primary mechanism of action involves the modulation of cardiac action potential by blocking multiple ion channels. By inhibiting INa-F and INa-L, it can reduce cellular excitability and suppress ectopic activity. The blockade of ICa-L can contribute to a reduction in afterdepolarizations, while the inhibition of IKr leads to a modest prolongation of the action potential duration (APD). The combined effect of blocking both inward (Na+, Ca2+) and outward (K+) currents is believed to be crucial for its antiarrhythmic effect while mitigating the proarrhythmic risk often associated with drugs that solely block IKr.

HBI3000_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane INa-F INa-F (Fast Na+ Current) Action Potential\n(Phase 0) Action Potential (Phase 0) INa-F->Action Potential\n(Phase 0) INa-L INa-L (Late Na+ Current) Action Potential\n(Plateau) Action Potential (Plateau) INa-L->Action Potential\n(Plateau) ICa-L ICa-L (L-type Ca2+ Current) ICa-L->Action Potential\n(Plateau) IKr IKr (Rapidly Activating Delayed Rectifier K+ Current) Action Potential\n(Repolarization) Action Potential (Repolarization) IKr->Action Potential\n(Repolarization) HBI3000 HBI-3000 HBI3000->INa-F Inhibits HBI3000->INa-L Inhibits HBI3000->ICa-L Inhibits HBI3000->IKr Inhibits

Caption: HBI-3000 Mechanism of Action on Cardiac Ion Channels.

Data Presentation: Summary of HBI-3000 In Vitro Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of HBI-3000 for its primary molecular targets in human ventricular myocytes.

Target Ion ChannelCurrentIC50 (μM)Cell System
Fast Sodium ChannelINa-F48.3 ± 3.8Human Ventricular Myocytes
Late Sodium ChannelINa-L16.5 ± 1.4Human Ventricular Myocytes
L-type Calcium ChannelICa-L32.2 ± 2.9Human Ventricular Myocytes
Rapidly Activating Delayed Rectifier Potassium Channel (hERG)IKr22.7 ± 2.5Human Ventricular Myocytes

Experimental Protocols

Automated Patch Clamp for Ion Channel Inhibition

This protocol describes the use of an automated patch-clamp system to determine the IC50 of HBI-3000 on specific cardiac ion channels expressed in stable cell lines.

Objective: To quantify the concentration-dependent inhibition of INa-F, INa-L, ICa-L, and IKr by HBI-3000.

Materials:

  • HEK-293 cells stably expressing the human channel of interest (e.g., hNav1.5, hCav1.2, hERG).

  • Cell culture reagents (DMEM, FBS, antibiotics, selection agents).

  • External and internal solutions for patch-clamp recording (specific to the ion channel being studied).

  • HBI-3000 stock solution (in DMSO).

  • Automated patch-clamp system and corresponding consumables.

Workflow Diagram:

Patch_Clamp_Workflow A Cell Culture (HEK-293 expressing target ion channel) B Cell Preparation (Harvesting and suspension) A->B C Loading onto Automated Patch-Clamp System B->C D Establish Whole-Cell Configuration C->D E Record Baseline Current D->E F Compound Application (Increasing concentrations of HBI-3000) E->F G Record Post-Compound Current F->G H Data Analysis (Calculate % inhibition and IC50) G->H

Caption: Automated Patch-Clamp Experimental Workflow.

Procedure:

  • Cell Culture: Culture the stable cell line under standard conditions (37°C, 5% CO2) in the recommended growth medium containing the appropriate selection antibiotic.

  • Cell Preparation: On the day of the experiment, harvest the cells using a non-enzymatic dissociation solution. Wash the cells with the external recording solution and resuspend to the desired concentration.

  • Automated Patch-Clamp: a. Prime the instrument and load the cell suspension and compound plates. b. The instrument will automatically capture cells and form gigaseals. c. Establish the whole-cell configuration. d. Apply a voltage protocol specific to the ion channel of interest to elicit the target current. e. Record the baseline current. f. Apply a range of HBI-3000 concentrations to the cells. g. Record the current in the presence of each compound concentration.

  • Data Analysis: a. Measure the peak current amplitude for each concentration. b. Calculate the percentage of current inhibition relative to the baseline. c. Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Multi-Electrode Array (MEA) Assay with hiPSC-Cardiomyocytes

This protocol evaluates the effects of HBI-3000 on the electrophysiology of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Objective: To assess the effects of HBI-3000 on field potential duration (FPD), beat rate, and arrhythmogenic events in a spontaneously beating syncytium of human cardiomyocytes.

Materials:

  • Cryopreserved hiPSC-CMs.

  • MEA plates (e.g., 48- or 96-well).

  • hiPSC-CM maintenance medium.

  • HBI-3000 stock solution.

  • MEA recording system and analysis software.

Procedure:

  • Cell Plating: Plate the hiPSC-CMs onto fibronectin-coated MEA plates according to the manufacturer's instructions.

  • Cell Culture: Maintain the cells in culture for several days to allow for the formation of a spontaneously beating syncytium.

  • MEA Recording: a. Acclimatize the MEA plate in the recording system at 37°C and 5% CO2. b. Record a stable baseline of field potentials for at least 10 minutes. c. Add increasing concentrations of HBI-3000 to the wells. d. After an appropriate incubation period for each concentration, record the field potentials.

  • Data Analysis: a. Analyze the recorded waveforms to determine the FPD (an in vitro surrogate for the QT interval), beat rate, and the presence of any arrhythmic events such as early afterdepolarizations (EADs). b. Compare the post-compound data to the baseline to determine the concentration-dependent effects of HBI-3000.

Proarrhythmia Assessment using a Dynamic IKr Block Assay

This protocol is designed to assess the potential proarrhythmic risk of HBI-3000 by evaluating its interaction with the hERG channel under conditions that can precipitate arrhythmias.

Objective: To characterize the state-dependent block of the IKr/hERG channel by HBI-3000.

Materials:

  • HEK-293 cells stably expressing the hERG channel.

  • Manual or automated patch-clamp setup.

  • Specific external and internal recording solutions.

  • HBI-3000 stock solution.

Procedure:

  • Cell Preparation: Prepare cells for patch-clamp recording as described in Protocol 1.

  • Patch-Clamp Recording: a. Establish a whole-cell recording configuration. b. Apply a specific voltage protocol designed to assess the state-dependent block of the hERG channel. This may include varying the duration of the depolarizing pulse or the inter-pulse interval. c. Record baseline hERG currents. d. Perfuse the cells with a clinically relevant concentration of HBI-3000. e. Record hERG currents in the presence of HBI-3000 using the same voltage protocol.

  • Data Analysis: a. Analyze the degree of block at different states of the channel (resting, open, inactivated). b. A higher affinity for the inactivated state is a characteristic of many IKr blockers. Compare the characteristics of HBI-3000 block to known high-risk and low-risk IKr blockers.

Logical Relationship of In Vitro Models

The following diagram illustrates the logical flow from target-specific assays to more integrated and physiologically relevant models for evaluating the efficacy and safety of HBI-3000.

In_Vitro_Model_Logic A Target-Specific Assays (Automated Patch Clamp on stable cell lines) B Quantify IC50 for INa-F, INa-L, ICa-L, IKr A->B G Prediction of Clinical Efficacy and Safety B->G C Integrated Cellular Electrophysiology (MEA with hiPSC-CMs) D Assess effects on FPD, beat rate, and arrhythmogenesis C->D D->G E Proarrhythmia Risk Assessment (Dynamic IKr Block Assay) F Characterize state-dependent hERG channel block E->F F->G

Caption: Logical Flow of In Vitro Efficacy and Safety Testing for HBI-3000.

References

Application Notes and Protocols for Sulcardine Sulfate Research in Canine Models of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an increased risk of stroke and heart failure.[1] The development of novel pharmacological agents for the management of AF requires robust and translational preclinical models. Canine models of atrial fibrillation are well-established and share significant electrophysiological similarities with the human heart, making them valuable tools for evaluating the efficacy and safety of new antiarrhythmic drugs.[2][3]

Sulcardine sulfate (also known as HBI-3000) is an investigational antiarrhythmic agent with a unique mechanism of action, inhibiting multiple cardiac ion channels, including the late sodium current (INa-late), the L-type calcium current (ICa,L), and the rapid component of the delayed rectifier potassium current (IKr).[4] This multi-channel blockade suggests a potential for both rhythm and rate control in atrial fibrillation with a favorable safety profile.[4]

These application notes provide detailed protocols for inducing and studying atrial fibrillation in canine models and a framework for investigating the therapeutic potential of this compound.

Canine Models of Atrial Fibrillation

Several canine models have been developed to study the mechanisms and treatment of atrial fibrillation. The choice of model depends on the specific research question, with options ranging from acute, transient AF to chronic, sustained AF with associated atrial remodeling.

Acute Vagal-Mediated Atrial Fibrillation Model

This model is suitable for rapid screening of antiarrhythmic compounds for their ability to terminate acute, adrenergically-driven AF.

Experimental Protocol:

  • Animal Preparation: Anesthetize healthy adult mongrel dogs (either sex, 15-25 kg) with an appropriate anesthetic regimen (e.g., sodium pentobarbital 30 mg/kg IV, supplemented as needed). Ventilate the animals mechanically.

  • Catheter Placement: Under fluoroscopic guidance, introduce multipolar electrode catheters into the right atrium and coronary sinus via the femoral veins for pacing and recording.

  • Vagal Stimulation: Isolate and place a stimulating electrode on the cervical vagosympathetic trunk.

  • AF Induction: Induce atrial fibrillation by continuous vagal nerve stimulation (e.g., 10-20 Hz, 0.5-2.0 ms pulse width, 2-10 V) combined with rapid atrial pacing (e.g., 600 bpm) for a short duration (e.g., 1-5 minutes).

  • Data Acquisition: Continuously record intracardiac electrograms and surface ECG to monitor for the induction and maintenance of AF.

  • Drug Administration: Once sustained AF is established, administer this compound intravenously as a bolus or infusion.

  • Endpoint Measurement: Measure the time to conversion of AF to sinus rhythm, changes in atrial fibrillation cycle length (AFCL), and alterations in atrial effective refractory period (AERP) and atrial conduction velocity (ACV) post-drug administration.

Rapid Atrial Pacing (RAP)-Induced Atrial Fibrillation Model

This model induces electrical remodeling of the atria, mimicking some of the electrophysiological changes seen in chronic human AF.

Experimental Protocol:

  • Animal Preparation and Catheter Placement: As described for the acute vagal-mediated model.

  • Baseline Electrophysiological Study: Measure baseline AERP and ACV at various pacing cycle lengths from multiple atrial sites.

  • AF Induction: Induce AF by rapid atrial pacing at a high frequency (e.g., 400-800 bpm) for a prolonged period (e.g., 2-6 hours for acute remodeling or several weeks for chronic remodeling via an implanted pacemaker).

  • Sustained AF Model (Optional Modification): To achieve more sustained AF, phenylephrine can be infused (e.g., 2-5 µg/kg/min) during rapid atrial pacing to increase vagal tone.

  • Drug Administration: After the pacing protocol, de-induce AF and re-measure electrophysiological parameters. Subsequently, re-induce AF and administer this compound to assess its effect on AF termination and prevention of re-induction.

  • Data Analysis: Compare pre- and post-drug AERP, ACV, and the duration of induced AF.

This compound: Mechanism of Action and Administration

This compound's multi-ion channel blocking properties are hypothesized to terminate and prevent atrial fibrillation through several mechanisms:

  • Prolongation of the Atrial Action Potential Duration (APD) and Effective Refractory Period (ERP): Inhibition of IKr is expected to increase the AERP, making the atrial tissue less susceptible to re-entrant wavelets that sustain AF.

  • Reduction of Atrial Excitability: Blockade of the late sodium current (INa-late) can reduce atrial excitability and prevent the triggers of AF.

  • Modulation of Atrial Conduction: The effect on atrial conduction velocity is complex and will depend on the relative block of sodium and calcium channels.

A pharmacokinetic study in Beagle dogs showed that after a 10 mg/kg intravenous or oral dose, this compound is well-absorbed with an oral bioavailability of 62.7%. This information can guide dose selection for preclinical studies.

Data Presentation: Quantitative Analysis of this compound Efficacy

The following tables are templates for summarizing the quantitative data obtained from the described canine models.

Table 1: Electrophysiological Effects of this compound in the Acute Vagal-Mediated AF Model

Treatment GroupDose (mg/kg)nBaseline AERP (ms)Post-Drug AERP (ms)Change in AERP (%)Time to AF Conversion (s)
Vehicle Control-
This compoundLow
This compoundMid
This compoundHigh

Table 2: Effects of this compound on Atrial Remodeling in the Rapid Atrial Pacing (RAP) Model

Treatment GroupDose (mg/kg/day)nBaseline AERP (ms)Post-RAP AERP (ms)Post-Drug AERP (ms)AF Duration (s)
Sham Control-
RAP + Vehicle-
RAP + this compoundLow
RAP + this compoundHigh

Mandatory Visualizations

experimental_workflow_vagal_af cluster_prep Animal Preparation cluster_induction AF Induction cluster_treatment Treatment & Measurement anesthesia Anesthesia & Ventilation catheter Catheter Placement (RA, CS) anesthesia->catheter vagal_stim Vagal Nerve Stimulation catheter->vagal_stim rap Rapid Atrial Pacing vagal_stim->rap drug_admin This compound Administration rap->drug_admin Sustained AF ep_measurement EP Measurement (AERP, ACV, AFCL) drug_admin->ep_measurement

Figure 1: Experimental workflow for the acute vagal-mediated AF model.

experimental_workflow_rap_af cluster_prep Preparation & Baseline cluster_pacing Atrial Remodeling cluster_assessment Drug Efficacy Assessment animal_prep Animal Preparation & Catheter Placement baseline_ep Baseline EP Study (AERP, ACV) animal_prep->baseline_ep rap Rapid Atrial Pacing (2-6 hours or chronic) baseline_ep->rap post_rap_ep Post-RAP EP Study rap->post_rap_ep af_reinduction AF Re-induction post_rap_ep->af_reinduction drug_admin This compound Administration af_reinduction->drug_admin final_ep Final EP Measurement drug_admin->final_ep

Figure 2: Workflow for the rapid atrial pacing (RAP)-induced AF model.

sulcardine_pathway cluster_drug This compound cluster_channels Ion Channel Blockade cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome sulcardine This compound ina_late Late Na+ Current (INa-late) sulcardine->ina_late ica_l L-type Ca2+ Current (ICa,L) sulcardine->ica_l ikr Rapid K+ Current (IKr) sulcardine->ikr excitability ↓ Atrial Excitability ina_late->excitability Inhibition leads to apd ↑ Atrial Action Potential Duration ikr->apd Inhibition leads to aerp ↑ Atrial Effective Refractory Period apd->aerp outcome Termination & Prevention of Atrial Fibrillation aerp->outcome excitability->outcome

Figure 3: Hypothesized signaling pathway of this compound in atrial myocytes.

References

Application Notes and Protocols for Intravenous Administration of Sulcardine Sulfate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Sulcardine sulfate in preclinical animal studies, targeting researchers in pharmacology and drug development.

Introduction to this compound

This compound is a novel antiarrhythmic agent that has shown promise in the treatment of various cardiac arrhythmias, including atrial and ventricular arrhythmias.[1][2] Its mechanism of action involves the modulation of multiple cardiac ion channels, which contributes to its electrophysiological effects.[1][3][4] Preclinical studies in animal models are crucial for evaluating its pharmacokinetic profile, efficacy, and safety prior to clinical trials. Intravenous administration is a key route for assessing the direct and immediate pharmacological effects of this compound.

Mechanism of Action: Multi-Ion Channel Modulation

This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels. This multi-channel blockade contributes to its unique electrophysiological profile, which includes prolongation of the action potential duration (APD) and a low proarrhythmic risk. The primary targets include:

  • Sodium Channels (INa): Inhibition of both fast (INa-F) and late (INa-L) sodium currents.

  • Potassium Channels (IKr): Blockade of the rapid component of the delayed rectifier potassium current.

  • L-type Calcium Channels (ICa-L): Inhibition of the L-type calcium current.

This combined action helps to stabilize the cardiac rhythm by altering the electrophysiological properties of cardiac myocytes.

Sulcardine_Sulfate_Mechanism cluster_ion_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects INa_F Fast Na+ Current (INa-F) APD Action Potential Duration Prolongation INa_L Late Na+ Current (INa-L) IKr Rapid K+ Current (IKr) IKr->APD Modulates ICa_L L-type Ca2+ Current (ICa-L) ICa_L->APD Modulates Sulcardine This compound Sulcardine->INa_F Inhibits Sulcardine->INa_L Inhibits Sulcardine->IKr Inhibits Sulcardine->ICa_L Inhibits ERP Effective Refractory Period Prolongation APD->ERP Arrhythmia Suppression of Arrhythmias ERP->Arrhythmia Rat_IV_Workflow start Start dose_prep Prepare this compound Dosing Solution start->dose_prep animal_prep Prepare Rat: - Weigh - Warm Tail - Restrain dose_prep->animal_prep injection Inject into Lateral Tail Vein (Slow Bolus) animal_prep->injection post_care Post-Injection Care: - Apply Pressure - Monitor Animal injection->post_care end End post_care->end Dog_IV_Workflow start Start dose_prep Prepare this compound Dosing Solution start->dose_prep animal_prep Prepare Dog: - Weigh - Aseptically Prepare  Injection Site dose_prep->animal_prep catheterization Place and Secure IV Catheter animal_prep->catheterization administration Administer this compound (Bolus or Infusion) catheterization->administration post_care Post-Administration Care: - Flush Catheter - Monitor Animal administration->post_care end End post_care->end

References

Application Notes and Protocols for Measuring Cardiac Action Potential Changes with Sulcardine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Sulcardine Sulfate's Cardiac Effects

This compound (also known as HBI-3000) is an investigational antiarrhythmic agent with a novel mechanism of action.[1] It is currently under evaluation for the treatment of cardiac arrhythmias, such as atrial fibrillation.[1][2] The therapeutic and potential proarrhythmic effects of this compound are rooted in its ability to modulate the cardiac action potential (AP). The cardiac AP is the fundamental electrical event that triggers heart muscle contraction. Its precise duration and shape are critical for maintaining a regular heartbeat.[3]

Antiarrhythmic drugs are classified based on their primary effects on the AP. This compound is a multi-ion channel blocker, meaning it doesn't fit neatly into a single class but exerts a complex influence on cardiac electrophysiology. Therefore, a detailed characterization of its effects on the AP is crucial for understanding its efficacy and safety profile.

These application notes provide a comprehensive overview of the state-of-the-art methods used to measure and characterize the electrophysiological changes induced by this compound, from the single-cell to the whole-organism level.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting multiple cardiac ion channels that are critical for the different phases of the action potential. Its primary targets include:

  • Fast and Late Sodium Currents (I_Na-F, I_Na-L): Inhibition of these currents, particularly the late sodium current, can help to prevent arrhythmias caused by sodium channel dysfunction.

  • L-type Calcium Current (I_Ca-L): Modulating this current affects the plateau phase (Phase 2) of the action potential.

  • Rapidly Activating Delayed Rectifier Potassium Current (I_Kr): This is a key current for cardiac repolarization (Phase 3). Inhibition of I_Kr prolongs the action potential duration (APD), which is a primary antiarrhythmic mechanism but can also carry a risk of proarrhythmia if excessive.

By acting on these multiple channels, this compound prolongs the APD and the refractory period, which helps to stabilize the heart's electrical activity and prevent erratic heartbeats. A unique feature of Sulcardine is that its inhibition of late sodium and L-type calcium currents appears to mitigate the excessive QT prolongation that can be caused by I_Kr blockade alone, potentially offering a safer antiarrhythmic profile.

Sulcardine_MoA cluster_AP Cardiac Action Potential Phases cluster_channels Ion Channels phase0 Phase 0 (Depolarization) phase2 Phase 2 (Plateau) phase3 Phase 3 (Repolarization) INa INa-F / INa-L (Sodium Channels) INa->phase0 Drives ICaL ICa-L (Calcium Channel) ICaL->phase2 Maintains IKr IKr (Potassium Channel) IKr->phase3 Initiates Sulcardine This compound Sulcardine->INa Inhibits Sulcardine->ICaL Inhibits Sulcardine->IKr Inhibits cluster_channels cluster_channels

Figure 1. Mechanism of action of this compound on cardiac ion channels.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Concentrations of this compound (HBI-3000) on Human Ventricular Myocyte Ion Currents

Ion Current IC50 (μM) Description Reference
Fast Sodium Current (I_Na-F) 48.3 ± 3.8 Responsible for the rapid upstroke (Phase 0) of the action potential.
Late Sodium Current (I_Na-L) 16.5 ± 1.4 A sustained component of the sodium current implicated in arrhythmias.
L-type Calcium Current (I_Ca-L) 32.2 ± 2.9 Contributes to the plateau phase (Phase 2) and excitation-contraction coupling.
Rapid Delayed Rectifier K+ Current (I_Kr) 22.7 ± 2.5 A critical current for initiating repolarization (Phase 3).

Data from patch-clamp studies on single human ventricular myocytes.

Table 2: In Vivo Electrocardiogram (ECG) Effects of a Single Intravenous Infusion of this compound in Healthy Subjects

Parameter Change Significance Reference
QTcF Interval Modest Prolongation Therapeutic effect for terminating atrial fibrillation.
JTpc Interval Inhibition / Reversal A potential mechanism for reducing proarrhythmic risk from excessive QT prolongation.

QTcF: Heart rate-corrected QT interval (Fridericia's formula); JTpc: Heart rate-corrected J-point to T-wave peak interval.

Experimental Protocols

Protocol 1: Single-Cell Electrophysiology via Patch-Clamp

This protocol is the gold standard for measuring ionic currents and action potentials in individual cardiomyocytes. It provides the highest resolution for characterizing drug-channel interactions.

Objective: To measure changes in action potential parameters (APD, Vmax) and specific ion currents (I_Na, I_Ca-L, I_Kr) in isolated cardiomyocytes following application of this compound.

Materials:

  • Isolated primary cardiomyocytes (e.g., from guinea pig, rabbit) or human iPSC-derived cardiomyocytes (iCell Cardiomyocytes).

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B).

  • Micromanipulator and perfusion system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External (Tyrode's) and internal (pipette) solutions.

  • This compound stock solution.

Methodology:

  • Cell Preparation: Plate isolated cardiomyocytes on glass coverslips suitable for microscopy and allow them to adhere.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Solution Preparation: Prepare standard Tyrode's solution for the external bath and a potassium-gluconate-based solution for the internal pipette solution. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make final dilutions in the external solution.

  • Obtaining a Giga-seal: Mount the coverslip onto the recording chamber on the microscope. Under visual control, carefully approach a selected cardiomyocyte with the micropipette. Apply slight positive pressure. Once close to the cell, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.

  • Action Potential Recording (Current-Clamp):

    • Switch the amplifier to current-clamp mode.

    • Record the resting membrane potential.

    • Inject brief (3-5 ms) suprathreshold depolarizing current pulses at a fixed frequency (e.g., 1 Hz) to elicit action potentials.

    • Record baseline action potentials for 3-5 minutes.

    • Perfuse the chamber with the external solution containing this compound at the desired concentration.

    • Record changes in the action potential waveform for at least 5 minutes or until a steady state is reached.

    • Analyze data for changes in APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and maximum upstroke velocity (Vmax).

  • Ionic Current Recording (Voltage-Clamp):

    • Switch the amplifier to voltage-clamp mode.

    • Apply specific voltage protocols to isolate and measure individual ion currents (e.g., I_Na, I_Ca-L, I_Kr). This often requires the use of other specific channel blockers in the external solution to isolate the current of interest.

    • Record baseline currents and then perfuse with this compound to determine the percentage of current inhibition.

    • Generate a concentration-response curve to calculate the IC50 value for each targeted channel.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Isolate & Plate Cardiomyocytes approach_cell Approach Cell & Form Giga-seal prep_cells->approach_cell pull_pipette Fabricate Glass Micropipette pull_pipette->approach_cell prep_solutions Prepare External & Internal Solutions prep_solutions->approach_cell whole_cell Rupture Membrane (Whole-Cell Mode) approach_cell->whole_cell record_base Record Baseline AP or Currents whole_cell->record_base apply_drug Perfuse with This compound record_base->apply_drug record_effect Record Drug Effect apply_drug->record_effect analyze_ap Analyze APD, Vmax, RMP Changes record_effect->analyze_ap analyze_ion Calculate % Inhibition & IC50 for Ion Currents record_effect->analyze_ion

Figure 2. Experimental workflow for patch-clamp electrophysiology.
Protocol 2: High-Throughput Screening with Voltage-Sensitive Dyes

Optical methods using voltage-sensitive dyes (VSDs) allow for higher-throughput assessment of a compound's effect on action potentials in a population of cells, typically in a 96- or 384-well plate format. This is ideal for dose-response studies and early-stage safety screening.

Objective: To measure changes in action potential duration and waveform in a monolayer of iPSC-derived cardiomyocytes using a fluorescent plate reader.

Materials:

  • Human iPSC-derived cardiomyocytes.

  • Multi-well plates (e.g., 96-well, black-walled, clear bottom).

  • Voltage-sensitive dye (e.g., FluoVolt™, di-4-ANEPPS).

  • Fluorescent plate reader with kinetic read capability and temperature control (e.g., CLARIOstar®).

  • This compound stock solution.

Methodology:

  • Cell Culture: Culture iPSC-derived cardiomyocytes in multi-well plates until a confluent, spontaneously beating monolayer is formed.

  • Dye Loading: Prepare the VSD working solution according to the manufacturer's instructions. Remove the cell culture medium and incubate the cells with the dye solution for the recommended time (e.g., 20-30 minutes) at 37°C.

  • Compound Application: After dye loading, replace the dye solution with a pre-warmed assay buffer. Add this compound at various concentrations to the wells. Include vehicle-only wells as a negative control.

  • Fluorescence Measurement:

    • Place the plate in the fluorescent plate reader, pre-heated to 37°C.

    • Set the instrument to record fluorescence intensity over time using the appropriate excitation and emission wavelengths for the chosen dye.

    • Record data at a high sampling rate (e.g., every 10 milliseconds) for a duration of 10-20 seconds to capture multiple action potential events.

  • Data Analysis:

    • The raw data will show fluorescent traces corresponding to the spontaneous action potentials.

    • Normalize the signals and analyze the traces to determine key parameters such as APD90, beat rate, and the presence of arrhythmias like early after-depolarizations (EADs).

    • Plot the change in APD90 against the concentration of this compound to generate a dose-response curve.

Optical_Mapping_Workflow culture Culture iPSC-CMs in Multi-well Plate dye_load Load Cells with Voltage-Sensitive Dye culture->dye_load add_compound Add this compound (Varying Concentrations) dye_load->add_compound record Record Fluorescence Kinetics (37°C) add_compound->record analyze Analyze Traces for APD, Beat Rate, Arrhythmias record->analyze dose_response Generate Dose-Response Curve analyze->dose_response

Figure 3. High-throughput optical mapping workflow.
Protocol 3: Ex Vivo & In Vivo Electrophysiology

To understand the effects of this compound in the context of the whole heart and a living organism, ex vivo and in vivo models are used.

A. Ex Vivo Langendorff-Perfused Heart: This model involves isolating an animal heart (e.g., rabbit, guinea pig) and perfusing it via the aorta with an oxygenated nutrient solution. It allows for the study of drug effects on the entire organ without systemic influences.

  • Method: The perfused heart can be studied using optical mapping (by loading the entire heart with a voltage-sensitive dye) to visualize AP propagation and identify regions susceptible to arrhythmias. Alternatively, monophasic action potential (MAP) catheters can be placed on the epicardial or endocardial surface to record local action potentials.

  • Key Measurements: Conduction velocity, APD restitution, and vulnerability to induced arrhythmias (e.g., ventricular fibrillation).

B. In Vivo Animal Studies: In vivo studies are essential for evaluating the integrated physiological response to a drug, including its effects on the autonomic nervous system.

  • Method: Anesthetized animal models (e.g., mice, dogs) are instrumented for continuous ECG monitoring. Catheters can be placed in the heart to perform programmed electrical stimulation (PES), a technique used to assess the heart's vulnerability to arrhythmias.

  • Key Measurements: Changes in ECG intervals (PR, QRS, QT), sinus node recovery time, effective refractory periods, and the inducibility of atrial or ventricular tachyarrhythmias. This approach was used to gather the human ECG data shown in Table 2.

Preclinical_Evaluation_Flow cluster_invitro In Vitro / Cellular Level cluster_exvivo Ex Vivo / Organ Level cluster_invivo In Vivo / Organism Level cluster_clinical Clinical patch_clamp Patch-Clamp (Ion Channel IC50) optical_map Optical Mapping (iPSC-CMs, APD Changes) patch_clamp->optical_map Confirms Cellular Effect & Allows High Throughput langendorff Langendorff Heart (APD, Conduction Velocity) optical_map->langendorff Scales from 2D culture to 3D tissue animal_ep Animal EP Studies (ECG, Arrhythmia Induction) langendorff->animal_ep Adds systemic context (autonomics, metabolism) phase1 Phase 1 Human Trial (Safety, ECG Effects) animal_ep->phase1 Provides preclinical safety data for human studies

Figure 4. Comprehensive preclinical evaluation workflow.

References

Application Notes and Protocols for Assessing Sulcardine Sulfate Using the Langendorff Perfused Heart Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate (formerly known as HBI-3000) is an investigational antiarrhythmic agent with a multi-ion channel blocking mechanism of action.[1][2] It has been shown to inhibit the fast and late sodium currents (INa-F and INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr) in ventricular myocytes.[1] This complex pharmacological profile suggests potential efficacy in treating a variety of cardiac arrhythmias. The Langendorff isolated perfused heart model is a robust ex vivo technique that allows for the detailed characterization of the direct cardiac effects of a compound, independent of systemic neural and hormonal influences.[3][4] This makes it an ideal platform for assessing the electrophysiological and hemodynamic properties of this compound.

These application notes provide a detailed protocol for utilizing the Langendorff perfused heart model to evaluate the cardiac effects of this compound, including its impact on cardiac contractility, heart rate, and electrical activity.

Key Concepts

  • Langendorff Perfusion: A technique where an isolated heart is retrogradely perfused through the aorta with an oxygenated and nutrient-rich solution, maintaining its viability and function ex vivo.

  • Multi-ion Channel Blockade: The ability of a compound to modulate the activity of several different ion channels involved in the cardiac action potential. This compound's blockade of INa, ICa-L, and IKr is central to its antiarrhythmic and potential proarrhythmic effects.

  • Hemodynamic Assessment: Measurement of the heart's mechanical function, including contractility (e.g., Left Ventricular Developed Pressure) and heart rate.

  • Electrophysiological Assessment: Measurement of the heart's electrical activity, including action potential duration (APD) and effective refractory period (ERP), to assess antiarrhythmic and proarrhythmic potential.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for its assessment using the Langendorff model.

Sulcardine_Sulfate_Mechanism cluster_membrane Cardiac Myocyte Membrane INa INa (Fast & Late) AP Action Potential INa->AP Depolarization ICaL ICa-L ICaL->AP Plateau Phase IKr IKr IKr->AP Repolarization Sulcardine Sulcardine Sulfate Sulcardine->INa Inhibits Sulcardine->ICaL Inhibits Sulcardine->IKr Inhibits Contractility Cardiac Contractility AP->Contractility Excitation-Contraction Coupling Arrhythmia Arrhythmia Suppression AP->Arrhythmia Modulates Langendorff_Workflow Start Start Heart_Isolation Heart Isolation (e.g., Rat, Rabbit) Start->Heart_Isolation Cannulation Aortic Cannulation & Langendorff Setup Heart_Isolation->Cannulation Stabilization Stabilization Period (Baseline Recordings) Cannulation->Stabilization Drug_Perfusion Perfusion with This compound (Concentration-Response) Stabilization->Drug_Perfusion Data_Acquisition Data Acquisition (Hemodynamic & Electrophysiological) Drug_Perfusion->Data_Acquisition Washout Washout Period Data_Acquisition->Washout Data_Analysis Data Analysis & Interpretation Washout->Data_Analysis End End Data_Analysis->End

References

Application of Telemetry for In Vivo Monitoring of Sulcardine Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcardine sulfate is a novel antiarrhythmic agent under investigation for the treatment of various cardiovascular disorders, including atrial and ventricular arrhythmias.[1][2] Its primary mechanism of action involves the modulation of multiple cardiac ion channels, which are crucial for regulating the heart's electrical activity.[1][3] In vivo telemetry is an essential tool in the preclinical evaluation of cardiovascular drugs like this compound. This technology allows for the continuous monitoring of physiological parameters in conscious, freely moving animals, thereby providing high-quality data without the confounding effects of anesthesia or restraint. These application notes provide a comprehensive overview of the use of telemetry for the in vivo monitoring of this compound, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action of this compound

This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels. This multi-channel blockade leads to a modulation of the cardiac action potential, which helps to suppress arrhythmias. The primary targets of this compound include:

  • Late Sodium Current (INa-L): Predominant inhibition of this current is a key feature of this compound's action.[1]

  • Peak Sodium Current (INa-F): Inhibition of the fast sodium current contributes to its antiarrhythmic properties.

  • L-type Calcium Current (ICa-L): Modulation of calcium influx affects cardiac contractility and electrophysiology.

  • Rapidly Activating Delayed Rectifier Potassium Current (IKr): Blockade of this potassium channel leads to a prolongation of the action potential duration (APD).

By targeting these channels, this compound stabilizes cardiac cell membranes, prolongs the refractory period, and reduces the likelihood of erratic heartbeats, making it a promising candidate for managing conditions like atrial fibrillation.

Data Presentation

Quantitative data from in vivo telemetry studies are crucial for evaluating the dose-dependent effects of this compound on cardiovascular parameters. While specific in vivo telemetry data for this compound is not publicly available, the following tables provide a template for how such data should be structured for clear comparison. The expected effects are based on the known mechanism of action of this compound.

Table 1: Dose-Dependent Effects of this compound on Heart Rate and Blood Pressure in Conscious Telemetered Rats

Treatment GroupDose (mg/kg)nBaseline Heart Rate (bpm)Change in Heart Rate (bpm)Baseline Mean Arterial Pressure (mmHg)Change in Mean Arterial Pressure (mmHg)
Vehicle Control08350 ± 15-110 ± 5-
This compound108DataDataDataData
This compound308DataDataDataData
This compound1008DataDataDataData

Values are presented as mean ± SEM. Data would be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significance.

Table 2: Dose-Dependent Effects of this compound on ECG Intervals in Conscious Telemetered Rats

Treatment GroupDose (mg/kg)nBaseline QT Interval (ms)Change in QT Interval (ms)Baseline PR Interval (ms)Change in PR Interval (ms)Baseline QRS Duration (ms)Change in QRS Duration (ms)
Vehicle Control0855 ± 3-45 ± 2-15 ± 1-
This compound108DataDataDataDataDataData
This compound308DataDataDataDataDataData
This compound1008DataDataDataDataDataData

Values are presented as mean ± SEM. QT intervals should be corrected for heart rate (QTc) using a species-appropriate formula. Data would be analyzed using appropriate statistical methods.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo telemetry studies to evaluate the cardiovascular effects of this compound.

Protocol 1: Surgical Implantation of Telemetry Transmitters in Rats

This protocol describes the surgical procedure for implanting telemetry transmitters for the measurement of ECG, heart rate, and blood pressure in rats.

1. Pre-operative Procedures:

  • Animal Acclimatization: Allow rats (e.g., Sprague-Dawley, Wistar) to acclimate to the housing facility for at least one week prior to surgery.
  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or another suitable anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
  • Aseptic Preparation: Shave the ventral abdominal and inguinal areas. Cleanse the surgical site with a povidone-iodine solution followed by 70% ethanol.

2. Surgical Implantation:

  • Incision: Make a midline incision in the abdominal skin and musculature to expose the abdominal aorta and vena cava.
  • Transmitter Placement: Create a subcutaneous pocket in the flank region to house the body of the telemetry transmitter.
  • Catheter Implantation (for Blood Pressure): Carefully isolate the abdominal aorta. Create a small puncture in the aortic wall with a bent 23-gauge needle. Insert the blood pressure catheter into the aorta and advance it cranially. Secure the catheter in place with surgical glue and a small piece of cellulose mesh.
  • ECG Lead Placement: Tunnel the ECG leads subcutaneously to their appropriate positions for a lead II configuration. Place the negative electrode over the right pectoral muscle and the positive electrode along the left lateral aspect of the xiphoid process. Suture the leads to the underlying muscle tissue.
  • Closure: Suture the abdominal muscle layer and the skin incision.

3. Post-operative Care:

  • Analgesia: Administer a post-operative analgesic (e.g., buprenorphine) as recommended by the institutional animal care and use committee (IACUC).
  • Recovery: Allow the animal to recover in a clean, warm cage. Monitor the animal closely for any signs of pain, distress, or infection.
  • Recovery Period: Allow a recovery period of at least 7-10 days before the start of the experimental procedures to ensure the animal has returned to its normal physiological state.

Protocol 2: In Vivo Telemetry Monitoring of this compound

This protocol outlines the procedure for administering this compound and recording cardiovascular parameters in conscious, telemetered rats.

1. Experimental Design:

  • Animal Groups: Randomly assign telemetered rats to treatment groups (e.g., vehicle control, and multiple doses of this compound). A crossover design can also be employed to reduce the number of animals.
  • Dose Selection: Select doses based on previous in vitro and in vivo studies.

2. Dosing and Data Acquisition:

  • Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to dosing to establish a stable diurnal rhythm.
  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous injection).
  • Data Recording: Continuously record telemetry data (ECG, blood pressure, heart rate, and activity) for a predetermined period post-dosing (e.g., 24 hours).

3. Data Analysis:

  • Data Extraction: Extract and average data for specific time points (e.g., pre-dose, and various time points post-dose).
  • Parameter Calculation: Calculate heart rate, systolic, diastolic, and mean arterial pressure. Analyze the ECG waveform to determine PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate (QTc).
  • Statistical Analysis: Analyze the data using appropriate statistical methods to compare treatment groups to the vehicle control group.

Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

Sulcardine_Sulfate_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects INaL Late Na+ Channel Reduced_Excitability Reduced Myocardial Excitability INaL->Reduced_Excitability INaF Peak Na+ Channel INaF->Reduced_Excitability ICaL L-type Ca2+ Channel AP_Prolongation Action Potential Duration Prolongation ICaL->AP_Prolongation IKr IKr K+ Channel IKr->AP_Prolongation Sulcardine This compound Sulcardine->INaL Inhibits Sulcardine->INaF Inhibits Sulcardine->ICaL Inhibits Sulcardine->IKr Inhibits Refractory_Period Increased Effective Refractory Period AP_Prolongation->Refractory_Period Antiarrhythmic_Effect Suppression of Arrhythmias Refractory_Period->Antiarrhythmic_Effect Reduced_Excitability->Antiarrhythmic_Effect

Caption: Signaling pathway of this compound's antiarrhythmic effect.

Experimental Workflow for In Vivo Telemetry Study

Telemetry_Workflow cluster_pre_study Pre-Study Phase cluster_study Experimental Phase cluster_post_study Post-Study Phase Acclimatization Animal Acclimatization Surgery Telemetry Transmitter Implantation Acclimatization->Surgery Proceed to Recovery Post-operative Recovery (7-10 days) Surgery->Recovery Proceed to Baseline Baseline Data Recording (24 hours) Recovery->Baseline Start Experiment Dosing Administration of This compound or Vehicle Baseline->Dosing After Baseline Post_Dose_Recording Continuous Data Recording (e.g., 24 hours) Dosing->Post_Dose_Recording Immediately After Data_Extraction Data Extraction and Processing Post_Dose_Recording->Data_Extraction End of Recording Analysis Statistical Analysis Data_Extraction->Analysis Reporting Results and Interpretation Analysis->Reporting

Caption: Experimental workflow for an in vivo telemetry study of this compound.

References

Application Notes and Protocols for Sulcardine Sulfate in Induced Ventricular Arrhythmia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols to induce ventricular arrhythmia for the purpose of evaluating the efficacy of Sulcardine sulfate (HBI-3000), a multi-ion channel blocking antiarrhythmic agent. The following sections detail the mechanism of action of this compound, protocols for inducing ventricular arrhythmias, and relevant quantitative data from preclinical studies.

Mechanism of Action

This compound is an antiarrhythmic agent that exerts its effects by blocking multiple cardiac ion channels. In ventricular myocytes, it inhibits the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapid delayed rectifier potassium current (IKr)[1]. By modulating these channels, this compound prolongs the action potential duration (APD) and the refractory period in cardiac cells, which helps to suppress and prevent abnormal heart rhythms[2]. The multi-channel blocking profile of this compound is similar to that of other antiarrhythmic drugs like ranolazine and amiodarone[1].

Signaling Pathway of this compound in Ventricular Myocytes

The following diagram illustrates the primary ion channels in a ventricular myocyte that are targeted by this compound. By inhibiting these channels, this compound alters the electrophysiological properties of the cardiac cells to produce an antiarrhythmic effect.

Sulcardine_Sulfate_Mechanism_of_Action Mechanism of Action of this compound cluster_effects Electrophysiological Effects INaF INa-F (Fast Na+ Current) APD ↑ Action Potential Duration INaL INa-L (Late Na+ Current) ICaL ICa-L (L-type Ca2+ Current) IKr IKr (Rapid K+ Current) Sulcardine This compound Sulcardine->INaF Inhibits Sulcardine->INaL Inhibits Sulcardine->ICaL Inhibits Sulcardine->IKr Inhibits Arrhythmia Suppression of Ventricular Arrhythmia APD->Arrhythmia Refractory ↑ Refractory Period Refractory->Arrhythmia EAD ↓ Early Afterdepolarizations EAD->Arrhythmia

Caption: Mechanism of action of this compound in a ventricular myocyte.

Experimental Protocols for Inducing Ventricular Arrhythmia

Several models can be utilized to induce ventricular arrhythmias for the evaluation of antiarrhythmic drugs like this compound. The following are detailed protocols for ischemia-induced, drug-induced, and electrically-induced arrhythmia models in canines, a relevant large animal model for cardiovascular research.

Protocol 1: Ischemia-Reperfusion and Anodal Current-Induced Ventricular Fibrillation in a Canine Model

This protocol was specifically used in a study evaluating the antifibrillatory actions of HBI-3000 (this compound) in a conscious canine model of sudden cardiac death[3].

Experimental Workflow

Ischemia_Reperfusion_Protocol Ischemia-Induced Ventricular Fibrillation Protocol cluster_surgery Surgical Preparation cluster_experiment Arrhythmia Induction and Drug Testing Anesthesia Anesthetize Beagle LAD_Occlusion 90-minute Occlusion of Left Anterior Descending Coronary Artery Anesthesia->LAD_Occlusion Reperfusion Reperfusion LAD_Occlusion->Reperfusion Recovery 3-7 Day Recovery Reperfusion->Recovery Randomization Randomize into Two Groups (Control vs. HBI-3000) Recovery->Randomization Drug_Admin Administer 0.9% NaCl (Control) or 15 mg/kg HBI-3000 (IV) Randomization->Drug_Admin Anodal_Injury Anodal Current-Induced Injury to Circumflex Coronary Artery Drug_Admin->Anodal_Injury Ischemia_VF Induce Posterolateral Myocardial Ischemia and Ventricular Fibrillation Anodal_Injury->Ischemia_VF ECG_Monitoring Continuous ECG Monitoring Ischemia_VF->ECG_Monitoring Outcome Record Incidence of PVCs, VT, and VF ECG_Monitoring->Outcome

Caption: Workflow for ischemia-induced ventricular fibrillation in a canine model.

Methodology:

  • Animal Model: Female purpose-bred beagles are used for this model[3].

  • Surgical Preparation:

    • Anesthetize the dogs.

    • Perform a 90-minute occlusion of the left anterior descending coronary artery, followed by reperfusion to create an ischemic injury.

    • Allow the animals to recover for 3 to 7 days.

  • Experimental Procedure:

    • Randomly assign the conscious dogs to a control group or a treatment group.

    • The control group receives an intravenous injection of 0.9% NaCl solution.

    • The treatment group receives an intravenous injection of 15 mg/kg of HBI-3000.

    • Induce an occlusive thrombus at a site remote from the previous myocardial infarction by applying anodal current-induced injury to the intimal surface of the left circumflex coronary artery.

    • This results in transient interruptions in coronary artery blood flow and posterolateral myocardial ischemia, leading to ventricular arrhythmias.

  • Data Collection:

    • Continuously monitor the electrocardiogram (ECG) to confirm the presence of regional myocardial ischemia, premature ventricular complexes (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

Protocol 2: Programmed Electrical Stimulation (PES) for Induction of Ventricular Tachycardia

This is a general protocol for inducing ventricular tachycardia using programmed electrical stimulation, which can be adapted for testing antiarrhythmic drugs.

Methodology:

  • Animal Preparation:

    • Anesthetize a canine model.

    • Implant a pacing lead in the right ventricle.

    • Optionally, create a myocardial infarction model by occluding the left anterior descending artery for 2 hours followed by reperfusion, with the terminal study conducted 4-7 days later to increase susceptibility to arrhythmia.

  • PES Protocol:

    • Deliver a drive train of stimuli (S1) at a fixed cycle length.

    • Introduce premature extrastimuli (S2, S3, etc.) at progressively shorter coupling intervals until the ventricular effective refractory period is reached or ventricular tachycardia is induced.

    • If extrastimuli fail to induce sustained VT, burst pacing (rapid ventricular pacing) can be employed.

  • Drug Evaluation:

    • Perform a baseline PES study to determine the inducibility of VT.

    • Administer this compound intravenously.

    • After a suitable equilibration period, repeat the PES protocol to assess the effect of the drug on VT inducibility.

  • Endpoint:

    • Sustained VT is often defined as lasting longer than 30 seconds or requiring termination due to hemodynamic compromise.

Protocol 3: Pharmacologically-Induced Ventricular Arrhythmias

Ventricular arrhythmias can also be induced by the administration of certain pharmacological agents. These models can be used to assess the efficacy of antiarrhythmic drugs like this compound.

Aconitine-Induced Arrhythmia

  • Animal Preparation: Anesthetize a canine model.

  • Induction:

    • Inject a solution of aconitine into the left ventricular wall. This can be done in a localized region perfused by a cannulated coronary artery branch to create a focal arrhythmia.

    • Alternatively, 20 μg of aconitine can be injected into the lateral ventricle of the brain to induce centrogenic cardiac irregularities and hypertension.

  • Drug Evaluation: Administer this compound prior to or after the induction of arrhythmia to assess its preventative or therapeutic effects.

Ouabain-Induced Arrhythmia

  • Animal Preparation: Anesthetize a canine model.

  • Induction:

    • Administer a bolus injection of ouabain (approximately 36 µg/kg) followed by a continuous infusion (approximately 0.40 µg/kg/min) until ventricular tachycardia occurs.

    • Ventricular tachycardia is typically defined as at least one-third of the ventricular beats being of ectopic origin.

  • Drug Evaluation: Administer this compound before or during the ouabain infusion to evaluate its effect on the dose of ouabain required to induce arrhythmia or its ability to terminate an existing arrhythmia.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies of this compound (HBI-3000).

Table 1: In Vitro Efficacy of HBI-3000 on Human Ventricular Myocyte Ion Channels

Ion ChannelIC50 (μM)
Fast Sodium Current (INa-F)48.3 ± 3.8
Late Sodium Current (INa-L)16.5 ± 1.4
L-type Calcium Current (ICa-L)32.2 ± 2.9
Rapid Delayed Rectifier K+ Current (IKr)22.7 ± 2.5

Data from a study on single human ventricular myocytes.

Table 2: In Vivo Efficacy of HBI-3000 in a Canine Model of Ischemia-Induced Ventricular Fibrillation

GroupNumber of AnimalsIncidence of Ventricular Fibrillation
Control (0.9% NaCl)84 (50%)
HBI-3000 (15 mg/kg IV)71 (14.3%)*

*p < 0.05 vs. control.

Table 3: Electrophysiological Effects of HBI-3000 in Human Ventricular Myocytes

ParameterEffect of HBI-3000Concentration for Maximum Response
Action Potential Duration (APD)Prolongation (bell-shaped response)~10 μM
Early Afterdepolarizations (Dofetilide-induced)Concentration-dependent suppressionNot specified
Early Afterdepolarizations (in failing myocytes)SuppressionNot specified

Data from a study on single human ventricular myocytes.

Conclusion

The provided protocols offer robust methods for inducing ventricular arrhythmias in preclinical models to evaluate the efficacy of this compound. The choice of model will depend on the specific research question, with ischemia-reperfusion models offering high clinical relevance for sudden cardiac death, and programmed electrical stimulation and pharmacological models providing controlled and reproducible methods for studying the electrophysiological effects of antiarrhythmic agents. The quantitative data presented demonstrates the multi-ion channel blocking activity of this compound and its potential as an effective antiarrhythmic agent.

References

Application Notes and Protocols: Quantifying the Potency of Sulcardine Sulfate on Na+, K+, and Ca2+ Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophysiological effects of Sulcardine sulfate, a novel antiarrhythmic agent, on key cardiac ion channels. The included data and protocols are intended to guide researchers in the preclinical assessment of this and similar compounds.

This compound (also known as HBI-3000) has emerged as a promising multi-ion channel blocker for the treatment of cardiovascular disorders such as atrial fibrillation and heart failure.[1] Its mechanism of action involves the modulation of sodium (Na+), potassium (K+), and calcium (Ca2+) channels, which are fundamental to regulating the heart's electrical activity.[1][2] By targeting these channels, this compound helps to stabilize cardiac cell membranes and prevent the abnormal ion flows that can lead to arrhythmias.[1]

Data Presentation: Potency of this compound

The inhibitory effects of this compound have been quantified on various cardiac ion channels, primarily through patch-clamp electrophysiology studies on human ventricular myocytes and heterologous expression systems. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Ion Channel SubtypeCurrentSpecies/Cell TypeIC50 (µM)Reference
Sodium (Na+) Channels
Fast Sodium CurrentINa-FHuman Ventricular Myocytes48.3 ± 3.8[3]
Late Sodium CurrentINa-LHuman Ventricular Myocytes16.5 ± 1.4
hNav1.5INaHEK293 Cells15.0
Potassium (K+) Channels
Rapidly Activating Delayed Rectifier K+ CurrentIKr (hERG)Human Ventricular Myocytes22.7 ± 2.5
hERGIKrHEK293 Cells94.3
Calcium (Ca2+) Channels
L-type Calcium CurrentICa-LHuman Ventricular Myocytes32.2 ± 2.9

Experimental Protocols

The following protocols outline the general methodologies used to quantify the potency of this compound on cardiac ion channels. These are based on standard electrophysiological techniques.

Cell Preparation
  • Human Ventricular Myocytes: Single ventricular myocytes are enzymatically isolated from human heart tissue.

  • Heterologous Expression System (e.g., HEK293 cells): Human embryonic kidney (HEK293) cells are stably transfected with the gene encoding the specific ion channel of interest (e.g., hNav1.5, hERG).

Electrophysiology: Whole-Cell Patch-Clamp Technique

The whole-cell patch-clamp technique is the gold standard for studying ion channel pharmacology. It allows for the precise control of the cell membrane potential and the recording of the ionic currents flowing through the channels.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

  • External and internal pipette solutions (specific compositions vary depending on the ion channel being studied)

  • This compound stock solution and dilution series

Procedure:

  • Cell Plating: Isolated myocytes or transfected HEK293 cells are plated onto glass coverslips in a recording chamber.

  • Pipette Fabrication: Patch pipettes are pulled from borosilicate glass capillaries and fire-polished to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Under microscopic guidance, the patch pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: A brief pulse of suction or a voltage transient is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the desired ion channel current. The protocol will vary depending on the channel being studied (e.g., voltage steps to activate and inactivate sodium channels).

  • Drug Application: After obtaining a stable baseline recording, this compound is applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-dependent inhibition by this compound. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Visualizations

Experimental Workflow for Ion Channel Potency Quantification

G cluster_prep Cell Preparation cluster_ephys Whole-Cell Patch-Clamp Electrophysiology cluster_drug Drug Application & Data Analysis prep1 Isolation of Human Ventricular Myocytes ephys1 Giga-seal Formation prep1->ephys1 prep2 Transfection of HEK293 Cells with Target Ion Channel prep2->ephys1 ephys2 Establish Whole-Cell Configuration ephys1->ephys2 ephys3 Apply Voltage-Clamp Protocol ephys2->ephys3 ephys4 Record Baseline Current ephys3->ephys4 drug1 Perfusion of Sulcardine Sulfate (Multiple Concentrations) ephys4->drug1 drug2 Record Inhibited Current drug1->drug2 analysis Concentration-Response Analysis (Hill Equation) drug2->analysis result Determine IC50 Value analysis->result G cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Sulcardine This compound Na_channel Na+ Channels (INa-F, INa-L) Sulcardine->Na_channel Inhibition K_channel K+ Channels (IKr) Sulcardine->K_channel Inhibition Ca_channel Ca2+ Channels (ICa-L) Sulcardine->Ca_channel Inhibition AP_prolong Action Potential Duration Prolongation Na_channel->AP_prolong K_channel->AP_prolong Ca_channel->AP_prolong EAD_suppress Suppression of Early Afterdepolarizations (EADs) AP_prolong->EAD_suppress Arrhythmia_suppress Suppression of Arrhythmias EAD_suppress->Arrhythmia_suppress

References

Troubleshooting & Optimization

addressing Sulcardine sulfate solubility challenges in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Sulcardine sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am having trouble dissolving this compound in water. What are the initial troubleshooting steps?

A2: If you are experiencing difficulty dissolving this compound, consider the following initial steps:

  • Gentle Heating: Warm the solution gently (e.g., to 37°C) as this can increase the dissolution rate and solubility.

  • Vortexing or Sonication: Mechanical agitation such as vortexing or brief sonication can help break up powder aggregates and accelerate dissolution.

  • pH Adjustment: The solubility of many compounds is pH-dependent. Systematically adjusting the pH of your aqueous solution may significantly improve the solubility of this compound.

  • Use of Co-solvents: For stock solutions, consider using a small percentage of a water-miscible organic solvent.

Below is a workflow to guide you through these initial steps.

G start Start: this compound does not dissolve in aqueous buffer heating Apply gentle heating (e.g., 37°C water bath) start->heating agitation Increase mechanical agitation (vortex/sonicate) heating->agitation If not dissolved ph_adjust Systematically adjust pH of the buffer agitation->ph_adjust If not dissolved success Dissolution achieved ph_adjust->success If dissolved failure Proceed to advanced solubilization techniques ph_adjust->failure If still not dissolved

Initial troubleshooting workflow for dissolution.

Troubleshooting Guides

This section provides more detailed guidance on specific challenges you might encounter.

Challenge 1: Preparing a Concentrated Aqueous Stock Solution

Q: How can I prepare a concentrated aqueous stock solution of this compound for my experiments?

A: Based on available information, reconstituting lyophilized this compound to 50 mg/mL in an aqueous solution is feasible.[1] If you are starting with a solid powder, a systematic approach using co-solvents and pH adjustment may be necessary. For many research compounds, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then perform a stepwise dilution into the aqueous buffer.

Challenge 2: Precipitation of this compound Upon Dilution

Q: My this compound, initially dissolved in a co-solvent, precipitates when I dilute it into my aqueous experimental buffer. What should I do?

A: This is a common issue when the final concentration of the co-solvent is too low to maintain solubility. Here are some strategies to address this:

  • Optimize the Co-solvent Concentration: Determine the minimum percentage of the co-solvent required in the final solution to prevent precipitation.

  • Use a Different Co-solvent: Some co-solvents are more effective at maintaining solubility upon dilution.

  • Employ Solubilizing Excipients: Consider the use of excipients such as cyclodextrins or surfactants in your final buffer to enhance and maintain the solubility of this compound.

Below is a decision tree to help you select a suitable solubility enhancement strategy.

G start Need to enhance aqueous solubility invitro For in-vitro/ preclinical studies? start->invitro cosolvent Use of co-solvents (e.g., DMSO, Ethanol) invitro->cosolvent Yes ph_mod pH modification invitro->ph_mod Yes excipients Use of excipients (e.g., cyclodextrins, surfactants) invitro->excipients Yes invivo For in-vivo/ formulation studies? invitro->invivo No complexation Complexation (e.g., cyclodextrins) invivo->complexation Yes solid_disp Solid dispersion invivo->solid_disp Yes lipid Lipid-based formulations invivo->lipid Yes

Decision tree for solubility enhancement.

Data on Solubility Enhancement Strategies

The following table summarizes common techniques used to improve the aqueous solubility of pharmaceutical compounds. These are general methods that can be applied to this compound.

StrategyPrincipleCommon Agents/MethodsConsiderations
pH Adjustment Ionization of the molecule to a more soluble form.Buffers (e.g., citrate, phosphate), HCl, NaOH.The stability of the compound at different pH values must be considered.
Co-solvency Reducing the polarity of the aqueous solvent.Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs), DMSO.Potential for precipitation upon dilution; solvent toxicity in biological assays.
Complexation Encapsulating the drug molecule within a larger, more soluble molecule.Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD).Stoichiometry of the complex; potential for competitive displacement.
Use of Surfactants Formation of micelles that can solubilize hydrophobic drugs.Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span®), Sodium Lauryl Sulfate (SLS).Critical Micelle Concentration (CMC) must be exceeded; potential for cell toxicity.
Solid Dispersion Dispersing the drug in an amorphous form within a hydrophilic carrier.Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), HPMC.Requires specific formulation processing (e.g., spray drying, hot-melt extrusion).

Experimental Protocols

Protocol 1: Systematic Screening of pH for Optimal Solubility

Objective: To determine the effect of pH on the aqueous solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • pH meter

  • Vortex mixer

  • Thermostatic shaker

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare saturated solutions by adding an excess amount of this compound to vials containing each buffer of a specific pH.

  • Equilibrate the samples by shaking them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Determine the concentration of this compound in the filtered supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility (in mg/mL or µg/mL) against the pH to identify the pH at which solubility is maximal.

Protocol 2: Co-solvent Screening for Stock Solution Preparation

Objective: To identify a suitable co-solvent and its optimal concentration for preparing a concentrated stock solution of this compound.

Materials:

  • This compound

  • A selection of water-miscible co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

  • Aqueous buffer of choice (at a pH known to be favorable for solubility, if determined).

  • Vortex mixer

  • Visual inspection method (clear vs. cloudy/precipitate).

Methodology:

  • Attempt to dissolve a target concentration of this compound (e.g., 50 mg/mL) in 100% of each selected co-solvent.

  • For the co-solvents that successfully dissolve the compound, perform serial dilutions with the aqueous buffer to create a range of co-solvent concentrations (e.g., 90%, 75%, 50%, 25%, 10%, 5% v/v).

  • After each dilution step, vortex the solution and visually inspect for any signs of precipitation immediately and after a set period (e.g., 1 hour, 24 hours) at room temperature and, if relevant, at 4°C.

  • The optimal co-solvent and its concentration will be the lowest concentration that maintains the desired amount of this compound in a clear solution for the required duration.

References

Technical Support Center: Optimizing HBI-3000 Drug Delivery in Isolated Cardiomyocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective application of HBI-3000 (sulcardine sulfate) in isolated cardiomyocyte cultures. HBI-3000 is an investigational antiarrhythmic agent that modulates multiple cardiac ion channels.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for HBI-3000 in cardiomyocytes?

A1: HBI-3000 is a multi-ion channel blocker.[1][2][3] It exerts its antiarrhythmic effects by inhibiting several key cardiac ion channels, including the fast sodium current (INa-F), late sodium current (INa-L), L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr). This complex action helps to suppress early afterdepolarizations (EADs) and prolong the action potential duration (APD) with a low risk of proarrhythmia.

Q2: What is the recommended solvent for HBI-3000?

A2: For in vitro cellular assays, HBI-3000 (this compound) should first be dissolved in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution should be diluted to the final working concentration in the appropriate culture or bath medium. It is critical to ensure the final DMSO concentration in the culture does not exceed a level that could impact cardiomyocyte viability or function, typically recommended to be below 0.1%.

Q3: What is a typical working concentration range for HBI-3000 in cardiomyocyte cultures?

A3: The effective concentration of HBI-3000 can vary depending on the cardiomyocyte source (e.g., neonatal vs. adult, species) and the specific experimental endpoint. Based on electrophysiological studies in single human ventricular myocytes, a concentration-dependent effect is observed, with a maximal response for APD prolongation occurring around 10 µM. The half-maximal inhibitory concentrations (IC50) for various channels have been estimated as follows:

  • INa-L: 16.5 ± 1.4 µM

  • IKr: 22.7 ± 2.5 µM

  • ICa-L: 32.2 ± 2.9 µM

  • INa-F: 48.3 ± 3.8 µM

A preliminary dose-response experiment is highly recommended to determine the optimal concentration for your specific model and assay.

Q4: How long should I incubate cardiomyocytes with HBI-3000?

A4: The necessary incubation time depends on the experimental goals. For acute electrophysiological recordings, effects can often be observed within minutes of perfusion. For studies investigating changes in gene expression or protein levels, longer incubation periods (e.g., hours to days) may be required. However, prolonged exposure should be carefully evaluated for potential cytotoxicity.

Troubleshooting Guide

This section addresses common issues encountered when using HBI-3000 in isolated cardiomyocyte cultures.

Problem Potential Cause Recommended Solution
Low or No Drug Efficacy 1. Incorrect Drug Concentration: The concentration may be too low for the specific cell type or density. 2. Drug Degradation: Improper storage of HBI-3000 stock solution. 3. Poor Cell Health: Cardiomyocytes may be unhealthy or dedifferentiated in culture, altering ion channel expression.1. Perform a dose-response curve (e.g., 1 µM to 50 µM) to find the optimal concentration. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 3. Assess cell viability (e.g., with Calcein-AM/EthD-1) and morphology. Ensure proper isolation and culture techniques are followed.
High Cell Toxicity or Death 1. High Drug Concentration: HBI-3000 concentration may be in the toxic range. 2. Solvent Toxicity: Final DMSO concentration in the culture medium is too high. 3. Prolonged Incubation: Extended exposure may induce cytotoxic effects.1. Lower the HBI-3000 concentration. 2. Ensure the final DMSO concentration is <0.1%. Perform a vehicle control to confirm solvent is not the cause. 3. Reduce the incubation time or perform a time-course experiment to identify the optimal window.
High Experimental Variability 1. Inconsistent Cell Plating: Uneven cell density across wells or plates. 2. Inconsistent Drug Application: Variations in pipetting or dilution. 3. Batch-to-Batch Variation: Differences between cardiomyocyte isolation batches.1. Ensure a uniform single-cell suspension before plating and use techniques to avoid cell clustering in the center of wells. 2. Prepare a master mix of the final drug dilution to add to all relevant wells. 3. Standardize the isolation protocol and, where possible, use cells from the same isolation for comparative experiments.
Unexpected Electrophysiological Results 1. Altered Ion Channel Function in Culture: Cardiomyocytes can remodel their ion channels over time in culture. 2. Temperature Fluctuations: Ion channel kinetics are highly sensitive to temperature.1. Use freshly isolated cells or cells from early-stage culture when possible. 2. Maintain a stable temperature (e.g., 37°C) for the duration of the experiment using a heated stage or perfusion system.

Experimental Protocols

Protocol 1: Preparation and Application of HBI-3000
  • Stock Solution Preparation:

    • Dissolve HBI-3000 (this compound) in 100% DMSO to create a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small volumes and store at -20°C to prevent repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in pre-warmed (37°C) culture or bath medium to achieve the desired final concentrations.

    • For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the final medium.

  • Application to Cardiomyocytes:

    • For plated cultures, carefully remove a portion of the existing medium.

    • Gently add the medium containing the final HBI-3000 concentration to the cells, avoiding direct streams onto the cell monolayer.

    • For perfusion systems (e.g., patch-clamp), switch the perfusate to the solution containing HBI-3000 at a controlled flow rate.

Protocol 2: Assessing HBI-3000 Efficacy via Calcium Imaging
  • Cell Preparation:

    • Plate isolated cardiomyocytes on glass-bottom dishes suitable for microscopy.

    • Allow cells to adhere and stabilize in culture for the recommended period (e.g., 24-48 hours).

  • Calcium Indicator Loading:

    • Load cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 15-30 minute incubation period.

    • Wash the cells with dye-free medium to remove excess indicator.

  • Baseline Recording:

    • Mount the dish on a microscope equipped for live-cell imaging and temperature control (37°C).

    • Record baseline calcium transients for several minutes to establish a stable signal.

  • HBI-3000 Application and Recording:

    • Perfuse the cells with the medium containing the desired concentration of HBI-3000.

    • Continuously record the changes in calcium transient amplitude, duration, and frequency.

  • Data Analysis:

    • Quantify parameters such as peak transient amplitude, time to peak, and decay kinetics (e.g., Tau) before and after drug application.

    • Compare the results to vehicle-treated control cells.

Visualizations

HBI3000_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effects HBI3000 HBI-3000 INa Na+ Channels (INa-F, INa-L) HBI3000->INa Inhibits ICa L-type Ca2+ Channel (ICa-L) HBI3000->ICa Inhibits IKr K+ Channel (IKr) HBI3000->IKr Inhibits APD Prolongs Action Potential Duration (APD) EAD Suppresses Early Afterdepolarizations (EADs) Proarrhythmia Low Proarrhythmic Risk INa->EAD Modulates

Caption: HBI-3000 signaling pathway in cardiomyocytes.

HBI3000_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM HBI-3000 Stock in DMSO prep_work Dilute Stock to Working Concentration in Medium prep_stock->prep_work apply_drug Apply HBI-3000 or Vehicle Control prep_work->apply_drug plate_cells Plate Isolated Cardiomyocytes baseline Record Baseline Activity (e.g., Ca2+ Transients, APD) plate_cells->baseline baseline->apply_drug record_effect Record Post-Drug Activity apply_drug->record_effect analyze Quantify Changes in Parameters record_effect->analyze compare Compare HBI-3000 vs. Vehicle Control analyze->compare Troubleshooting_Tree start Unexpected Result (e.g., Low Efficacy, High Toxicity) check_conc Is Concentration Optimized? start->check_conc check_health Are Cells Healthy and Viable? check_conc->check_health Yes sol_conc Perform Dose-Response Experiment check_conc->sol_conc No check_vehicle Does Vehicle Control Show Adverse Effects? check_health->check_vehicle Yes sol_health Review Isolation/Culture Protocol. Check Morphology. check_health->sol_health No sol_vehicle Lower Final DMSO Concentration (<0.1%) check_vehicle->sol_vehicle Yes sol_ok Issue Likely Drug-Specific. Adjust Incubation Time or Concentration. check_vehicle->sol_ok No

References

Technical Support Center: Sulcardine Sulfate Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term animal studies of Sulcardine sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-ion channel blocker. It primarily exerts its antiarrhythmic effects by inhibiting several cardiac ion channels, including the fast sodium current (INa-F), late sodium current (INa-L), L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr)[1]. This modulation of ion channels leads to a prolongation of the action potential duration (APD) and the refractory period in cardiac cells, which helps to stabilize the heart's electrical activity and suppress arrhythmias.

Q2: What are the known target organs of toxicity in long-term this compound studies?

Q3: What is the No-Observed-Adverse-Effect Level (NOAEL) of this compound in long-term rat studies?

A3: Based on a 26-week oral toxicity study in Sprague-Dawley rats, the NOAEL for this compound was determined to be 175 mg/kg/day .

Q4: How does the oral bioavailability of this compound differ between rats and dogs?

A4: this compound is extensively absorbed after oral administration in both species. However, the oral bioavailability is significantly higher in dogs. In studies, the oral bioavailability was approximately 34-35% in rats and 62.7% in dogs. This difference should be considered when designing studies and comparing data between these two species.

Q5: What are the expected electrocardiogram (ECG) changes with this compound administration?

A5: this compound is expected to cause a modest prolongation of the QT interval, which is a therapeutic effect related to its mechanism of action (IKr inhibition). However, a key feature is the simultaneous inhibition of the J to T peak (JTp) interval, which is thought to reduce the proarrhythmic risk associated with excessive QT prolongation. In long-term studies with other antiarrhythmics in dogs, changes in PQ, QT, and corrected QT (QTc) intervals have been observed, particularly at higher doses. Continuous monitoring via Holter devices is recommended for detailed assessment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during long-term animal studies with this compound.

Issue 1: Animal Health and Clinical Observations
Observed Problem Potential Cause Troubleshooting Steps
Significant Body Weight Loss High dose of this compound, gastrointestinal distress, or reduced appetite. A 26-week study in rats noted body weight loss in the high-dose group.1. Confirm Accurate Dosing: Double-check dose calculations and administration volumes. 2. Monitor Food Consumption: Quantify daily food intake to determine if weight loss is due to anorexia. 3. Dose Adjustment: If weight loss is severe and progressive, consider a dose reduction. In a long-term rat study, the high dose was adjusted from 700 mg/kg to 525 mg/kg due to body weight loss. 4. Supportive Care: Provide palatable, high-calorie food supplements. 5. Veterinary Consultation: Rule out other underlying health issues.
Lethargy or Weakness Cardiovascular effects (e.g., bradycardia, hypotension), a known side effect of some calcium channel blockers. General malaise from systemic toxicity.1. Monitor Vital Signs: Check heart rate and, if possible, blood pressure. 2. ECG Monitoring: Perform an ECG or use Holter monitoring to check for significant bradycardia or other arrhythmias. 3. Observe for Dose-Timing Correlation: Note if lethargy is most pronounced shortly after dosing. 4. Blood Work: Check for electrolyte imbalances or other biochemical abnormalities.
Gastrointestinal Upset (Vomiting, Diarrhea) Direct irritation from the oral formulation or systemic effects of the drug. This is a common adverse effect of many orally administered cardiovascular drugs.1. Administer with Food: If not contraindicated by the study protocol, administering the dose with a small amount of food can reduce direct gastric irritation. 2. Vehicle Check: Ensure the vehicle used for the formulation is not contributing to the GI upset. 3. Hydration Status: Monitor for signs of dehydration and provide fluid support if necessary. 4. Symptomatic Treatment: Consult with a veterinarian about appropriate symptomatic treatments (e.g., antiemetics, antidiarrheals) that will not interfere with the study endpoints.
Issue 2: Laboratory and Pathology Findings
Observed Problem Potential Cause Troubleshooting Steps
Elevated Liver Enzymes (AST, ALT, ALP) Hepatotoxicity is a known effect of this compound. A 26-week rat study showed significant increases in AST and ALT in males, and ALP in females in mid- and high-dose groups.1. Confirm Findings: Repeat the blood analysis to rule out sample error. 2. Dose-Response Evaluation: Assess if the enzyme elevation is dose-dependent. 3. Monitor Trends: Track enzyme levels over time. A continual, sharp increase is more concerning than a stable, mild elevation. 4. Histopathology Correlation: At terminal necropsy, ensure thorough histopathological examination of the liver to correlate biochemical findings with cellular changes (e.g., pigment deposition, hypertrophy). 5. Consider Satellite Animals: If not already included, satellite animals for interim blood draws can help track the onset and progression of liver enzyme changes.
Pulmonary Changes (Foam Cell Deposition) Lung toxicity has been identified for this compound.1. Clinical Monitoring: Observe animals for any changes in respiration (rate, effort). 2. Necropsy and Histopathology: At necropsy, carefully examine the lungs for gross changes. Ensure lung weights are recorded. Detailed histopathology is crucial to identify and characterize findings like foam cell deposition in the alveolar cavities.
Unexpected Pharmacokinetic Variability Species differences, formulation issues, or errors in administration.1. Review Formulation Protocol: Ensure the this compound formulation is homogenous and stable. For oral gavage, ensure the compound remains in suspension. 2. Verify Administration Technique: Observe oral gavage technique to ensure the full dose is being delivered to the stomach without reflux. 3. Consider Species Metabolism: Be aware of metabolic differences. Sulcardine is more extensively metabolized in rats than in dogs. 4. Toxicokinetics: Incorporate toxicokinetic sampling to correlate exposure levels with observed effects.

Data Presentation

Table 1: Summary of 26-Week Oral Toxicity Study of this compound in Sprague-Dawley Rats
ParameterLow Dose (175 mg/kg)Medium Dose (350 mg/kg)High Dose (700/525 mg/kg)Key Findings
NOAEL 175 mg/kg/day--The highest dose at which no adverse effects were observed.
Body Weight No significant changeNo significant changeDecreased High dose was lowered to 525 mg/kg due to weight loss.
Liver Enzymes (Males) No significant changeIncreased AST, ALT Increased AST, ALT Indicates dose-dependent hepatocellular effects.
Liver Enzymes (Females) No significant changeIncreased ALP Increased ALP Suggests possible cholestatic effects in females.
Organ Weights No significant changeIncreased Liver & Lung Weight Increased Liver & Lung Weight Correlates with liver and lungs as target organs.
Histopathology Brownish-red pigment in hepatocytes/Kupffer cells; Foam cells in alveoliBrownish-red pigment in hepatocytes/Kupffer cells; Foam cells in alveoliBrownish-red pigment in hepatocytes/Kupffer cells; Foam cells in alveoliFindings were present across all dose groups, indicating a sensitive effect.

Source: Data compiled from the 26-Week Repeated-Dose Toxicity Study of this compound in Sprague-Dawley Rats.

Experimental Protocols

Protocol: 26-Week Repeated-Dose Oral Toxicity Study in Rodents (Rat Model)

This protocol is a representative model based on the published long-term study of this compound and general toxicology guidelines.

  • Test System:

    • Species: Sprague-Dawley (SD) rats.

    • Age: Young adults (e.g., 6-8 weeks old at the start of dosing).

    • Sex: Equal numbers of males and females.

    • Group Size: Minimum of 10 animals per sex per group for main study; additional animals for recovery and toxicokinetic groups.

  • Housing and Environment:

    • Standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity).

    • Animals housed in appropriate caging with access to standard chow and water ad libitum.

  • Test Substance and Formulation:

    • Substance: this compound.

    • Vehicle: An appropriate vehicle (e.g., 0.5% carboxymethylcellulose) should be selected based on the substance's solubility and stability. The vehicle should be administered to the control group.

    • Formulation: Prepare fresh formulations regularly (e.g., weekly) and store under appropriate conditions. Confirm concentration and homogeneity.

  • Dose Administration:

    • Route: Oral gavage, consistent with the clinical route of administration.

    • Frequency: Once daily, 7 days a week for 26 weeks.

    • Dose Levels: At least three dose levels (low, medium, high) and a concurrent control group. Doses should be selected based on acute toxicity and dose-ranging studies. For this compound, doses of 175, 350, and 700/525 mg/kg were used.

    • Volume: Dose volume should be based on the most recent body weight measurement.

  • In-Life Observations:

    • Mortality/Morbidity: Check animals twice daily.

    • Clinical Signs: Detailed clinical observations at least once daily.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Conduct examinations pre-study and near termination.

    • Cardiovascular Monitoring: Perform ECG/Holter monitoring at baseline and selected intervals (e.g., month 3, month 6) to assess for changes in cardiac rhythm and intervals.

  • Clinical Pathology:

    • Hematology and Clinical Chemistry: Collect blood samples at termination (and potentially at interim time points). Key parameters include liver enzymes (ALT, AST, ALP), bilirubin, and complete blood count.

    • Urinalysis: Collect urine during the final week of the study.

  • Pathology:

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs, with a focus on the heart, liver, and lungs.

    • Histopathology: Preserve a comprehensive set of tissues in formalin. Perform microscopic examination of tissues from all control and high-dose animals. Examine target organs (liver, lungs) from all dose groups.

  • Recovery Group:

    • Include a control and high-dose group that are maintained for a treatment-free period (e.g., 4 weeks) after the 26-week dosing period to assess the reversibility of any findings.

Visualizations

Sulcardine_Signaling_Pathway cluster_cardiomyocyte Cardiac Myocyte Membrane Na_channel Sodium Channels (INa-F, INa-L) AP Action Potential Ca_channel L-type Calcium Channel (ICa-L) K_channel Potassium Channel (IKr) Result Prolonged Action Potential Duration Reduced Arrhythmia Risk AP->Result Sulcardine This compound Sulcardine->Na_channel Inhibits Sulcardine->Ca_channel Inhibits Sulcardine->K_channel Inhibits

Caption: Mechanism of action of this compound on cardiac ion channels.

Long_Term_Study_Workflow cluster_inlife In-Life Monitoring cluster_terminal Terminal Procedures start Study Start acclimatization Acclimatization & Baseline Data Collection start->acclimatization end_study Study Termination dosing_phase 26-Week Dosing Phase (Daily Oral Gavage) acclimatization->dosing_phase recovery_phase 4-Week Recovery Phase (Recovery Groups Only) dosing_phase->recovery_phase daily_obs Daily Clinical Observations dosing_phase->daily_obs weekly_obs Weekly Body Weight & Food Consumption dosing_phase->weekly_obs interim_monitoring Interim ECG & Blood Collection dosing_phase->interim_monitoring necropsy Gross Necropsy & Organ Weights dosing_phase->necropsy recovery_phase->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis data_analysis->end_study

Caption: Workflow for a 26-week this compound toxicity study.

References

Technical Support Center: Refining Arrhythmia Induction Protocols for Consistent Sulcardine Sulfate Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining arrhythmia induction protocols for consistent testing of Sulcardine sulfate.

Troubleshooting Guides

This section addresses specific issues that may arise during arrhythmia induction experiments for this compound evaluation.

Issue 1: High Variability in Arrhythmia Incidence and Duration in Aconitine-Induced Models

  • Question: We are using an aconitine-induced arrhythmia model in rats to test the efficacy of this compound, but we are observing significant variability in the onset and duration of arrhythmias between animals. How can we improve consistency?

  • Answer: Inconsistency in aconitine-induced arrhythmia models can stem from several factors. Firstly, the dose of aconitine is critical and may need to be titrated for your specific animal strain and supplier. A dose of 625 µg/kg of aconite has been found to consistently induce sustained ventricular tachycardia in rats[1]. Secondly, the route and speed of administration can significantly impact the arrhythmogenic effect. Intravenous administration should be slow and consistent. Finally, underlying physiological variability in the animals, such as differences in autonomic tone, can influence their susceptibility to aconitine. Ensure animals are properly acclimatized and handled to minimize stress. Consider monitoring baseline heart rate variability (HRV) as a potential stratification parameter.

Issue 2: Inconsistent Arrhythmia Patterns with Barium Chloride Induction

  • Question: Our barium chloride-induced arrhythmia model in mice produces inconsistent types of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation). This makes it difficult to quantify the effects of this compound. What can we do?

  • Answer: The barium chloride (BaCl2)-induced model is known for its reproducibility, but variability can still occur[2]. The concentration and route of administration are key. Intraperitoneal (i.p.) injection of BaCl2 is a common and effective method[3][4]. Ensure the BaCl2 solution is fresh and the injection volume is accurate for the animal's body weight. A dose of 0.08 mg/kg Bwt has been shown to induce ventricular bigeminy, ventricular tachycardia (VT), and ventricular fibrillation (VF) in mice. Anesthesia can also influence the outcome; maintain a consistent level of anesthesia throughout the experiment. Continuous ECG monitoring is crucial to accurately classify the arrhythmia type and quantify its duration.

Issue 3: High Mortality Rate in Ischemia-Reperfusion Models Before this compound Administration

  • Question: We are using a Langendorff-perfused isolated heart model to study the effect of this compound on ischemia-reperfusion (I/R) induced arrhythmias. However, a significant number of hearts develop irreversible fibrillation and fail before we can administer the drug. How can we reduce this premature failure?

  • Answer: High mortality in I/R models can be due to excessive ischemic insult or suboptimal perfusion conditions. The duration of ischemia is a critical parameter that may need to be optimized for your specific model. Shorter ischemic periods may be sufficient to induce arrhythmias without causing irreversible damage. Ensure your perfusion buffer is correctly prepared, oxygenated, and maintained at a physiological temperature. The cannulation procedure is also critical; a poorly placed cannula can lead to inadequate perfusion of the coronary arteries. Minimize the time between heart excision and the start of perfusion to reduce hypoxic damage.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound (also known as HBI-3000) is a multi-ion channel blocker. It inhibits the fast sodium current (INa-F), late sodium current (INa-L), L-type calcium current (ICa-L), and the rapid delayed rectifier potassium current (IKr). This multi-channel action contributes to its anti-arrhythmic properties with a potentially low pro-arrhythmic risk.

  • Q2: Which arrhythmia induction model is most appropriate for testing this compound?

    • A2: The choice of model depends on the specific research question.

      • Aconitine-induced models are useful for studying arrhythmias caused by sodium channel dysfunction, a key target of this compound.

      • Barium chloride-induced models are effective for investigating arrhythmias related to potassium channel inhibition and increased automaticity.

      • Ischemia-reperfusion models are relevant for studying arrhythmias in the context of myocardial infarction, a clinical scenario where this compound may be beneficial.

Protocol-Specific Questions

  • Q3: What are the key parameters to monitor during an arrhythmia induction experiment?

    • A3: Continuous electrocardiogram (ECG) monitoring is essential to record heart rate and identify different types of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation). In isolated heart preparations, also monitor coronary flow, left ventricular developed pressure (LVDP), and heart rate.

  • Q4: How can we quantify the severity of arrhythmia to assess the efficacy of this compound?

    • A4: Arrhythmia can be quantified by several metrics, including:

      • Incidence: The percentage of animals that develop arrhythmia.

      • Latency to onset: The time from the administration of the inducing agent to the first arrhythmic event.

      • Duration: The total time the animal is in an arrhythmic state.

      • Arrhythmia score: A semi-quantitative score that grades the severity of the arrhythmia based on the type and duration of the observed events.

Troubleshooting-Specific Questions

  • Q5: We observe a high degree of variability in the baseline heart rate of our animals. How might this affect our results when testing this compound?

    • A5: High baseline heart rate variability can be a significant confounding factor. Since this compound affects multiple ion channels that influence heart rate, a variable baseline will make it difficult to discern the drug's specific effects from the animal's natural physiological fluctuations. It is crucial to allow for an adequate acclimatization period and handle the animals consistently to minimize stress-induced heart rate changes. Consider using heart rate as a covariate in your statistical analysis.

  • Q6: In our Langendorff setup, we sometimes observe ectopic heartbeats even during the baseline stabilization period. Should we exclude these hearts?

    • A6: The presence of numerous arrhythmias during the baseline period may indicate that the heart is not adequately stabilized or is hypoxic. It is generally recommended to establish exclusion criteria based on baseline performance. If the heart shows significant instability before the induction protocol begins, it is advisable to exclude it from the study to ensure the observed arrhythmias are a direct result of the inducing agent and not pre-existing instability.

Data Presentation

Table 1: this compound (HBI-3000) IC50 Values on Key Cardiac Ion Channels

Ion ChannelIC50 (μM)
Fast Sodium Current (INa-F)48.3 ± 3.8
Late Sodium Current (INa-L)16.5 ± 1.4
L-type Calcium Current (ICa-L)32.2 ± 2.9
Rapid Delayed Rectifier K+ Current (IKr)22.7 ± 2.5
Data from a study on single human ventricular myocytes.

Table 2: Recommended Dosages for Chemical Arrhythmia Induction

Induction AgentAnimal ModelRoute of AdministrationRecommended DoseExpected Arrhythmias
AconitineRatIntravenous (i.v.)625 µg/kgVentricular Tachycardia
Barium Chloride (BaCl2)MouseIntraperitoneal (i.p.)0.08 mg/kgVentricular Bigeminy, VT, VF
Barium Chloride (BaCl2)RatIntraperitoneal (i.p.)0.16 mg/kgVentricular Bigeminy, VT, VF

Experimental Protocols

1. Aconitine-Induced Arrhythmia in Anesthetized Rats

  • Animal Preparation: Anesthetize male Wistar rats with an appropriate anesthetic agent. Insert a cannula into the jugular vein for drug administration. Attach ECG electrodes for continuous monitoring.

  • Stabilization: Allow the animal to stabilize for at least 20 minutes post-surgery. Record baseline ECG.

  • This compound Administration: Administer this compound or vehicle control intravenously over a period of 5 minutes.

  • Arrhythmia Induction: 10 minutes after the administration of this compound, infuse a solution of aconitine (e.g., 10 µg/mL) at a constant rate until the onset of stable ventricular tachycardia.

  • Data Collection: Continuously record ECG throughout the experiment. Note the time of onset and duration of arrhythmias.

  • Endpoint: The experiment is terminated upon the establishment of a sustained arrhythmia or at a pre-determined time point.

2. Barium Chloride-Induced Arrhythmia in Anesthetized Mice

  • Animal Preparation: Anesthetize male ICR mice. Place ECG electrodes for continuous monitoring.

  • Stabilization: Allow a 15-minute stabilization period and record baseline ECG.

  • This compound Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

  • Arrhythmia Induction: 15 minutes after drug administration, inject a single bolus of barium chloride (0.08 mg/kg, i.p.).

  • Data Collection: Record ECG continuously for at least 30 minutes post-BaCl2 injection. Quantify the incidence, duration, and type of arrhythmias.

3. Ischemia-Reperfusion in a Langendorff-Perfused Isolated Rat Heart

  • Heart Isolation and Perfusion: Anesthetize a rat and rapidly excise the heart. Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with Krebs-Henseleit buffer at a constant pressure. Insert a balloon into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes. Record baseline ECG, LVDP, and coronary flow.

  • This compound Perfusion: Switch to a perfusion buffer containing this compound or vehicle and perfuse for 15 minutes.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a pre-determined period (e.g., 30 minutes).

  • Reperfusion: Restore perfusion and monitor the heart for the development of reperfusion-induced arrhythmias for at least 30 minutes.

  • Data Collection: Continuously record ECG, LVDP, and coronary flow throughout the protocol.

Visualizations

Sulcardine_Sulfate_Mechanism_of_Action INa_F INa-F INa_L INa-L ICa_L ICa-L IKr IKr Sulcardine Sulcardine Sulfate Sulcardine->INa_F Inhibits Sulcardine->INa_L Inhibits Sulcardine->ICa_L Inhibits Sulcardine->IKr Inhibits

Caption: Mechanism of action of this compound on cardiac ion channels.

Arrhythmia_Induction_Workflow Start Start AnimalPrep Animal Preparation (Anesthesia, Cannulation, ECG) Start->AnimalPrep Stabilization Baseline Stabilization (Record Baseline Data) AnimalPrep->Stabilization DrugAdmin This compound or Vehicle Administration Stabilization->DrugAdmin Induction Arrhythmia Induction (Aconitine / BaCl2 / I/R) DrugAdmin->Induction Monitoring Continuous ECG & Hemodynamic Monitoring Induction->Monitoring DataAnalysis Data Analysis (Quantify Arrhythmia) Monitoring->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for arrhythmia induction studies.

Troubleshooting_Logic Problem Inconsistent Arrhythmia Induction CheckDose Verify Induction Agent Dose & Preparation Problem->CheckDose Chemical Induction CheckPerfusion Optimize Langendorff Perfusion (Buffer, Temp, Cannulation) Problem->CheckPerfusion I/R Model CheckAdmin Standardize Administration (Route, Rate) CheckDose->CheckAdmin CheckAnimal Assess Animal Factors (Strain, Stress, Anesthesia) CheckAdmin->CheckAnimal ConsistentResults Consistent Results CheckAnimal->ConsistentResults CheckPerfusion->ConsistentResults

Caption: Logical troubleshooting flow for inconsistent arrhythmia induction.

References

Technical Support Center: Predicting Sulcardine Sulfate Efficacy with In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of current in vitro models for predicting the efficacy of Sulcardine sulfate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as HBI-3000) is an antiarrhythmic drug candidate under investigation for the treatment of both atrial and ventricular arrhythmias.[1] Its primary mechanism of action is the inhibition of multiple cardiac ion channels, including the fast sodium current (INa-F), late sodium current (INa-L), L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr).[2] This multi-channel blockade leads to a prolongation of the action potential duration (APD).[2]

Q2: What are the most common in vitro models used to assess the efficacy of antiarrhythmic drugs like this compound?

Common in vitro models include:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These cells are increasingly used due to their human origin and ability to exhibit cardiac-like electrical activity.[3][4] They are often used in monolayer cultures or in more complex 3D engineered heart tissues.

  • Primary animal-derived cardiomyocytes: Cardiomyocytes isolated from animal hearts (e.g., rabbit, canine) have been traditionally used. However, species differences in ion channel expression and function can limit their predictive value for human responses.

  • Heterologous expression systems: Non-cardiac cell lines (e.g., HEK293 cells) engineered to express a single type of human cardiac ion channel are used to study the effect of a drug on a specific channel in isolation.

  • In silico models: Computational models of cardiac cells and tissues are used to integrate data from in vitro ion channel assays to predict the drug's effect on the cardiac action potential and arrhythmia risk.

Q3: What are the major limitations of using hiPSC-CMs to predict the clinical efficacy of this compound?

The primary limitation of hiPSC-CMs is their immature phenotype, which resembles that of fetal or embryonic cardiomyocytes rather than adult cardiomyocytes. This immaturity manifests in several ways that can impact the prediction of this compound's efficacy:

  • Ion Channel Expression and Function: The expression levels and kinetics of key ion channels in hiPSC-CMs can differ from those in adult cardiomyocytes. This is particularly relevant for a multi-channel blocker like this compound, as the overall effect of the drug depends on the balance of its actions on different channels.

  • Structural Immaturity: hiPSC-CMs are typically smaller, rounder, and less organized than adult cardiomyocytes, and they often lack the characteristic T-tubule structures that are important for excitation-contraction coupling.

  • Metabolic Immaturity: Immature hiPSC-CMs primarily rely on glycolysis for energy production, whereas adult cardiomyocytes predominantly use fatty acid oxidation.

  • Spontaneous Beating: Many hiPSC-CM cultures exhibit spontaneous electrical activity, which can complicate the assessment of drug effects on repolarization.

Q4: Can in vitro models fully replicate the complex arrhythmogenic environment of the human heart?

No, current in vitro models, including hiPSC-CMs, have limitations in replicating the complex, three-dimensional environment of the human heart. Single-cell or monolayer cultures cannot model tissue-level phenomena such as interstitial fibrosis and re-entry, which are critical triggers for arrhythmias. While 3D engineered heart tissues represent an improvement, they still do not fully capture the structural and cellular complexity of the native myocardium.

Troubleshooting Guides

Multi-Electrode Array (MEA) Assays

Scenario 1: Prolonged field potential duration (FPD) with increased beat rate variability after applying this compound.

  • Possible Cause: This could be a true drug effect, as this compound is expected to prolong the APD. However, increased beat rate variability can sometimes be an indicator of proarrhythmic potential or an experimental artifact.

  • Troubleshooting Steps:

    • Verify Syncytium Formation: Ensure that the hiPSC-CMs have formed a confluent and synchronously beating monolayer on the MEA plate. Poor cell attachment or a non-uniform monolayer can lead to erratic recordings.

    • Check for Artifacts: Rule out sources of electrical interference, such as nearby equipment, which can cause noise in the recordings. Patient movement-induced artifacts are a common issue in clinical ECGs and similar principles of electrical noise apply to MEA recordings.

    • Pacing Protocol: If using spontaneously beating cells, consider using a pacing protocol to maintain a constant heart rate. This will allow for a more accurate assessment of FPD prolongation independent of changes in beat rate.

    • Concentration-Response Curve: Generate a full concentration-response curve to determine if the observed effects are dose-dependent.

    • Positive Controls: Include positive control compounds with known proarrhythmic effects to validate the sensitivity of your assay.

Scenario 2: No significant change in FPD after applying this compound at expected therapeutic concentrations.

  • Possible Cause:

    • Immature Phenotype: The hiPSC-CMs may have an ion channel expression profile that is less sensitive to this compound's blocking effects compared to adult cardiomyocytes.

    • Compound Instability: The drug may be degrading in the culture medium.

    • Low Repolarization Reserve: The cells may have a low repolarization reserve, meaning that the blockade of one repolarizing current is compensated for by other currents, masking the effect of the drug.

  • Troubleshooting Steps:

    • Characterize your Cells: Perform gene expression analysis (e.g., qPCR) to confirm the expression of the target ion channels (SCN5A, KCNH2, CACNA1C, etc.) in your hiPSC-CMs.

    • Use Matured hiPSC-CMs: Employ maturation protocols, such as prolonged culture time, electrical stimulation, or 3D culture techniques, to enhance the physiological relevance of your model.

    • Fresh Compound Preparations: Always use freshly prepared solutions of this compound.

    • Patch-Clamp Validation: Validate the MEA findings with single-cell patch-clamp electrophysiology to directly measure the drug's effect on specific ion channels.

Patch-Clamp Electrophysiology

Scenario 3: Difficulty obtaining a stable giga-ohm seal on hiPSC-CMs.

  • Possible Cause: hiPSC-CMs can be more fragile than some other cell types used for patch-clamping.

  • Troubleshooting Steps:

    • Pipette Resistance: Use patch pipettes with a suitable resistance, typically in the range of 2-5 MΩ.

    • Pipette Polishing: Fire-polish the tip of the pipette to create a smoother surface, which can improve seal formation.

    • Cell Health: Ensure the hiPSC-CMs are healthy and not over-confluent.

    • Solution Quality: Use high-quality, filtered intracellular and extracellular solutions.

Scenario 4: Recorded action potentials in hiPSC-CMs have a depolarized resting membrane potential and lack a stable phase 4.

  • Possible Cause: This is a common characteristic of immature hiPSC-CMs due to a lack of the inward rectifier potassium current (IK1).

  • Troubleshooting Steps:

    • Dynamic Clamp: Use the dynamic clamp technique to electronically inject a synthetic IK1 current into the cell in real-time. This can help to hyperpolarize the resting membrane potential and create a more adult-like action potential morphology.

    • Cell Maturation: As with MEA assays, using more mature hiPSC-CMs can improve the electrophysiological phenotype.

Data Presentation

Table 1: In Vitro Efficacy of this compound (HBI-3000) on Human Cardiac Ion Channels

Ion ChannelCurrentIC50 (μM)Cell TypeReference
Nav1.5INa-F (Fast)48.3 ± 3.8Human Ventricular Myocytes
Nav1.5INa-L (Late)16.5 ± 1.4Human Ventricular Myocytes
Cav1.2ICa-L32.2 ± 2.9Human Ventricular Myocytes
hERGIKr22.7 ± 2.5Human Ventricular Myocytes

Experimental Protocols

Protocol 1: Multi-Electrode Array (MEA) Assay for Assessing this compound Effects on hiPSC-CM Field Potentials
  • Cell Plating:

    • Coat a 48-well MEA plate with a suitable extracellular matrix protein (e.g., Matrigel).

    • Plate hiPSC-CMs at a density that will form a confluent, spontaneously beating monolayer within 24-48 hours.

    • Culture the cells in maintenance medium, changing the medium every 2-3 days, until they are ready for the assay (typically day 30 of differentiation or later).

  • MEA Recording and Drug Application:

    • Place the MEA plate on the pre-heated (37°C) MEA system and allow the cells to equilibrate for at least 10 minutes.

    • Record a baseline reading of the extracellular field potentials for 100 seconds.

    • Prepare serial dilutions of this compound in pre-warmed maintenance medium. Also prepare a vehicle control (e.g., 0.1% DMSO in medium).

    • Add the lowest concentration of this compound to the appropriate wells. Allow the drug to equilibrate for 5-10 minutes before recording for 100 seconds.

    • Repeat the drug addition and recording for each concentration in a cumulative manner.

  • Data Analysis:

    • Use the MEA system's software to detect and analyze the field potential waveforms.

    • Key parameters to analyze include: Field Potential Duration (FPD), corrected FPD (FPDc) to account for beat rate changes, beat rate, and the incidence of arrhythmic events (e.g., early after-depolarization-like events).

Protocol 2: Whole-Cell Patch-Clamp Analysis of this compound's Effects on Ion Channels in hiPSC-CMs
  • Solution Preparation:

    • External Solution (Tyrode's): Prepare a solution containing (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 5 Glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution: Prepare a solution containing (in mM): 120 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES. Adjust pH to 7.2 with KOH. Add 3 mM MgATP fresh on the day of the experiment.

  • Cell Preparation:

    • Isolate single hiPSC-CMs from the monolayer culture.

    • Replace the culture medium with the external solution and allow the cells to acclimate for 15 minutes at 37°C.

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single hiPSC-CM with the micropipette and apply light positive pressure.

    • Once the pipette touches the cell membrane, release the pressure to form a giga-ohm seal.

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Current-Clamp: To record action potentials, operate the amplifier in current-clamp mode.

    • Voltage-Clamp: To record specific ionic currents, use the voltage-clamp mode and apply specific voltage protocols to isolate the current of interest (e.g., IKr, ICa-L, INa). This often requires the use of specific ion channel blockers to inhibit contaminating currents.

  • Drug Perfusion and Data Analysis:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the changes in action potential parameters or ionic current amplitude.

    • Analyze the data to determine the effect of the drug on APD, resting membrane potential, and the percentage of block for each ionic current.

Mandatory Visualizations

Cardiac_Action_Potential Cardiac Action Potential and this compound Targets cluster_phases Ventricular Action Potential Phases cluster_channels Ion Channels (this compound Targets in Red) Phase4 Phase 4 Resting Potential ~ -90mV Phase0 Phase 0 Depolarization Phase4->Phase0 Stimulus Phase1 Phase 1 Initial Repolarization Phase0->Phase1 Phase2 Phase 2 Plateau Phase1->Phase2 Phase3 Phase 3 Repolarization Phase2->Phase3 Phase3->Phase4 Na_in Na+ Influx (I_Na) Na_in->Phase0 Rapid Influx Ca_in Ca2+ Influx (I_Ca,L) Ca_in->Phase2 Influx K_out K+ Efflux (I_Kr) K_out->Phase1 Transient Efflux K_out->Phase2 Efflux K_out->Phase3 K_in K+ Influx (I_K1) K_in->Phase4 Maintains RMP

Caption: Cardiac action potential phases and the ion channels targeted by this compound.

Experimental_Workflow In Vitro Workflow for this compound Efficacy & Risk Assessment cluster_invitro In Vitro Assays cluster_insilico In Silico Modeling cluster_analysis Data Analysis & Interpretation ion_channel Single Ion Channel Assays (HEK293) ic50 Determine IC50 Values ion_channel->ic50 hipsc_mea hiPSC-CM MEA Assay apd Measure APD & FPD hipsc_mea->apd arrhythmia Quantify Arrhythmic Events hipsc_mea->arrhythmia hipsc_patch hiPSC-CM Patch Clamp hipsc_patch->apd hipsc_patch->arrhythmia eht 3D Engineered Heart Tissue eht->apd eht->arrhythmia model Computational AP Model risk Proarrhythmic Risk Prediction model->risk Simulate Drug Effects ic50->model Integrate Data apd->risk arrhythmia->risk

Caption: Experimental workflow for assessing this compound efficacy and proarrhythmic risk.

Model_Limitations Predictive Limitations of In Vitro Models for this compound cluster_models In Vitro Models cluster_limitations Key Limitations cluster_prediction Predictive Power heks Heterologous Expression (Single Ion Channel) no_interaction No Channel Interactions heks->no_interaction hipsc_2d 2D hiPSC-CM Monolayer immature Immature Phenotype (Ion Channels, Structure) hipsc_2d->immature no_tissue Lacks Tissue Architecture (Fibrosis, Re-entry) hipsc_2d->no_tissue hipsc_3d 3D hiPSC-CM Engineered Tissue hipsc_3d->immature partial_tissue Partial Tissue Mimicry hipsc_3d->partial_tissue clinical Clinical Efficacy & Proarrhythmia no_interaction->clinical Limited Prediction immature->clinical Reduced Prediction no_tissue->clinical Reduced Prediction partial_tissue->clinical Improved but Incomplete Prediction

References

developing a stable formulation of Sulcardine sulfate for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Sulcardine sulfate is an investigational drug candidate. Detailed information regarding its stability, degradation pathways, and specific formulation protocols is not fully available in the public domain. This technical support center provides guidance based on available information and general principles of pharmaceutical formulation development. The troubleshooting guides and FAQs are intended to address common challenges encountered during the formulation of oral dosage forms and may not be specific to all issues encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges in developing a stable oral formulation?

A1: this compound is an antiarrhythmic agent that acts as a multi-ion channel blocker, primarily targeting the late sodium current (INa-L), L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.[1][2] The primary challenges in developing a stable oral formulation for any active pharmaceutical ingredient (API) like this compound generally revolve around ensuring its chemical stability, solubility, and bioavailability throughout its shelf life. For this compound, its existence as a sulfate salt and in a trihydrate form suggests that moisture and pH could be critical factors affecting its stability.[1] A related compound, changrolin, which shares structural similarities, has been noted for its instability in solution and susceptibility to oxidation.[1]

Q2: What are the known physicochemical properties of this compound relevant to formulation development?

A2: this compound is a small molecule with the chemical formula C24H35N3O8S2 and a molecular weight of 557.67 g/mol .[1] It can exist in an anhydrous and a trihydrate form. It is soluble in DMSO. One patent describes dissolving the trihydrate form in ethyl acetate and a saturated sodium bicarbonate solution, suggesting some solubility in organic solvents and basic aqueous solutions. Preformulation studies are essential to fully characterize its solubility profile across different pH values, polymorphism, and solid-state stability.

Q3: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

A3: Specific drug-excipient compatibility studies for this compound are not publicly available. However, general principles of excipient compatibility should be applied. Potential incompatibilities can arise from interactions between the API and excipients, especially in the presence of moisture and heat. For a molecule with amine groups, as suggested by its structure, there is a potential for Maillard reaction with reducing sugars like lactose. The presence of a sulfate salt could also influence interactions with other ionic excipients. Therefore, thorough compatibility screening with a range of common excipients is a critical step in formulation development.

Troubleshooting Guides

Issue 1: Poor Chemical Stability of the Formulation
Symptom Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram during stability studies.Hydrolysis: The ester or amide linkages in the molecule might be susceptible to hydrolysis, especially at extreme pH values.1. pH Adjustment: Evaluate the pH-stability profile of this compound. Formulate at a pH where the drug exhibits maximum stability.2. Moisture Control: Use excipients with low moisture content. Implement stringent moisture control during manufacturing and packaging (e.g., use of desiccants).3. Excipient Selection: Avoid excipients that are hygroscopic or contain significant amounts of free water.
Discoloration of the dosage form (e.g., yellowing).Oxidation: The phenolic hydroxyl group and amine functionalities in the Sulcardine structure could be prone to oxidation.1. Inert Atmosphere: Manufacture the drug product under an inert atmosphere (e.g., nitrogen).2. Antioxidant Addition: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into the formulation. Conduct compatibility studies with the chosen antioxidant.3. Chelating Agents: If metal ions are suspected to catalyze oxidation, consider adding a chelating agent like edetate disodium (EDTA).
Degradation upon exposure to light.Photodegradation: The aromatic rings and chromophores in the molecule may absorb light, leading to degradation.1. Light-Protective Packaging: Use opaque or amber-colored primary packaging.2. Opaque Coating: For tablets, apply a film coating containing an opacifier like titanium dioxide.
Issue 2: Poor Dissolution and Bioavailability
Symptom Potential Cause Troubleshooting Steps
Incomplete or slow drug release during in-vitro dissolution testing.Low Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids.1. Particle Size Reduction: Micronization or nano-milling of the API can increase the surface area available for dissolution.2. Solubilizing Agents: Incorporate surfactants or other solubilizing agents into the formulation.3. Solid Dispersion: Create an amorphous solid dispersion of this compound with a suitable polymer carrier to enhance its solubility.
High variability in pharmacokinetic parameters among subjects.pH-Dependent Solubility: The solubility of this compound may vary significantly with the pH of the gastrointestinal tract.1. Buffering Agents: Include buffering agents in the formulation to maintain a favorable micro-environmental pH for dissolution.2. Enteric Coating: If the drug is unstable or poorly soluble in the stomach, an enteric coating can be used to target its release to the small intestine.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Subjects

DoseCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
200 mg185.3 ± 64.93.0 ± 1.23468 ± 128416.9 ± 3.7
400 mg433.1 ± 149.73.2 ± 1.08146 ± 285117.7 ± 4.2
800 mg985.6 ± 312.53.5 ± 0.818876 ± 634211.9 ± 2.9

Data is presented as mean ± standard deviation. Pharmacokinetic data can be influenced by various factors and this table represents a summary from a specific study.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify its potential degradation pathways.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep at 60°C for up to 72 hours. Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at 60°C for up to 72 hours. Withdraw and neutralize samples as in acid hydrolysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Protect from light. Withdraw samples at predetermined time points.

  • Thermal Degradation: Store solid this compound powder at 80°C in a controlled oven for up to one week.

  • Photodegradation: Expose solid this compound powder to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²). Keep a control sample protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Excipient Compatibility Study

Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients.

Methodology:

  • Binary Mixtures: Prepare binary mixtures of this compound with each selected excipient (e.g., microcrystalline cellulose, lactose, magnesium stearate, croscarmellose sodium) in a 1:1 and 1:5 ratio (API:excipient).

  • Moisture Stress: Add 5% w/w of water to a set of the binary mixtures to simulate high humidity conditions.

  • Storage: Store all samples (with and without added water) in sealed vials at accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

  • Analysis: At initial, 2-week, and 4-week time points, analyze the samples for:

    • Appearance: Any change in color or physical state.

    • Assay: Quantification of this compound by a validated HPLC method.

    • Related Substances: Detection of any new degradation peaks by HPLC.

  • Thermal Analysis (Optional): Use Differential Scanning Calorimetry (DSC) to detect any potential interactions by observing changes in thermal events (e.g., melting point depression, appearance of new peaks).

Visualizations

Sulcardine_Sulfate_Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Sulcardine This compound INa_L Late Sodium Channel (INa-L) Sulcardine->INa_L Inhibits ICa_L L-type Calcium Channel (ICa-L) Sulcardine->ICa_L Inhibits IKr Rapid Delayed Rectifier Potassium Channel (IKr) Sulcardine->IKr Inhibits AP_Prolongation Action Potential Duration Prolongation INa_L->AP_Prolongation Contributes to ICa_L->AP_Prolongation Contributes to IKr->AP_Prolongation Contributes to EAD_Suppression Suppression of Early Afterdepolarizations (EADs) AP_Prolongation->EAD_Suppression Leads to Reduced_Arrhythmia Reduced Arrhythmogenesis EAD_Suppression->Reduced_Arrhythmia Results in

Figure 1: Mechanism of action of this compound in cardiac myocytes.

Formulation_Development_Workflow start Start: Define Quality Target Product Profile (QTPP) preformulation Preformulation Studies (Solubility, Stability, etc.) start->preformulation excipient Excipient Compatibility Screening preformulation->excipient formulation_design Formulation Design (e.g., Direct Compression, Granulation) excipient->formulation_design process_dev Process Development and Optimization formulation_design->process_dev analytical_dev Analytical Method Development & Validation formulation_design->analytical_dev process_dev->analytical_dev stability Stability Studies (ICH Conditions) process_dev->stability analytical_dev->stability end End: Stable Oral Dosage Form stability->end

Figure 2: General workflow for oral solid dosage form development.

References

strategies to mitigate potential off-target effects of Sulcardine sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulcardine sulfate (HBI-3000). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and strategies to understand and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a multi-ion channel antagonist being investigated for the treatment of cardiac arrhythmias such as atrial fibrillation.[1][2][3] Its primary mechanism involves the modulation of ion channels in cardiac cells, which are crucial for regulating the heart's electrical activity.[1] Specifically, it inhibits fast and late sodium currents (INa-F, INa-L), L-type calcium currents (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr).[2] This multi-channel action prolongs the action potential duration and refractory period, which helps to stabilize cardiac cell membranes and prevent the abnormal ion flows that can lead to arrhythmias.

Q2: What are the known off-target effects of this compound?

A2: As a multi-ion channel blocker, the distinction between on-target and off-target effects is nuanced. The compound is designed to interact with several ion channels. An "off-target" effect could be considered an interaction with an unintended protein class (e.g., kinases, GPCRs) or a disproportionate and undesired effect on one of the intended ion channel targets. Clinical trials have reported treatment-emergent adverse events (TEAEs) such as nausea and headache, though these are not necessarily linked to a specific molecular off-target interaction. Preclinical studies aim to confirm a favorable safety profile with low proarrhythmic risk. Researchers should establish a therapeutic window in their experimental models to minimize effects not related to the primary antiarrhythmic mechanism.

Q3: My in-vitro model shows unexpected cytotoxicity at concentrations expected to be therapeutic. How can I determine if this is an off-target effect?

A3: It is crucial to differentiate between on-target-related toxicity and off-target effects. Here is a troubleshooting workflow:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended ion channel targets in your system at the concentrations used. A patch-clamp assay can confirm the modulation of the expected cardiac ion currents.

  • Detailed Dose-Response Analysis: Perform a comprehensive dose-response curve for both the desired antiarrhythmic effect and the observed cytotoxicity. A significant separation between the effective concentration (EC50) for the on-target activity and the toxic concentration (TC50) suggests the toxicity may be an off-target effect.

  • Use a Counter-Screening Approach: Test this compound in cell lines that do not express the primary cardiac ion channel targets. Toxicity in these cells would strongly suggest an off-target mechanism.

  • Structural Analogs: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. If the analog does not produce cytotoxicity, the effect is likely linked to the specific pharmacophore of this compound and could be either on- or off-target.

Troubleshooting Guides

Issue 1: Observed Phenotype is Inconsistent with Known Multi-Ion Channel Blockade

If you observe a cellular phenotype that cannot be readily explained by the known inhibition of INa, ICa-L, and IKr, consider the following steps to investigate potential off-target interactions.

Experimental Workflow for Off-Target Identification

G cluster_0 A Start: Unexpected Phenotype Observed B Step 1: Confirm On-Target Engagement (e.g., Patch-Clamp) A->B Validate primary MoA C Step 2: Broad Off-Target Screening (e.g., Kinase Panel, Receptor Binding) B->C On-target confirmed but phenotype unexplained G End: Phenotype is On-Target B->G Phenotype correlates with on-target activity D Step 3: Unbiased 'Omics' Approaches (Transcriptomics, Proteomics) C->D No hits in biased screen or further investigation needed E Step 4: Target Validation (e.g., siRNA/CRISPR, CETSA) D->E Candidate off-targets identified F End: Identify Off-Target E->F Off-target validated

Caption: Workflow for identifying and mitigating off-target effects.

Issue 2: Difficulty in Attributing a Specific Cellular Effect to a Single Ion Channel

Since this compound has multiple on-targets, you may need to dissect which channel is responsible for a particular observation.

Decision Logic for Target Deconvolution

G A Start: Observed Effect with This compound B Use Selective Channel Blockers: - Na+ Blocker (e.g., Tetrodotoxin) - Ca2+ Blocker (e.g., Verapamil) - K+ Blocker (e.g., Dofetilide) A->B C Does a selective blocker replicate the effect? B->C D Effect is likely mediated by that specific channel C->D Yes E Effect may result from synergistic multi-channel blockade or an off-target C->E No

Caption: Deconvoluting multi-ion channel effects.

Data Presentation

The following table summarizes the inhibitory concentrations of this compound on various human cardiac ion channels, providing a reference for its on-target potency.

Target Ion ChannelIC50 (μM)Description
INa-F (Fast Sodium Current)48.3 ± 3.8Responsible for the rapid depolarization phase of the cardiac action potential.
INa-L (Late Sodium Current)16.5 ± 1.4A sustained component of the sodium current that can contribute to arrhythmias.
ICa-L (L-type Calcium Current)32.2 ± 2.9Mediates the plateau phase of the action potential and is involved in excitation-contraction coupling.
IKr (Rapidly Activating Delayed Rectifier K+ Current)22.7 ± 2.5Crucial for the repolarization of the cardiac action potential.
Data derived from studies on single human ventricular myocytes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be adapted to validate the engagement of potential off-targets by this compound in a cellular context.

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Cell Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates for each treatment condition. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice. One aliquot per treatment should remain unheated as a control.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.

  • Data Interpretation: A ligand-bound protein is typically more thermally stable. Therefore, in the presence of this compound, the target protein should show less precipitation (i.e., more protein in the supernatant) at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

Protocol 2: Broad Kinase Profiling

To investigate if this compound has unintended effects on protein kinases, a broad in vitro kinase screen is recommended.

  • Compound Submission: Provide this compound at a high concentration (e.g., 10 mM in DMSO) to a commercial service provider offering kinase profiling (e.g., Eurofins, Promega, Reaction Biology).

  • Screening Concentration: Request an initial screen at one or two concentrations, typically 1 µM and 10 µM, against a panel of several hundred kinases.

  • Assay Principle: The assays are typically radiometric (33P-ATP) or fluorescence-based, measuring the ability of each kinase to phosphorylate a specific substrate in the presence of your compound.

  • Data Analysis: The service provider will report the results as "% inhibition" at the tested concentrations. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any significant hits, perform a follow-up dose-response analysis to determine the IC50 value for the interaction. This will help to assess the potency of the off-target effect and its potential physiological relevance.

Signaling Pathway Visualization

The primary mechanism of this compound is direct ion channel modulation rather than interference with a signaling cascade. However, if an off-target kinase interaction were identified, it could be visualized as follows.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway A This compound B Cardiac Ion Channels (Na+, K+, Ca2+) A->B Inhibits D Hypothetical Kinase X A->D Inhibits (Off-Target) C Modulation of Action Potential B->C E Downstream Substrate D->E Phosphorylates F Unintended Cellular Effect E->F

Caption: On-target vs. a hypothetical off-target kinase pathway.

References

Validation & Comparative

Mechanistic Deep Dive: A Comparative Analysis of Sulcardine Sulfate and Ranolazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, Sulcardine sulfate and ranolazine represent two distinct approaches to modulating cardiac electrophysiology. While both drugs exert their effects through interactions with cardiac ion channels, their mechanistic profiles, and consequently their primary clinical applications, differ significantly. This guide provides an objective comparison of their mechanisms of action, supported by experimental data, to inform research and drug development efforts in cardiology.

Introduction to this compound and Ranolazine

This compound (HBI-3000) is an investigational antiarrhythmic agent currently in Phase II clinical trials for the treatment of atrial fibrillation.[1][2] It is characterized as a multi-ion channel blocker, exhibiting inhibitory effects on a range of cardiac currents.[3][4]

Ranolazine , marketed as Ranexa®, is an antianginal medication approved for the treatment of chronic stable angina.[5] Its mechanism of action is more targeted, primarily focusing on the late sodium current, which is pathologically enhanced during myocardial ischemia.

Core Mechanistic Differences: A Tale of Two Blockers

The fundamental distinction between this compound and ranolazine lies in the breadth of their ion channel targets.

This compound acts as a broad-spectrum ion channel modulator. It inhibits the fast inward sodium current (INa-F), the late inward sodium current (INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr). This multi-channel blockade contributes to its potential as a potent antiarrhythmic agent by prolonging the action potential duration (APD) and the effective refractory period, thereby suppressing ectopic activity.

Ranolazine , in contrast, is a selective inhibitor of the late sodium current (INa-L) at therapeutic concentrations. By inhibiting the sustained influx of sodium during the plateau phase of the cardiac action potential, ranolazine indirectly reduces the intracellular calcium overload that occurs during ischemia via the sodium-calcium exchanger. This reduction in calcium overload improves myocardial relaxation and reduces diastolic wall tension, thereby alleviating angina. While ranolazine also inhibits IKr, this effect is generally observed at higher concentrations.

Quantitative Comparison of Ion Channel Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ranolazine for various cardiac ion channels, providing a quantitative basis for their distinct pharmacological profiles.

Ion ChannelThis compound (HBI-3000) IC50 (µM)Ranolazine IC50 (µM)
Fast Sodium Current (INa-F) 48.3 ± 3.8High (e.g., 430 at 0.1 Hz)
Late Sodium Current (INa-L) 16.5 ± 1.4~6 (5-21)
L-type Calcium Current (ICa-L) 32.2 ± 2.9~296 (peak), ~50 (late)
Rapid Delayed Rectifier K+ Current (IKr) 22.7 ± 2.5~12

Experimental Protocols

The determination of the IC50 values and the characterization of the electrophysiological effects of these compounds are primarily conducted using the whole-cell patch-clamp technique .

General Protocol for Whole-Cell Patch-Clamp Electrophysiology:
  • Cell Preparation: Single ventricular myocytes are enzymatically isolated from animal models (e.g., canine) or human heart tissue. Alternatively, human embryonic kidney (HEK293) cells stably expressing the specific human ion channel of interest are cultured.

  • Electrode and Solution Preparation: Borosilicate glass micropipettes with a tip resistance of 2-5 MΩ are filled with an intracellular solution containing a physiological concentration of ions and a buffer (e.g., HEPES). The extracellular (bath) solution is also a buffered physiological salt solution. Specific ion channel blockers are often included in the bath solution to isolate the current of interest.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is held at a specific voltage (holding potential) by a patch-clamp amplifier. A series of voltage steps (voltage protocol) are applied to elicit the specific ion current of interest. The resulting currents are filtered, digitized, and recorded using specialized software.

  • Drug Application: The compound of interest (this compound or ranolazine) is applied to the cell via a perfusion system at various concentrations. The effect of the drug on the ion current is measured as the percentage of inhibition compared to the baseline current.

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and experimental workflows associated with this compound and ranolazine.

Sulcardine_Sulfate_Pathway cluster_membrane Cardiomyocyte Membrane INaF INa-F AP Action Potential Prolongation INaF->AP INaL INa-L INaL->AP ICaL ICa-L ICaL->AP IKr IKr IKr->AP Sulcardine This compound Sulcardine->INaF Inhibits Sulcardine->INaL Inhibits Sulcardine->ICaL Inhibits Sulcardine->IKr Inhibits ERP Increased Effective Refractory Period AP->ERP Antiarrhythmia Antiarrhythmic Effect (e.g., Atrial Fibrillation) ERP->Antiarrhythmia Ranolazine_Pathway cluster_membrane Ischemic Cardiomyocyte Membrane INaL Late INa Na_overload Decreased Intracellular Na+ Overload INaL->Na_overload NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_overload Decreased Intracellular Ca2+ Overload NCX->Ca_overload Ranolazine Ranolazine Ranolazine->INaL Selectively Inhibits Na_overload->NCX Reduces Driving Force Diastolic_Tension Reduced Diastolic Wall Tension Ca_overload->Diastolic_Tension Angina Antianginal Effect Diastolic_Tension->Angina Experimental_Workflow start Start: In Vitro Drug Characterization cell_prep Cell Preparation (Isolated Cardiomyocytes or Stable Cell Lines) start->cell_prep patch_clamp Whole-Cell Patch-Clamp Electrophysiology cell_prep->patch_clamp voltage_protocol Application of Specific Voltage Protocols patch_clamp->voltage_protocol current_recording Recording of Ion Channel Currents voltage_protocol->current_recording drug_application Concentration-Response Drug Application current_recording->drug_application data_analysis Data Analysis and IC50 Determination drug_application->data_analysis end End: Mechanistic Profile Established data_analysis->end

References

head-to-head comparison of Sulcardine sulfate and flecainide in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of Sulcardine sulfate (HBI-3000) and flecainide, two antiarrhythmic agents with distinct electrophysiological profiles. While direct head-to-head preclinical studies are limited, this document synthesizes available data from various in vitro and in vivo models to offer a comparative overview of their mechanisms of action, efficacy, and cardiac safety profiles.

Mechanism of Action: A Tale of Two Antiarrhythmics

This compound and flecainide exert their antiarrhythmic effects through different interactions with cardiac ion channels.

This compound: The Multi-Ion Channel Modulator

This compound is characterized by its ability to modulate multiple cardiac ion channels.[1][2] It inhibits the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr).[1][3] This multi-channel action contributes to a prolongation of the action potential duration (APD) and the refractory period, which helps to stabilize cardiac cell membranes and prevent the abnormal ion flows that can lead to arrhythmias.[2] Notably, its effect on APD prolongation is modest and exhibits a bell-shaped concentration-response curve, suggesting a lower risk of proarrhythmia.

cluster_Sulcardine This compound cluster_Flecainide Flecainide cluster_effects Electrophysiological Effects Sulcardine This compound INaF INa-F Sulcardine->INaF Inhibits INaL INa-L Sulcardine->INaL Inhibits ICaL ICa-L Sulcardine->ICaL Inhibits IKr IKr Sulcardine->IKr Inhibits Conduction_S Slows Conduction INaF->Conduction_S APD_S Prolongs Action Potential Duration (Modestly) INaL->APD_S ICaL->APD_S IKr->APD_S Flecainide Flecainide Nav15 Nav1.5 (Fast Na+ Channel) Flecainide->Nav15 Blocks (Potent) IKr_flec IKr Flecainide->IKr_flec Inhibits RyR2 Ryanodine Receptor 2 (RyR2) Flecainide->RyR2 Inhibits Conduction_F Slows Conduction (Markedly) Nav15->Conduction_F APD_F Prolongs Action Potential Duration IKr_flec->APD_F RyR2->APD_F Proarrhythmia_S Low Proarrhythmic Risk APD_S->Proarrhythmia_S Proarrhythmia_F Potential for Proarrhythmia Conduction_F->Proarrhythmia_F

Mechanisms of Action of this compound and Flecainide.

Flecainide: The Potent Sodium Channel Blocker

Flecainide is a Class Ic antiarrhythmic agent, with its primary mechanism of action being a potent blockade of the fast-inward sodium ion channel (Nav1.5). This action slows the rate of rise of the cardiac action potential, leading to a marked slowing of conduction throughout the heart, particularly in the His-Purkinje system. Flecainide also inhibits the IKr current and the ryanodine receptor 2 (RyR2), which contributes to its effects on action potential duration and intracellular calcium handling.

Preclinical Efficacy: A Comparative Look at Arrhythmia Models

While no studies directly compare this compound and flecainide in the same arrhythmia models, we can infer their relative efficacy from separate preclinical investigations.

Parameter This compound Flecainide Preclinical Model
Aconitine-Induced Arrhythmia Effective in increasing the dose of aconitine required to induce arrhythmias. ED₅₀ of 196 mg/kg in rats.Not explicitly tested in the provided results.Rat
Ouabain-Induced Arrhythmia Dose-dependently increased the dose of ouabain needed to induce ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.Not explicitly tested in the provided results.Guinea Pig
Ventricular Arrhythmias Suppresses various ventricular arrhythmias in animal models.Potent activity against ventricular arrhythmias from a number of causes.Canine, Rabbit
Supraventricular Arrhythmias Potent efficacy in anti-atrial arrhythmias is suggested.Active against supraventricular arrhythmias.Canine, Rabbit

In Vitro Electrophysiology: Cellular Effects

The effects of this compound and flecainide on the electrophysiology of isolated cardiac cells provide insights into their mechanisms and potential for proarrhythmia.

Parameter This compound Flecainide Cellular Model
Action Potential Duration (APD) Modestly prolongs APD with a bell-shaped concentration-response. Minimal use-dependent prolongation.Prolongs APD.Human Ventricular Myocytes, Canine Ventricular Muscle
Maximum Upstroke Velocity (Vmax) Concentration-dependent decrease.Significantly decreases Vmax.Guinea Pig Papillary Muscle, Canine Ventricular Muscle
Resting Potential Unaffected.Depolarized at higher concentrations.Guinea Pig Papillary Muscle, Canine Ventricular Muscle
Effective Refractory Period (ERP) Prolonged.Not significantly affected.Guinea Pig Papillary Muscle
Ion Channel Inhibition (IC₅₀) INa: 26.9 µmol/LICa,L: 69.2 µmol/LINa-F: 48.3 µMINa-L: 16.5 µMICa-L: 32.2 µMIKr: 22.7 µMNot quantitatively provided in the search results.Guinea Pig Ventricular Myocytes, Human Ventricular Myocytes

Preclinical Safety Profile: Proarrhythmic Risk

A critical aspect of antiarrhythmic drug development is the assessment of proarrhythmic risk.

This compound: Preclinical evidence suggests that this compound has a low proarrhythmic risk. This is attributed to its multi-ion channel blocking properties, which lead to a self-limiting prolongation of the APD. In rigorous preclinical safety models, including a post-myocardial infarction sudden-death conscious canine model and the validated rabbit ventricular wedge model, it did not show significant pro-arrhythmic activity.

Flecainide: Flecainide has a known proarrhythmic potential, particularly in patients with structural heart disease. This risk is associated with its potent sodium channel blockade, which can slow conduction to a degree that facilitates re-entrant arrhythmias.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

cluster_workflow General Preclinical Antiarrhythmic Workflow A In Vitro Studies B Isolated Cardiac Cells/Tissues (e.g., Ventricular Myocytes, Papillary Muscle) A->B C Patch-Clamp Electrophysiology (Measure ion channel currents, APD, Vmax) B->C D In Vivo Studies E Animal Models of Arrhythmia (e.g., Aconitine-induced, Ouabain-induced) D->E F ECG Monitoring & Hemodynamic Assessment E->F G Efficacy Assessment (Dose-response, arrhythmia suppression) F->G H Safety/Toxicity Assessment (Proarrhythmia, organ toxicity) F->H

Generalized Preclinical Workflow for Antiarrhythmic Drugs.

In Vivo Arrhythmia Models

  • Aconitine-Induced Arrhythmia in Rats:

    • Male Sprague-Dawley rats are anesthetized.

    • The jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively.

    • A continuous infusion of aconitine is administered to induce arrhythmias.

    • The test compound (e.g., this compound) is administered intravenously prior to aconitine infusion.

    • The dose of aconitine required to induce ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is recorded. The effective dose (ED₅₀) of the test compound is calculated.

  • Ouabain-Induced Arrhythmia in Guinea Pigs:

    • Male guinea pigs are anesthetized.

    • The jugular vein is cannulated for drug infusion.

    • A continuous infusion of ouabain is administered.

    • The test compound is administered intravenously at various doses prior to ouabain infusion.

    • The dose of ouabain required to produce ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is determined.

In Vitro Electrophysiology

  • Isolation of Ventricular Myocytes:

    • Hearts are excised from anesthetized guinea pigs.

    • The aorta is cannulated and the heart is retrogradely perfused with a calcium-free solution followed by an enzyme-containing solution (e.g., collagenase) to digest the cardiac tissue.

    • The ventricles are minced and gently agitated to release individual myocytes.

  • Whole-Cell Patch-Clamp Technique:

    • Isolated ventricular myocytes are placed in a recording chamber on an inverted microscope.

    • Glass micropipettes with a small tip diameter are used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow electrical access to the cell interior (whole-cell configuration).

    • Voltage-clamp protocols are applied to measure specific ion channel currents (e.g., INa, ICa,L, IK).

    • Current-clamp mode is used to record action potentials and measure parameters such as APD, Vmax, and resting membrane potential.

  • Action Potential Recordings in Papillary Muscles:

    • Papillary muscles are dissected from the right ventricle of guinea pig hearts.

    • The muscle is mounted in a tissue bath and superfused with a physiological salt solution.

    • The muscle is stimulated at a constant frequency.

    • A glass microelectrode is inserted into a cell to record transmembrane action potentials.

    • The test compound is added to the superfusate at increasing concentrations, and changes in action potential parameters are recorded.

Conclusion

This compound and flecainide represent two distinct approaches to the pharmacological management of cardiac arrhythmias. This compound's multi-ion channel blocking profile appears to confer a favorable safety margin with a lower proarrhythmic risk in preclinical models. Flecainide, a potent sodium channel blocker, demonstrates significant efficacy but carries a known risk of proarrhythmia, particularly in the context of structural heart disease.

The data presented in this guide, while not from direct comparative studies, provides a valuable framework for understanding the relative preclinical attributes of these two agents. Further head-to-head studies are warranted to definitively establish their comparative efficacy and safety profiles. This information is critical for guiding the clinical development and potential therapeutic positioning of this compound as a novel antiarrhythmic agent.

References

Validating Ion Channel Targets of Sulcardine Sulfate Using Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulcardine sulfate with alternative antiarrhythmic drugs, focusing on the validation of its ion channel targets through the lens of genetic models. Experimental data is presented to offer an objective analysis of its performance.

This compound (also known as HBI-3000) is a novel antiarrhythmic agent currently under investigation for the treatment of cardiac arrhythmias, particularly atrial fibrillation.[1] Its mechanism of action involves the modulation of multiple cardiac ion channels, including sodium, potassium, and calcium channels, which are critical for regulating the heart's electrical activity.[1] Genetic models, such as knockout and transgenic animal models, are invaluable tools for validating the specific ion channel targets of a drug and for assessing its efficacy and potential proarrhythmic risk in a context that mimics human channelopathies.

Comparative Analysis of Ion Channel Inhibition

This compound's multi-channel blocking activity is similar to that of established antiarrhythmic drugs like ranolazine and amiodarone. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these drugs on key cardiac ion currents. This data provides a quantitative comparison of their potency at these specific targets.

Ion Channel CurrentThis compound (HBI-3000) IC50 (μM)Ranolazine IC50 (μM)Amiodarone IC50 (μM)
Fast Sodium Current (INa-F) 48.3 ± 3.8154 - 430 (use-dependent)~87 (in failing human myocardium)
Late Sodium Current (INa-L) 16.5 ± 1.45 - 21 (voltage and frequency-dependent)3.0 - 6.7
L-type Calcium Current (ICa-L) 32.2 ± 2.9~50 (late component), 296 (peak)24 nM - 1.7 µM (functional assays)
Rapid Delayed Rectifier K+ Current (IKr/hERG) 22.7 ± 2.5120.045 - 2.8

Experimental Protocols for Target Validation in Genetic Models

The following are detailed methodologies for key experiments utilizing genetic models to validate the ion channel targets of antiarrhythmic drugs like this compound.

Electrophysiological Studies in Scn5a Knockout/Mutant Mouse Models

This protocol is designed to assess the efficacy of a drug in a genetic model of sodium channelopathy, such as Brugada Syndrome or Long QT Syndrome Type 3, by examining its effects on arrhythmia inducibility and cardiac conduction.

a. Animal Model:

  • Use heterozygous Scn5a knockout mice (Scn5a+/-) or mice with a specific Scn5a mutation (e.g., ΔKPQ) that recapitulates a human arrhythmia syndrome.[2]

b. In Vivo Electrophysiological Study:

  • Anesthetize the mouse (e.g., with isoflurane).

  • Insert a 1.1F octapolar catheter into the right jugular vein and advance it to the right atrium and ventricle under fluoroscopic or echocardiographic guidance.

  • Record baseline intracardiac electrograms and surface ECG.

  • Perform programmed electrical stimulation (PES) protocols to assess arrhythmia inducibility. This typically involves delivering a train of stimuli (S1) followed by one or more premature stimuli (S2, S3).

  • Administer the test compound (e.g., this compound, ranolazine, or vehicle) via intravenous infusion.

  • Repeat the PES protocol at various time points after drug administration to evaluate its effect on arrhythmia induction and duration.

  • Measure key electrophysiological parameters, including PR interval, QRS duration, QT interval, and effective refractory periods (ERP) of the atrium and ventricle.

c. Ex Vivo Langendorff-Perfused Heart Preparation:

  • Excise the heart from the anesthetized mouse and cannulate the aorta on a Langendorff apparatus.

  • Perfuse the heart with Krebs-Henseleit solution bubbled with 95% O2 / 5% CO2 at a constant temperature (37°C).

  • Place recording electrodes on the epicardial surface to record monophasic action potentials (MAPs).

  • Perform PES protocols similar to the in vivo study to assess arrhythmia inducibility.

  • Perfuse the heart with the test compound and repeat the PES protocol.

  • Analyze changes in action potential duration (APD), ERP, and conduction velocity.

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol allows for the direct measurement of the effect of a drug on specific ion channel currents in cardiomyocytes isolated from wild-type or genetically modified animals.

a. Cell Isolation:

  • Excise the heart from a wild-type or knockout (e.g., Kcna5 -/-) mouse.

  • Cannulate the aorta and perfuse with a collagenase-containing solution to digest the extracellular matrix.

  • Gently triturate the ventricular or atrial tissue to release individual cardiomyocytes.

b. Whole-Cell Patch-Clamp Recording:

  • Place the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

  • Use a glass micropipette filled with an appropriate internal solution to form a high-resistance (gigaohm) seal with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Use a patch-clamp amplifier and data acquisition system to apply specific voltage protocols to elicit and record the desired ion channel current (e.g., INa, ICa,L, IKr).

  • Perfuse the cell with a solution containing the test compound at various concentrations to determine its inhibitory effect on the target current and calculate the IC50 value.

Arrhythmia Induction in Cacna1c Transgenic Mouse Models

This protocol is used to evaluate a drug's effect in a genetic model with altered calcium channel function, which can be relevant for conditions like Timothy Syndrome.

a. Animal Model:

  • Utilize transgenic mice with gain-of-function or loss-of-function mutations in the Cacna1c gene.

b. Telemetry ECG Recording:

  • Implant a telemetry transmitter subcutaneously in the mouse to allow for continuous ECG monitoring in conscious, freely moving animals.

  • After a recovery period, record baseline ECG to identify any spontaneous arrhythmias.

  • Administer the test compound (e.g., this compound, amiodarone) orally or via injection.

  • Continuously monitor the ECG for changes in heart rate, rhythm, and intervals, as well as the incidence and duration of any arrhythmic events.

c. In Vivo Electrophysiological Study:

  • Follow the same procedure as described for the Scn5a model to assess arrhythmia inducibility with PES before and after drug administration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involving the ion channels targeted by this compound and the general workflow for its validation using genetic models.

cluster_CardiacAP Cardiac Action Potential cluster_IonChannels Ion Channel Activity cluster_Drugs Drug Action Phase0 Phase 0 (Depolarization) Phase1 Phase 1 (Early Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 (Resting Potential) INa INa (Na+ influx) INa->Phase0 Initiates ICaL ICa,L (Ca2+ influx) ICaL->Phase2 Maintains IKr IKr (K+ efflux) IKr->Phase3 Mediates Ito Ito (K+ efflux) Ito->Phase1 IK1 IK1 (K+ efflux) IK1->Phase4 Sulcardine Sulcardine Sulfate Sulcardine->INa Inhibits Sulcardine->ICaL Inhibits Sulcardine->IKr Inhibits

Caption: Cardiac action potential phases and the influence of key ion channels targeted by this compound.

Start Hypothesis: This compound modulates specific ion channels GeneticModel Generate/Select Genetic Model (e.g., Scn5a+/-, Kcna5-/-, Cacna1c Tg) Start->GeneticModel InVivo In Vivo Studies: - Programmed Electrical Stimulation - Telemetry ECG GeneticModel->InVivo ExVivo Ex Vivo Studies: - Langendorff-perfused heart - Optical Mapping GeneticModel->ExVivo Cellular Cellular Assays: - Isolate Cardiomyocytes - Patch-Clamp Electrophysiology GeneticModel->Cellular DataAnalysis Data Analysis: - Arrhythmia Inducibility - APD, ERP, Conduction Velocity - IC50 Determination InVivo->DataAnalysis ExVivo->DataAnalysis Cellular->DataAnalysis Comparison Comparison with Alternative Drugs (Ranolazine, Amiodarone) DataAnalysis->Comparison Conclusion Conclusion: Validation of Ion Channel Targets and Comparative Efficacy Comparison->Conclusion

References

Benchmarking the Safety Profile of HBI-3000 Against Other Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of the investigational antiarrhythmic drug HBI-3000 against established antiarrhythmic agents: ranolazine, flecainide, dofetilide, and amiodarone. The information is intended to assist researchers and drug development professionals in evaluating the potential of HBI-3000 within the current landscape of antiarrhythmic therapies.

Executive Summary

HBI-3000 (sulcardine sulfate) is an investigational multi-ion channel blocker currently in Phase II clinical trials for the treatment of atrial and ventricular arrhythmias[1][2]. Preclinical and early clinical data suggest that HBI-3000 possesses a favorable safety profile, particularly a low proarrhythmic risk, which is a significant concern with many current antiarrhythmic drugs[3][4]. This guide benchmarks the preclinical and clinical safety data of HBI-3000 against widely used antiarrhythmics to provide a comparative perspective.

Preclinical Safety Profile: Ion Channel Selectivity

A key determinant of an antiarrhythmic drug's safety is its activity against various cardiac ion channels. Off-target effects, particularly on the hERG (IKr) channel, are a primary cause of proarrhythmia. The following table summarizes the half-maximal inhibitory concentrations (IC50) of HBI-3000 and comparator drugs against key cardiac ion channels.

Ion ChannelHBI-3000 (Sulcardine)RanolazineFlecainideDofetilideAmiodarone
Peak INa 48.3 µM95 - 430 µM (use-dependent)[5]5.5 - 345 µM (use-dependent)>10 µM1.8 - 40.4 µM
Late INa 16.5 µM1.9 - 7.5 µM (use-dependent)--3.0 - 6.7 µM
ICa,L 32.2 µM50 - 296 µM->10 µM-
IKr (hERG) 22.7 µM11.5 - 106 µM1.49 µM0.007 - 0.013 µM0.8 - 2.8 µM
IKs ->30 µM (17% inhibition)->10 µM-
IK1 ->30 µM---

Clinical Safety Profile: Proarrhythmia and Adverse Events

The clinical safety of antiarrhythmic drugs is primarily assessed by the incidence of proarrhythmia (new or worsened arrhythmias) and other adverse events observed in clinical trials.

Safety EndpointHBI-3000RanolazineFlecainideDofetilideAmiodarone
Proarrhythmia Risk Low proarrhythmic risk demonstrated in preclinical and Phase 1 studies. No dose-limiting arrhythmias observed.May have antiarrhythmic effects; reduced incidence of ventricular tachycardia in some studies.Proarrhythmic events in 4% of patients with paroxysmal supraventricular tachycardia and 7% with paroxysmal atrial fibrillation. Incidence of ventricular proarrhythmia less than 3% in acute cardioversion of atrial fibrillation.Torsade de Pointes (TdP) incidence of 0.8% in patients with supraventricular arrhythmias. Incidence can be higher (up to 3.3%) in patients with heart failure.Incidence of TdP appears to be low (<0.5%). Can cause bradycardia and conduction disturbances (up to 9.5% in some studies).
Common Adverse Events Most frequent treatment-emergent adverse events in Phase 1 were nausea and headache (5.1% each).Dizziness, nausea, constipation, headache, asthenia.Dizziness, visual disturbances, dyspnea, headache, tremor.Headache, chest pain, dizziness, nausea.Corneal microdeposits (>90%), photosensitivity (25-75%), thyroid dysfunction (hypo- and hyperthyroidism), pulmonary toxicity, hepatotoxicity, peripheral neuropathy.
Discontinuation due to Adverse Events No dose-limiting adverse events in Phase 1.7.6% in an open-label trial. 2.1% in the RANGER study.-8.7% in clinical trials.7-18% at usual maintenance doses.

Signaling Pathways and Experimental Workflows

Logical Flow of Antiarrhythmic Drug Safety Assessment

The following diagram illustrates the typical workflow for assessing the cardiovascular safety of a new antiarrhythmic drug, integrating preclinical and clinical evaluations as per regulatory guidelines like ICH S7B.

cluster_regulatory Regulatory Submission in_vitro In Vitro Ion Channel Screening (hERG, Nav1.5, Cav1.2, etc.) in_vivo_animal In Vivo Animal Studies (e.g., Conscious Dog Telemetry) in_vitro->in_vivo_animal Identifies potential for QT prolongation phase1 Phase 1 (Healthy Volunteers) - Safety & Tolerability - ECG Monitoring in_vitro->phase1 Provides initial risk assessment tox General Toxicology in_vivo_animal->tox Informs dose selection tox->phase1 Determines safe starting dose phase2 Phase 2 (Patients) - Efficacy & Safety - Proarrhythmia Monitoring phase1->phase2 Go/No-Go Decision phase3 Phase 3 (Large-scale Patient Trials) - Comprehensive Safety Profile phase2->phase3 Dose Confirmation submission New Drug Application (NDA) phase3->submission Pivotal Safety & Efficacy Data

Caption: Workflow for Antiarrhythmic Drug Safety Assessment.

Experimental Protocols

In Vitro hERG Assay (Manual Patch Clamp)

The manual patch-clamp technique is the "gold standard" for assessing a compound's effect on the hERG channel, providing high-quality data on channel kinetics and drug interaction.

1. Cell Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Cells are plated on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

2. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed at a physiological temperature (e.g., 37°C).

  • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • The holding potential is typically set at -80 mV.

3. Compound Application:

  • A baseline recording is established in the vehicle control solution.

  • The test compound is then perfused at increasing concentrations to determine a concentration-response relationship.

  • A positive control (e.g., dofetilide, E-4031) is used to confirm assay sensitivity.

4. Data Analysis:

  • The peak tail current amplitude is measured at each concentration.

  • The percentage of current inhibition is calculated relative to the baseline.

  • An IC50 value is determined by fitting the concentration-response data to the Hill equation.

In Vivo QT Assessment (Conscious Dog Telemetry)

This study is designed to evaluate the potential of a drug to cause QT interval prolongation in a conscious, mobile animal, providing a more integrated physiological assessment than in vitro assays.

1. Animal Model and Preparation:

  • Male beagle dogs are commonly used for this assay.

  • A telemetry transmitter is surgically implanted to allow for continuous monitoring of the electrocardiogram (ECG) and other cardiovascular parameters without restraining the animal.

  • Animals are allowed to recover from surgery before the study begins.

2. Experimental Design:

  • A crossover design is typically used, where each animal receives both the vehicle and multiple doses of the test compound on different days.

  • A positive control known to prolong the QT interval (e.g., moxifloxacin) is also included to demonstrate the sensitivity of the model.

3. Data Collection:

  • ECG data is continuously recorded for a set period before and after drug administration (e.g., 24 hours).

  • Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug.

4. Data Analysis:

  • The QT interval is measured from the ECG recordings.

  • The QT interval is corrected for heart rate (QTc) using an appropriate formula (e.g., Van de Water's, Fridericia's, or an individual dog-specific correction).

  • The change in QTc from baseline is calculated for each dose and time point.

  • The relationship between drug concentration and the change in QTc is analyzed to assess the risk of QT prolongation.

Conclusion

HBI-3000, with its multi-ion channel blocking profile, shows promise for a favorable safety profile, particularly concerning proarrhythmic risk. Preclinical data indicate a balanced effect on multiple cardiac currents, which may mitigate the proarrhythmic potential often associated with more selective ion channel blockers. Early clinical data have not revealed significant safety concerns. However, as an investigational drug, the clinical safety database for HBI-3000 is less extensive than for established antiarrhythmics. Further data from ongoing and future clinical trials will be crucial to fully characterize its safety profile and its potential role in the management of cardiac arrhythmias. This guide provides a framework for comparing the emerging data on HBI-3000 with the known safety profiles of current antiarrhythmic therapies.

References

confirming the selectivity of Sulcardine sulfate for specific ion channel subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of Sulcardine sulfate, a novel antiarrhythmic agent, with other established multi-ion channel blockers. The data presented herein, derived from preclinical research, is intended to inform further investigation and drug development efforts in the field of cardiac electrophysiology.

This compound has emerged as a promising therapeutic candidate for managing cardiac arrhythmias, including atrial fibrillation.[1] Its mechanism of action lies in the modulation of several key cardiac ion channels, which collectively contribute to the stabilization of the cardiac rhythm.[1][2] This guide focuses on the selectivity of this compound for specific ion channel subtypes, presenting quantitative data to compare its potency with alternative antiarrhythmic drugs, ranolazine and amiodarone.

Quantitative Comparison of Ion Channel Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator drugs on various cardiac ion channels. This data provides a quantitative measure of their respective potencies and selectivity profiles.

Ion Channel CurrentIon Channel SubtypeThis compound (HBI-3000) IC50 (µM)Ranolazine IC50 (µM)Amiodarone IC50 (µM)
Sodium (Na+) Currents
Peak/Fast (INa-F)hNav1.548.3 ± 3.8[3]Not specifiedNot specified
Late (INa-L)hNav1.516.5 ± 1.4[3]Not specifiedNot specified
Calcium (Ca2+) Current
L-type (ICa-L)Cav1.232.2 ± 2.9~300Not specified
Potassium (K+) Currents
Rapid Delayed Rectifier (IKr)hERG22.7 ± 2.51060.045, 2.8, 9.8
Ultra-rapid Delayed Rectifier (IKur)Kv1.5Data not availableNot specifiedNot specified
Slow Delayed Rectifier (IKs)KCNQ1/KCNE1Data not available1700>300 (unaffected)
Inward Rectifier (IK1)Kir2.1Data not availableNot specifiedNot specified

Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, voltage protocol).

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.

Cell Preparations
  • Human Ventricular Myocytes: Isolated from non-failing human hearts.

  • Recombinant Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the specific human ion channel subtype of interest (e.g., hNav1.5, hERG, Cav1.2).

General Whole-Cell Patch-Clamp Protocol
  • Cell Culture: Cells are cultured under standard conditions.

  • Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a specific holding potential, and voltage steps or ramps are applied to elicit ionic currents.

  • Data Acquisition and Analysis: Currents are recorded and analyzed to determine drug effects on channel kinetics and to calculate IC50 values.

Recommended Voltage-Clamp Protocols for Key Cardiac Ion Channels (Based on FDA Guidelines)
  • hERG (IKr):

    • Holding Potential: -80 mV

    • Test Pulse: Depolarization to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current.

    • Rationale: This protocol assesses the drug's effect on the deactivating tail current, which is a critical component of cardiac repolarization.

  • Cav1.2 (ICa-L):

    • Holding Potential: -80 mV (preceded by a brief depolarization to -40 mV to inactivate sodium channels).

    • Test Pulse: Depolarization to +10 mV for 200 ms.

    • Rationale: This protocol isolates the L-type calcium current to determine the drug's inhibitory effect.

  • Peak Nav1.5 (INa-F):

    • Holding Potential: -120 mV

    • Test Pulse: Depolarization to -20 mV for 20 ms.

    • Rationale: This protocol measures the peak inward sodium current responsible for the rapid upstroke of the cardiac action potential.

  • Late Nav1.5 (INa-L):

    • Holding Potential: -120 mV

    • Test Pulse: Depolarization to -20 mV for 500 ms.

    • Rationale: This longer depolarization allows for the measurement of the sustained or "late" component of the sodium current, a target for several antiarrhythmic drugs.

Visualizations

Experimental Workflow for Ion Channel Selectivity Profiling

G cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_drug_application Drug Application cluster_data_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293 with stable channel expression) PatchClamp Whole-Cell Patch Clamp CellCulture->PatchClamp CellIsolation Isolation of Primary Cardiomyocytes CellIsolation->PatchClamp VoltageProtocol Application of Specific Voltage Protocols PatchClamp->VoltageProtocol CurrentRecording Recording of Ion Channel Currents VoltageProtocol->CurrentRecording Analysis Current Amplitude & Kinetics Analysis CurrentRecording->Analysis Control Control (Vehicle) Application Control->CurrentRecording Baseline Sulcardine This compound Application (Concentration-Response) Sulcardine->CurrentRecording Test Comparators Comparator Drug Application (e.g., Ranolazine, Amiodarone) Comparators->CurrentRecording Comparison IC50 IC50 Curve Fitting Analysis->IC50 Selectivity Determination of Selectivity Profile IC50->Selectivity

Caption: Workflow for determining the ion channel selectivity of this compound.

Signaling Pathway: Downstream Electrophysiological Consequences of Multi-Ion Channel Blockade

G cluster_drug Drug Action cluster_channels Target Ion Channels cluster_ap Cardiac Action Potential Modulation cluster_outcome Therapeutic Outcome Sulcardine This compound INa I_Na (Peak & Late) (Nav1.5) Sulcardine->INa Inhibits ICaL I_Ca-L (Cav1.2) Sulcardine->ICaL Inhibits IKr I_Kr (hERG) Sulcardine->IKr Inhibits Phase0 Decreased Phase 0 Upstroke Velocity INa->Phase0 Affects Phase2 Shortened Phase 2 Plateau ICaL->Phase2 Affects Phase3 Prolonged Phase 3 Repolarization IKr->Phase3 Affects APD Action Potential Duration (APD) Prolongation Phase0->APD Phase2->APD Phase3->APD ERP Increased Effective Refractory Period (ERP) APD->ERP Arrhythmia Suppression of Arrhythmogenesis ERP->Arrhythmia

Caption: Impact of this compound on cardiac myocyte electrophysiology.

References

In Silico Comparison of Sulcardine Sulfate and Dofetilide Binding to the hERG Potassium Channel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding characteristics of two antiarrhythmic drugs, Sulcardine sulfate and dofetilide, with a focus on their interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. The potential for drugs to block the hERG channel is a critical aspect of cardiac safety assessment during drug development, as it can lead to life-threatening arrhythmias. This comparison utilizes existing experimental data and outlines a detailed in silico modeling workflow to further investigate their binding mechanisms at a molecular level.

Introduction to this compound and Dofetilide

Dofetilide is a well-established Class III antiarrhythmic agent known for its high selectivity in blocking the rapid component of the delayed rectifier potassium current (IKr)[1][2][3]. This current, crucial for cardiac repolarization, is conducted by the hERG potassium channel. Dofetilide's potent and specific blockade of hERG channels prolongs the action potential duration, an effect beneficial for treating atrial fibrillation and flutter[1][4]. However, this targeted action also carries a risk of excessive QT interval prolongation and Torsades de Pointes arrhythmia.

This compound (also known as HBI-3000) is a newer antiarrhythmic compound with a multi-channel blocking profile. It has been shown to inhibit not only the IKr current (hERG) but also fast and late sodium currents (INa-F, INa-L) and the L-type calcium current (ICa-L). This broader mechanism of action may offer a different therapeutic and safety profile compared to highly selective IKr blockers like dofetilide.

Comparative Binding Affinity for the hERG Channel

Experimental data from electrophysiological studies provide a quantitative measure of the potency of these drugs in blocking the hERG channel, typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (µM)Reference
Dofetilide hERG (IKr)0.012 ± 0.002
This compound hERG (IKr)94.3
This compound hERG (IKr)22.7 ± 2.5

Note: The differing IC50 values for this compound may be attributed to different experimental conditions and methodologies.

In Silico Modeling Workflow for Binding Comparison

To gain a deeper understanding of the molecular interactions between these drugs and the hERG channel, a computational modeling approach can be employed. This workflow outlines the key steps for a comparative in silico study.

G cluster_prep Preparation Phase cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_results Comparative Analysis PDB Protein Preparation (hERG Channel, e.g., PDB: 5VA1) Docking Molecular Docking Simulation PDB->Docking Prepared hERG Structure Ligand_Prep Ligand Preparation (this compound & Dofetilide) Ligand_Prep->Docking Prepared Ligands Pose_Analysis Binding Pose and Scoring Analysis Docking->Pose_Analysis Docked Poses MD_Setup System Setup for MD Simulation Pose_Analysis->MD_Setup Selected Poses MD_Run Molecular Dynamics Simulation MD_Setup->MD_Run Equilibrated System MD_Analysis Trajectory Analysis and Free Energy Calculation MD_Run->MD_Analysis Simulation Trajectories Comparison Compare Binding Modes, Energies, and Key Residue Interactions MD_Analysis->Comparison

Caption: In silico workflow for comparing drug-hERG binding.

Detailed Experimental Protocols for In Silico Modeling

Molecular Docking

Objective: To predict the preferred binding poses of this compound and dofetilide within the hERG channel's inner cavity and to estimate their binding affinities.

Methodology:

  • Protein Preparation:

    • The cryo-electron microscopy structure of the hERG channel (e.g., PDB ID: 5VA1 or 5VA2) will be obtained from the Protein Data Bank.

    • The protein structure will be prepared using tools like Schrödinger's Protein Preparation Wizard or similar software. This involves adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.

    • The binding site will be defined as the central cavity of the channel pore, which is known to be the binding site for many hERG blockers.

  • Ligand Preparation:

    • The 3D structures of this compound and dofetilide will be generated.

    • The ligands will be prepared using tools like LigPrep to generate different ionization states, tautomers, and stereoisomers at a physiological pH of 7.4.

  • Docking Simulation:

    • Molecular docking will be performed using software such as AutoDock Vina, GOLD, or Glide.

    • The prepared ligands will be docked into the defined binding site of the prepared hERG channel structure.

    • The docking algorithm will generate a series of possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.

  • Analysis:

    • The top-ranked docking poses for each ligand will be visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues of the hERG channel.

    • The docking scores will be compared to provide a preliminary assessment of the relative binding affinities.

Molecular Dynamics Simulation

Objective: To simulate the dynamic behavior of the drug-hERG complex over time, providing a more accurate assessment of binding stability and interaction energies.

Methodology:

  • System Setup:

    • The most promising docked poses of this compound and dofetilide complexed with the hERG channel will be selected as starting structures for molecular dynamics (MD) simulations.

    • Each complex will be embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P) and ions to mimic a physiological environment.

  • Simulation Protocol:

    • MD simulations will be performed using software packages like GROMACS, AMBER, or NAMD.

    • The system will first be minimized to remove bad contacts, followed by a series of equilibration steps with restraints on the protein and ligand to allow the solvent and lipids to relax.

    • Production MD simulations of at least 100 nanoseconds will be run for each system without restraints.

  • Trajectory Analysis:

    • The resulting trajectories will be analyzed to assess the stability of the ligand's binding pose, root-mean-square deviation (RMSD) of the protein and ligand, and specific intermolecular interactions over time.

    • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) will be performed to obtain a more quantitative estimate of the binding affinity for each drug.

hERG Channel Gating and Drug Blockade Signaling Pathway

The interaction of drugs like this compound and dofetilide with the hERG channel directly impacts cardiac repolarization. The following diagram illustrates the consequences of hERG channel blockade.

G cluster_normal Normal Cardiac Repolarization cluster_block Drug-Induced hERG Blockade AP Action Potential hERG_open hERG (IKr) Channel Opening AP->hERG_open K_efflux K+ Efflux hERG_open->K_efflux hERG_block hERG Channel Blockade hERG_open->hERG_block Target Repol Membrane Repolarization K_efflux->Repol Repol->AP Cycle Repeats Drug This compound or Dofetilide Drug->hERG_block Reduced_K Reduced K+ Efflux hERG_block->Reduced_K Prolonged_AP Prolonged Action Potential Reduced_K->Prolonged_AP Arrhythmia Risk of Arrhythmia (Torsades de Pointes) Prolonged_AP->Arrhythmia

Caption: Signaling pathway of hERG channel blockade.

Conclusion

The in silico modeling approach detailed in this guide provides a powerful framework for a head-to-head comparison of this compound and dofetilide binding to the hERG channel. By combining molecular docking and molecular dynamics simulations with existing experimental data, researchers can elucidate the key molecular determinants of their interactions. This understanding is crucial for rational drug design and for predicting the potential cardiotoxicity of new chemical entities. The significant difference in their experimentally determined IC50 values suggests distinct binding affinities and/or mechanisms, which can be further explored and explained through these computational methods.

References

A Comparative Analysis of the Proarrhythmic Potential of Sulcardine Sulfate and Sotalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the proarrhythmic potential of Sulcardine sulfate (also known as HBI-3000) and sotalol. The information is compiled from preclinical and clinical data to assist in the evaluation of their respective cardiac safety profiles.

Introduction

Both this compound and sotalol are antiarrhythmic agents, but they possess distinct electrophysiological properties that influence their potential to induce arrhythmias. Sotalol is a well-established antiarrhythmic drug with known proarrhythmic risks, primarily Torsades de Pointes (TdP), which is associated with its Class III activity (potassium channel blockade) and consequent QT interval prolongation.[1][2][3] this compound is an investigational multi-ion channel blocker with a purported lower proarrhythmic potential due to its balanced effects on multiple cardiac currents.[4][5] This guide will delve into their mechanisms of action, present comparative data on key proarrhythmic indicators, detail relevant experimental protocols, and provide visual representations of their signaling pathways and experimental workflows.

Mechanisms of Action and Proarrhythmic Potential

This compound

This compound is a multi-ion channel blocker that affects sodium, potassium, and calcium channels in cardiac cells. Its primary mechanism involves the inhibition of multiple ion channels, including the fast sodium current (INa-F), late sodium current (INa-L), L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr). This multi-channel blockade leads to a modest prolongation of the action potential duration (APD), which is self-limited due to the concomitant block of inward depolarizing currents (INa-L and ICa-L). This balanced ionic current inhibition is hypothesized to reduce the risk of excessive repolarization prolongation and subsequent early afterdepolarizations (EADs), the cellular trigger for TdP. Preclinical studies have shown that this compound can suppress EADs, suggesting a low proarrhythmic risk.

Sotalol

Sotalol is classified as a Class III antiarrhythmic agent, but it also possesses non-selective beta-adrenergic blocking activity (Class II). Its primary antiarrhythmic effect stems from the blockade of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration and the effective refractory period in atrial and ventricular myocardium. This IKr blockade is also responsible for its main proarrhythmic liability: significant prolongation of the QT interval on the surface electrocardiogram (ECG). Excessive QT prolongation can lead to the development of EADs and TdP, a life-threatening polymorphic ventricular tachycardia. The proarrhythmic risk of sotalol is known to be dose-dependent and is exacerbated by factors such as bradycardia, hypokalemia, and female gender.

Comparative Data on Proarrhythmic Indicators

The following tables summarize quantitative data on the effects of this compound and sotalol on key electrophysiological parameters related to proarrhythmia. It is important to note that this data is compiled from different studies and direct head-to-head comparative experimental data is limited.

Table 1: In Vitro Ion Channel Inhibition
Ion ChannelThis compound (IC50 in human ventricular myocytes)Sotalol (Primary Target)
IKr (hERG)22.7 ± 2.5 µMPotent Blocker
INa-L16.5 ± 1.4 µMNo significant effect
ICa-L32.2 ± 2.9 µMNo significant effect
INa-F48.3 ± 3.8 µMNo significant effect
Table 2: Effects on Action Potential Duration (APD) and QT Interval
ParameterThis compoundSotalol
APD Prolongation Modest, bell-shaped concentration-dependent prolongation.Significant, dose-dependent prolongation.
QT Interval Prolongation Modest QTcF prolongation observed in a Phase 1 study in healthy volunteers.Significant, dose-dependent QT prolongation.
Incidence of Torsades de Pointes (TdP) No reported incidence in preclinical or early clinical studies. Suppresses dofetilide-induced EADs in vitro.Known risk, with an incidence of 1-4% in clinical use, which is dose-dependent. Can induce TdP in animal models.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Technique for this compound
  • Objective: To determine the inhibitory effects of this compound on multiple cardiac ion currents.

  • Cell Preparation: Single ventricular myocytes are enzymatically isolated from human donor hearts.

  • Recording Technique: Whole-cell patch-clamp technique is used to record specific ion channel currents (INa-F, INa-L, ICa-L, and IKr).

  • Drug Application: this compound is applied at various concentrations to determine the concentration-response relationship and calculate the half-maximal inhibitory concentration (IC50).

  • Data Analysis: Current amplitudes are measured before and after drug application to quantify the percentage of block for each ion channel at each concentration.

In Vivo Proarrhythmia Model: Sotalol-Induced TdP in a Canine Model
  • Objective: To assess the proarrhythmic potential of sotalol by inducing TdP.

  • Animal Model: Conscious dogs with surgically induced complete atrioventricular (AV) block are often used, as the resultant bradycardia predisposes them to TdP.

  • Drug Administration: Sotalol (e.g., d-sotalol, which lacks beta-blocking activity but retains IKr block) is administered intravenously at a proarrhythmic dose (e.g., 2 mg/kg).

  • Electrophysiological Monitoring: Continuous ECG monitoring is performed to detect QT prolongation and the occurrence of TdP. Intracardiac recordings, such as monophasic action potentials, can be used to detect EADs.

  • Endpoint: The primary endpoint is the incidence and duration of TdP episodes following drug administration.

Visualizations

Signaling Pathways and Mechanisms

Proarrhythmic_Mechanisms cluster_Sulcardine This compound cluster_Sotalol Sotalol Sulcardine This compound IKr_S IKr Block Sulcardine->IKr_S INaL_S INa-L Block Sulcardine->INaL_S ICaL_S ICa-L Block Sulcardine->ICaL_S APD_S Modest APD Prolongation IKr_S->APD_S INaL_S->APD_S ICaL_S->APD_S EAD_S Suppression of EADs APD_S->EAD_S Proarrhythmia_S Low Proarrhythmic Risk EAD_S->Proarrhythmia_S Sotalol Sotalol IKr_So Potent IKr Block Sotalol->IKr_So APD_So Significant APD Prolongation IKr_So->APD_So QT_So QT Interval Prolongation APD_So->QT_So EAD_So Generation of EADs APD_So->EAD_So Proarrhythmia_So High Proarrhythmic Risk (TdP) EAD_So->Proarrhythmia_So

Caption: Mechanisms of proarrhythmia for Sulcardine and sotalol.

Experimental Workflow for Proarrhythmia Assessment

Proarrhythmia_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Comparative Analysis PatchClamp Patch-Clamp on Human Cardiomyocytes IonChannel Determine IC50 for Key Ion Channels PatchClamp->IonChannel DataIntegration Integrate In Vitro and In Vivo Data IonChannel->DataIntegration AnimalModel Animal Model of Proarrhythmia (e.g., AV-block dog) DrugAdmin Administer Test Compound (Sulcardine or Sotalol) AnimalModel->DrugAdmin ECG Continuous ECG and MAP Monitoring DrugAdmin->ECG TdP_Incidence Measure QT Prolongation and TdP Incidence ECG->TdP_Incidence TdP_Incidence->DataIntegration RiskAssessment Assess Comparative Proarrhythmic Risk DataIntegration->RiskAssessment

Caption: Workflow for assessing and comparing proarrhythmic potential.

Conclusion

References

Safety Operating Guide

Proper Disposal of Sulcardine Sulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of sulcardine sulfate, a multi-ion channel blocker under investigation for the treatment of cardiac arrhythmias.[1] Based on available supplier information, this compound is considered a non-hazardous chemical, which informs the recommended disposal protocol.[2]

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. Ensure that the disposal activities are carried out in a well-ventilated area. In case of a spill, contain the material and clean the area with a suitable absorbent material.

Step-by-Step Disposal Procedure for this compound

As a non-hazardous substance, the disposal of this compound does not typically require incineration at a specialized hazardous waste facility. However, direct disposal into the sanitary sewer system or regular trash without appropriate deactivation is discouraged to minimize environmental impact. The following procedure outlines the recommended steps for the safe disposal of this compound from a research laboratory setting.

Step 1: Deactivation of Unused this compound

For bulk quantities of unused this compound, it is recommended to first deactivate the compound. A common method for the deactivation of many pharmaceutical compounds is chemical hydrolysis. A suggested general procedure, which should be validated for this compound in your specific laboratory context, is as follows:

  • Prepare a 1 M sodium hydroxide solution.

  • Slowly add the this compound to the sodium hydroxide solution while stirring. The recommended ratio is 1:10 (w/v).

  • Allow the mixture to stir for at least 24 hours to ensure complete hydrolysis.

  • Neutralize the resulting solution to a pH between 6.8 and 7.2 using a suitable acid, such as hydrochloric acid.

Step 2: Disposal of Deactivated Solution

Once the this compound has been deactivated and the solution neutralized, it can be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on aqueous waste disposal.

Step 3: Disposal of Empty Containers and Contaminated Materials

Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as aqueous waste, following the procedure in Step 2. After rinsing, the containers can be disposed of in the regular laboratory glass or plastic recycling stream.

Any materials contaminated with this compound, such as gloves, absorbent pads, or weighing paper, should be collected in a designated waste bag and disposed of as chemical waste through your institution's EHS program.

Summary of this compound Disposal Data

ParameterRecommendationSource
Hazard Classification Non-hazardous chemical[2]
Primary Disposal Method Chemical deactivation followed by aqueous disposalGeneral laboratory best practices
Deactivation Agent 1 M Sodium HydroxideGeneral laboratory best practices
Neutralizing Agent Hydrochloric Acid (or other suitable acid)General laboratory best practices
Final pH for Disposal 6.8 - 7.2General laboratory best practices
Empty Container Disposal Triple-rinse and recycleGeneral laboratory best practices
Contaminated Material Disposal Dispose as chemical waste via EHSGeneral laboratory best practices

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Sulcardine_Sulfate_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal start Unused this compound or Contaminated Materials is_bulk Bulk Unused Compound? start->is_bulk deactivate Deactivate via Chemical Hydrolysis (e.g., with 1M NaOH for 24h) is_bulk->deactivate Yes solid_waste Dispose as Chemical Solid Waste (via Environmental Health & Safety) is_bulk->solid_waste No (Contaminated Materials) neutralize Neutralize Solution to pH 6.8-7.2 deactivate->neutralize aqueous_disposal Dispose as Aqueous Waste (with copious water, per institutional guidelines) neutralize->aqueous_disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the laboratory. Always prioritize consulting your institution's specific waste disposal guidelines and EHS professionals for any questions or clarifications.

References

Navigating the Safe Handling of Sulcardine Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in studies involving Sulcardine sulfate, a multi-ion channel blocker under investigation for arrhythmia, ensuring safe handling practices is paramount.[1][2] Although a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling research-grade chemicals with unknown toxicological profiles.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a systematic approach to personal protection is crucial. The following table summarizes the recommended PPE, categorized by the area of protection.

Area of Protection Personal Protective Equipment (PPE) Specifications and Use Cases
Respiratory Protection Air-purifying respirator with appropriate cartridges (e.g., N95 or P100)Required when: • Handling the powder form outside of a certified chemical fume hood.• There is a potential for aerosol generation.• Cleaning up spills.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMinimum requirement for all handling procedures. Use in conjunction with a face shield when there is a significant risk of splashes or sprays.
Hand Protection Nitrile or other chemically resistant glovesMandatory for all handling. • Inspect gloves for integrity before each use.• Practice proper glove removal techniques to avoid skin contact.• Dispose of contaminated gloves immediately as hazardous waste.
Skin and Body Protection Laboratory coat or disposable gownRequired to protect skin and personal clothing. • Ensure the lab coat is fully buttoned.• Remove immediately if contaminated and handle as hazardous waste.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are between 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] The storage area should be clearly labeled and access restricted to authorized personnel.

Handling and Preparation of Solutions

All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure all equipment used is clean and compatible with the chemical and solvent.

Spill Management

In the event of a spill, evacuate the immediate area and alert colleagues. For small spills of powder, carefully cover with an absorbent material, such as a spill pillow or absorbent pad, and then gently sweep into a designated hazardous waste container. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Always wear the appropriate PPE during cleanup.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Waste Stream Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and puncture-resistant container designated for hazardous solid waste.
Liquid Waste Collect in a labeled, sealed, and chemically compatible container for hazardous liquid waste. Do not mix with other incompatible waste streams.
Sharps Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
Contaminated PPE Dispose of in a designated hazardous waste container immediately after use.

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency A Review Safety Information (General Guidance in Absence of SDS) B Don Appropriate PPE A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Perform Experiment C->D E Decontaminate Work Area D->E G Spill or Exposure Occurs D->G Potential Incident F Segregate and Dispose of Waste E->F I Safe Completion F->I End of Process H Follow Emergency Procedures G->H H->F Aftermath

Caption: Workflow for handling this compound.

By adhering to these procedural guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. It is imperative to treat all research chemicals with a high degree of caution, especially when detailed toxicological data is unavailable. Always consult with your institution's safety professionals for guidance tailored to your specific research protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sulcardine sulfate
Reactant of Route 2
Reactant of Route 2
Sulcardine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.